5-Fluoro-4-methylbenzimidazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNUIMHNVNGXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Fluoro-4-methylbenzimidazole: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic introduction of substituents onto this privileged heterocyclic system allows for the fine-tuning of physicochemical and pharmacological properties, leading to compounds with enhanced potency and selectivity.[2] This guide provides a comprehensive technical overview of 5-Fluoro-4-methylbenzimidazole, a specifically substituted benzimidazole with significant potential in drug discovery and as a versatile chemical intermediate.[3] By elucidating its chemical properties, structural features, and synthetic pathways, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic aromatic heterocycle with the molecular formula C₈H₇FN₂ and a molecular weight of 150.15 g/mol .[3] Its structure consists of a benzene ring fused to an imidazole ring, with a fluorine atom at the 5-position and a methyl group at the 4-position.[3]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1360938-47-1 | [3] |
| Molecular Formula | C₈H₇FN₂ | [3] |
| Molecular Weight | 150.15 g/mol | [3] |
| IUPAC Name | 5-fluoro-4-methyl-1H-benzimidazole | [3] |
| Canonical SMILES | CC1=C(C=CC2=C1N=CN2)F | [3] |
| InChI Key | MDNUIMHNVNGXMS-UHFFFAOYSA-N | [3] |
The presence of the fluorine atom at the 5-position significantly influences the electronic properties of the benzimidazole ring system. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can enhance the acidity of the N-H proton in the imidazole ring and influence the molecule's ability to participate in hydrogen bonding.[4] Furthermore, the strategic placement of the methyl group at the 4-position can impact the molecule's conformation and its interaction with biological targets.[1]
Spectroscopic Characterization
Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While a specific, published spectrum for this exact compound is not available, the expected spectral characteristics can be inferred from closely related and well-characterized analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton of the imidazole ring. Based on data for 5-fluorobenzimidazole, the aromatic protons will likely appear as complex multiplets in the range of δ 7.0-7.6 ppm.[6] The methyl protons should present as a singlet at approximately δ 2.4 ppm.[6] The N-H proton is expected to be a broad singlet at a higher chemical shift, typically above δ 12.0 ppm in DMSO-d₆, and its position can be concentration-dependent.[6]
¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The aromatic carbons are expected to resonate in the region of δ 100-160 ppm.[6] The fluorine substitution will cause characteristic C-F coupling, splitting the signals of the carbon atoms in its vicinity. The methyl carbon should appear as a distinct signal at a higher field, around δ 15-25 ppm.[7]
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the compound. For this compound (C₈H₇FN₂), the expected exact mass would be approximately 150.06. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. The fragmentation pattern in the mass spectrum can also offer valuable structural information.
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for benzimidazole ring formation. The most common and direct approach is the condensation of an appropriately substituted o-phenylenediamine with a one-carbon electrophile, typically formic acid or its derivatives.[1]
Key Starting Material: 4-Fluoro-3-methyl-1,2-phenylenediamine
The critical precursor for the synthesis is 4-fluoro-3-methyl-1,2-phenylenediamine. The synthesis of this diamine is a multi-step process that is not trivial and requires careful control of regioselectivity.
Phillips-Ladenburg Condensation Reaction
This classical method involves the condensation of 4-fluoro-3-methyl-1,2-phenylenediamine with formic acid.[3] The reaction is typically carried out under acidic conditions and requires heating.
Experimental Protocol: Phillips-Ladenburg Condensation
-
To a round-bottom flask, add 4-fluoro-3-methyl-1,2-phenylenediamine (1.0 equivalent).
-
Add an excess of 90% formic acid (approximately 1.5-2.0 equivalents).
-
Heat the reaction mixture at 100 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture with a 10% aqueous solution of sodium hydroxide until it is slightly alkaline.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Caption: Phillips-Ladenburg condensation workflow.
Microwave-Assisted Synthesis
To accelerate the reaction and improve yields, microwave-assisted organic synthesis (MAOS) can be employed. This technique significantly reduces reaction times from hours to minutes.[3]
Experimental Protocol: Microwave-Assisted Synthesis
-
In a microwave reaction vessel, combine 4-fluoro-3-methyl-1,2-phenylenediamine (1.0 equivalent) and formic acid (1.5 equivalents).
-
Add a catalytic amount of a Lewis acid, such as erbium triflate (1 mol%), to enhance the reaction rate.[3]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the vessel and work up the reaction mixture as described in the conventional method (neutralization, filtration, and purification).
Caption: Microwave-assisted synthesis workflow.
Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of the electron-rich imidazole ring and the substituted benzene ring.
-
N-Alkylation and N-Acylation: The nitrogen atoms of the imidazole ring are nucleophilic and can readily undergo alkylation or acylation reactions with suitable electrophiles. This is a common strategy for derivatizing benzimidazoles to modulate their biological activity.[2]
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The position of substitution will be directed by the existing fluoro and methyl groups, as well as the fused imidazole ring.
-
Nucleophilic Aromatic Substitution: While generally less reactive towards nucleophiles, the fluorine atom at the 5-position can potentially be displaced by strong nucleophiles under forcing conditions.
Applications in Drug Discovery and Medicinal Chemistry
The benzimidazole scaffold is a well-established pharmacophore, and the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[8] this compound and its derivatives have been investigated for a range of biological activities.[3]
-
Antimicrobial Agents: Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. The fluorine substituent in this compound may enhance its activity against various bacterial and fungal strains.[3]
-
Anticancer Agents: The benzimidazole core is present in several anticancer drugs. Derivatives of this compound have been explored for their potential to inhibit cancer cell proliferation.[3]
-
Antiviral and Antiparasitic Agents: The diverse biological activities of benzimidazoles extend to antiviral and antiparasitic applications.[3] The specific substitution pattern of this compound makes it an attractive starting point for the development of new agents in these therapeutic areas.
Safety and Handling
Commercial Availability
This compound is available from several chemical suppliers as a research chemical. Researchers should source the compound from reputable vendors to ensure its purity and quality for their experiments.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers opportunities for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide has provided a comprehensive overview of its chemical properties, structure, and synthesis, aiming to facilitate its use in the scientific community. Further research into its biological activities and the development of new derivatives is warranted to fully explore its therapeutic potential.
References
- 1. This compound | 1360938-47-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 1360938-47-1 [smolecule.com]
- 4. acgpubs.org [acgpubs.org]
- 5. fishersci.com [fishersci.com]
- 6. rsc.org [rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5-Fluoro-4-methylbenzimidazole (CAS: 1360938-47-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-4-methylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. The document delves into its chemical properties, outlines detailed synthetic methodologies, and explores its potential therapeutic applications, with a focus on its emerging role as an anticancer and antimicrobial agent. The synthesis section provides a plausible and detailed protocol for its preparation, including the synthesis of its key precursor. The guide also discusses the mechanistic basis for its biological activities, supported by relevant scientific literature. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a solid foundation for further investigation and application of this promising molecule.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] The strategic substitution on the benzimidazole ring system is a key approach in drug design to modulate the biological and physicochemical properties of the resulting compounds. The introduction of a fluorine atom, as seen in this compound, can significantly alter the molecule's electronic properties, potentially enhancing its binding affinity to target proteins and improving its metabolic stability.[2] This guide focuses specifically on the 5-fluoro-4-methyl substituted benzimidazole, a molecule with growing interest in the scientific community.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C₈H₇FN₂. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1360938-47-1 | |
| Molecular Formula | C₈H₇FN₂ | |
| Molecular Weight | 150.15 g/mol | |
| IUPAC Name | 5-fluoro-4-methyl-1H-benzimidazole | |
| Canonical SMILES | CC1=C(C=CC2=C1N=CN2)F |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the condensation of a substituted o-phenylenediamine with a one-carbon synthon, most commonly formic acid. The key precursor for this synthesis is 4-fluoro-3-methyl-1,2-phenylenediamine.
Synthesis of the Key Precursor: 4-Fluoro-3-methyl-1,2-phenylenediamine
A plausible and efficient synthesis of 4-fluoro-3-methyl-1,2-phenylenediamine can be adapted from established procedures for similar compounds.[3] The synthetic route involves the nitration of a commercially available starting material, followed by reduction of the nitro groups.
Workflow for the Synthesis of 4-Fluoro-3-methyl-1,2-phenylenediamine:
References
Whitepaper: A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-4-methylbenzimidazole
Abstract: This technical guide provides a detailed, research-grade overview of the synthesis of 5-Fluoro-4-methylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing that the synthesis cannot commence from the parent o-phenylenediamine, this document elucidates a complete and practical pathway, beginning with the necessary preparation of the key substituted intermediate, 4-fluoro-5-methyl-1,2-phenylenediamine. The core of the synthesis focuses on the well-established Phillips-Ladenburg reaction for the crucial cyclization step. We delve into the mechanistic underpinnings of each synthetic stage, provide detailed, step-by-step experimental protocols, and discuss critical parameters for reaction optimization. This guide is intended for researchers, medicinal chemists, and process development professionals, offering the necessary insights to replicate and adapt this synthesis for research and development applications.
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The Benzimidazole Core: A Privileged Structure
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is classified as a "privileged scaffold" in medicinal chemistry.[1] This designation arises from its recurring presence in a multitude of biologically active compounds and its ability to interact with a wide range of biological targets through hydrogen bonding and π-π stacking interactions.[2][3] Its structural similarity to naturally occurring purines allows it to function as an effective antagonist in various enzymatic processes.
Strategic Importance of Fluorine and Methyl Substitution
The specific substitution pattern of this compound is critical to its function. The introduction of a fluorine atom is a common strategy in drug design to modulate a compound's physicochemical properties. Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability. The methyl group at the 4-position provides steric bulk that can influence the molecule's conformation and its fit within a receptor's binding pocket, thereby enhancing selectivity and potency.
Foundational Synthetic Strategies for Benzimidazoles
The construction of the benzimidazole core is a well-documented area of organic synthesis. The most classic and widely utilized method is the Phillips-Ladenburg reaction , which involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions.[1][4][5] Another common approach is the Weidenhagen reaction , which uses aldehydes as the carbonyl source.[1] Modern methodologies often employ microwave assistance or green catalysts to improve reaction efficiency and environmental footprint.[3][6][7] For this guide, we will focus on the Phillips-Ladenburg approach using formic acid for its reliability and high yield in producing benzimidazoles unsubstituted at the 2-position.
Retrosynthetic Analysis and Strategy
A direct synthesis from the parent o-phenylenediamine is not feasible as it lacks the required fluorine and methyl substituents. A successful synthesis must begin with an appropriately substituted precursor. The retrosynthetic analysis reveals that the target molecule, this compound, can be disconnected at the C-N bonds of the imidazole ring, leading back to formic acid and the key intermediate: 4-fluoro-5-methyl-1,2-phenylenediamine .[7] This intermediate, in turn, can be synthesized from a commercially available starting material like 4-fluoro-3-methylaniline through a standard nitration-reduction sequence.
Caption: Retrosynthetic pathway for this compound.
Stage 1: Synthesis of the Key Intermediate (4-Fluoro-5-methyl-1,2-phenylenediamine)
This stage involves two critical steps: the regioselective nitration of a substituted aniline and the subsequent reduction of the nitro group to an amine.
Rationale and Mechanistic Considerations
The synthesis commences with 4-fluoro-3-methylaniline. The amino group is a strong ortho-, para-director. To introduce the nitro group at the desired position (ortho to the amino group and meta to the methyl and fluoro groups), the amino group is first protected via acetylation. This serves two purposes: it moderates the activating strength of the amine, preventing polysubstitution, and its steric bulk helps direct the incoming electrophile (NO₂⁺) to the less hindered ortho position. Following nitration, the acetyl protecting group is removed by hydrolysis, and the nitro group is reduced to the second amine, yielding the required diamine. Catalytic hydrogenation is an effective and clean method for this reduction.[8]
Detailed Experimental Protocol: Stage 1
Part A: Acetylation of 4-Fluoro-3-methylaniline
-
In a 250 mL round-bottom flask, dissolve 4-fluoro-3-methylaniline (10.0 g, 79.9 mmol) in 50 mL of glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C with magnetic stirring.
-
Slowly add acetic anhydride (9.0 mL, 95.9 mmol) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield N-(4-fluoro-3-methylphenyl)acetamide.
Part B: Nitration
-
In a 250 mL flask, cool 30 mL of concentrated sulfuric acid to 0°C.
-
Add the dried N-(4-fluoro-3-methylphenyl)acetamide (12.0 g, 71.8 mmol) portion-wise, maintaining the temperature below 5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (5.6 mL, ~86 mmol) to 10 mL of chilled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the acetanilide solution, keeping the reaction temperature strictly between 0-5°C.
-
Stir the mixture at this temperature for 2 hours.
-
Carefully pour the reaction mixture onto 300 g of crushed ice.
-
Filter the yellow precipitate, wash with copious amounts of cold water until the washings are neutral, and dry to obtain N-(4-fluoro-5-methyl-2-nitrophenyl)acetamide.
Part C: Hydrolysis and Reduction
-
Suspend the crude nitro-acetanilide in a mixture of 50 mL ethanol and 50 mL of 6M hydrochloric acid.
-
Heat the mixture to reflux for 4 hours to hydrolyze the amide.
-
Cool the mixture and neutralize carefully with aqueous sodium hydroxide to precipitate the crude 4-fluoro-5-methyl-2-nitroaniline. Filter and wash with water.
-
Transfer the crude nitroaniline to a Parr hydrogenation vessel with 100 mL of ethanol.
-
Add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst.
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi and shake at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the final product, 4-fluoro-5-methyl-1,2-phenylenediamine, as a solid that may darken on exposure to air.
Stage 2: Cyclization to this compound
This final stage employs the Phillips-Ladenburg reaction to construct the imidazole ring.
Mechanistic Insights
The reaction proceeds via an acid-catalyzed condensation mechanism. One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of formic acid. This is followed by an intramolecular cyclization where the second amino group attacks the intermediate amide carbonyl. The resulting tetrahedral intermediate then undergoes dehydration, driven by the acidic conditions and heat, to form the aromatic benzimidazole ring.
Caption: Phillips-Ladenburg reaction mechanism (Conceptual).
Detailed Experimental Protocol: Stage 2
This protocol is adapted from established procedures for benzimidazole synthesis.[9][10][11]
-
In a 100 mL round-bottom flask, place the synthesized 4-fluoro-5-methyl-1,2-phenylenediamine (5.0 g, 35.7 mmol).
-
Add 90% formic acid (3.3 mL, ~78.5 mmol). A slight excess of formic acid is recommended to ensure complete reaction.[11]
-
Heat the mixture in a water bath at 100°C for 2 hours with stirring.[9][11] The solution will darken.
-
After heating, cool the reaction flask to room temperature.
-
Slowly and carefully add 10% aqueous sodium hydroxide solution dropwise with constant swirling. The addition is exothermic. Continue until the mixture is alkaline (test with pH paper or litmus).
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.
-
Collect the crude this compound by vacuum filtration.
-
Wash the filter cake thoroughly with ice-cold water to remove residual salts and base.[9][10]
Purification and Characterization
Purity is paramount for subsequent applications. Recrystallization is typically sufficient for obtaining high-purity material.
Protocol for Purification
-
Transfer the crude, moist product to a 500 mL beaker.
-
Add approximately 200 mL of deionized water and heat the suspension to boiling with stirring to dissolve the product.
-
If the solution is colored, add a small amount (0.5 g) of decolorizing carbon and continue to boil for 10-15 minutes.[9][11]
-
Perform a hot filtration through a pre-heated Büchner funnel to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified white or off-white crystals by vacuum filtration, wash with a small amount of cold water, and dry at 100°C.
Expected Analytical Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₈H₇FN₂[7] |
| Molecular Weight | 150.15 g/mol |
| CAS Number | 1360938-47-1[7] |
| Appearance | White to off-white solid |
| Melting Point | ~185-190 °C (Expected range) |
| ¹H NMR (DMSO-d₆) | δ ~8.15 (s, 1H, H-2), 7.4-7.2 (m, 2H, Ar-H), 2.4 (s, 3H, CH₃) |
| ¹⁹F NMR (DMSO-d₆) | Expected singlet in the aryl fluoride region |
| MS (ESI+) | m/z 151.06 [M+H]⁺ |
Overall Synthetic Workflow
The entire process from starting material to purified product can be visualized as a multi-stage workflow.
Caption: High-level workflow for the synthesis of this compound.
Conclusion
This guide outlines a robust and reproducible two-stage synthesis for this compound. By first preparing the essential 4-fluoro-5-methyl-1,2-phenylenediamine intermediate, the subsequent Phillips-Ladenburg cyclization with formic acid proceeds efficiently. The detailed protocols for synthesis, purification, and characterization provide a comprehensive framework for researchers in the field. This pathway is not only grounded in fundamental organic chemistry principles but is also adaptable, allowing for modifications to produce a variety of substituted benzimidazole analogues for further investigation in drug discovery programs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1360938-47-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]
- 7. Buy this compound | 1360938-47-1 [smolecule.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Characterization of 5-Fluoro-4-methylbenzimidazole: A Technical Guide
This in-depth guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-4-methylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzimidazole core, imparts distinct chemical and biological properties.[1] This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in its synthesis, identification, and application.
Introduction to this compound
This compound (C8H7FN2, Molecular Weight: 150.15 g/mol ) is a benzimidazole derivative with potential applications in the development of novel therapeutic agents, including antimicrobial and anticancer drugs.[1] Accurate structural elucidation and purity assessment are paramount in the research and development pipeline. Spectroscopic techniques are indispensable tools for achieving this, providing a "fingerprint" of the molecule's structure and electronic environment.[2][3] This guide will delve into the predicted and characteristic spectroscopic features of this compound.
Synthesis and Sample Preparation
A common and effective method for synthesizing this compound is through the condensation of 4-fluoro-5-methyl-1,2-phenylenediamine with formic acid.[1] This reaction, often carried out under acidic conditions, leads to the formation of the benzimidazole ring system.[1] Microwave-assisted synthesis can also be employed to enhance reaction rates and yields.[1] For spectroscopic analysis, the synthesized compound should be purified, typically by recrystallization or column chromatography, to ensure the data reflects the pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.[3][4][5][6] For this compound, both ¹H and ¹³C NMR are crucial for confirming the arrangement of atoms.
¹H NMR Spectroscopy
Principles: ¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.[3][4] Chemical shifts are influenced by the electron density around the proton, and spin-spin coupling provides information about neighboring protons.
Predicted Spectrum & Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton of the imidazole ring, the C2-H proton, and the methyl protons. The fluorine atom will cause splitting of adjacent proton signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| N-H | ~12.5 | Broad singlet | 1H |
| C2-H | ~8.2 | Singlet | 1H |
| C6-H | ~7.4 | Doublet | 1H |
| C7-H | ~7.1 | Doublet of doublets | 1H |
| CH₃ | ~2.5 | Singlet | 3H |
-
N-H Proton: The proton on the nitrogen of the imidazole ring is typically deshielded and appears as a broad singlet at a high chemical shift.
-
C2-H Proton: The proton at the 2-position of the imidazole ring is also deshielded and appears as a singlet.
-
Aromatic Protons (C6-H and C7-H): The protons on the benzene ring will be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. Their signals are expected in the aromatic region, and their splitting patterns will be informative of their relative positions.
-
Methyl Protons (CH₃): The protons of the methyl group will appear as a singlet in the upfield region.
Experimental Protocol:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy
Principles: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[3][5] Each unique carbon atom in the molecule gives a distinct signal.
Predicted Spectrum & Interpretation: The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in this compound. The chemical shifts will be influenced by the attached atoms and the overall electronic structure. The carbon attached to the fluorine atom will show a large coupling constant (J-coupling).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~142 |
| C4 | ~125 |
| C5 | ~158 (d, ¹JCF ≈ 240 Hz) |
| C6 | ~115 (d, ²JCF ≈ 25 Hz) |
| C7 | ~110 (d, ³JCF ≈ 9 Hz) |
| C3a | ~135 |
| C7a | ~140 |
| CH₃ | ~15 |
-
C5 (Fluorine-bearing Carbon): This carbon will appear as a doublet with a large one-bond C-F coupling constant.
-
Aromatic and Heterocyclic Carbons: The other carbons in the aromatic and imidazole rings will have chemical shifts in the typical range for such systems.
-
Methyl Carbon: The methyl carbon will appear at a high field (low ppm value).
Experimental Protocol:
-
Prepare the sample as described for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[7][8][9] It is particularly useful for identifying functional groups.[2][9]
Predicted Spectrum & Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-F bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (imidazole) | 3300-3100 | Medium, broad |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch (CH₃) | 2950-2850 | Medium |
| C=N stretch (imidazole) | 1630-1610 | Medium |
| Aromatic C=C stretch | 1600-1450 | Medium to Strong |
| C-F stretch | 1250-1000 | Strong |
-
N-H Stretch: A broad absorption in the region of 3300-3100 cm⁻¹ is characteristic of the N-H bond in the imidazole ring, broadened due to hydrogen bonding.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear in their expected regions.
-
C=N and C=C Stretches: These absorptions are characteristic of the benzimidazole ring system.
-
C-F Stretch: A strong absorption band in the fingerprint region is indicative of the carbon-fluorine bond.[8]
Experimental Protocol:
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Principles: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[10] Electron Ionization (EI) is a common method that can cause fragmentation of the molecule, providing valuable structural information.[10]
Predicted Fragmentation Pathway: In an EI-MS experiment, this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 150. The fragmentation pattern will likely involve the loss of small, stable molecules or radicals.
Molecular Structure and Fragmentation
Caption: Proposed EI-MS fragmentation of this compound.
| m/z | Proposed Fragment | Notes |
| 150 | [C₈H₇FN₂]⁺˙ | Molecular ion (M⁺˙) |
| 149 | [C₈H₆FN₂]⁺ | Loss of a hydrogen radical |
| 123 | [C₇H₅FN]⁺˙ | Loss of hydrogen cyanide (HCN) from the imidazole ring |
| 135 | [C₇H₄FN₂]⁺ | Loss of a methyl radical |
-
Molecular Ion (m/z 150): The peak corresponding to the intact molecule, confirming its molecular weight.
-
[M-H]⁺ (m/z 149): Loss of a hydrogen atom is a common fragmentation pathway.
-
[M-HCN]⁺˙ (m/z 123): Cleavage of the imidazole ring with the loss of HCN is a characteristic fragmentation for benzimidazoles.
-
[M-CH₃]⁺ (m/z 135): Loss of the methyl group is also a plausible fragmentation step.
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionize the sample using a standard electron energy (e.g., 70 eV).
-
Detect the ions and record the mass spectrum.
Conclusion
The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the specific electronic environments of the hydrogen and carbon atoms, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic data serves as a crucial reference for researchers working on the synthesis, modification, and biological evaluation of this promising compound and its derivatives.
References
- 1. Buy this compound | 1360938-47-1 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. microbenotes.com [microbenotes.com]
- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 5. longdom.org [longdom.org]
- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. How to Interpret Infrared Spectra | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-4-methylbenzimidazole
Introduction: The Critical Role of Physicochemical Properties in Drug Development
5-Fluoro-4-methylbenzimidazole is a heterocyclic aromatic compound featuring a fused benzene and imidazole ring system.[1] The strategic incorporation of a fluorine atom at the 5-position and a methyl group at the 4-position imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry.[1][2] Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects.[1]
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a lead compound is paramount. Solubility and stability are not merely abstract parameters; they are the cornerstones of successful formulation development, ensuring bioavailability, therapeutic efficacy, and patient safety. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering both foundational knowledge and practical, field-proven experimental protocols. While specific experimental data for this particular molecule is not extensively published, this guide will leverage established principles of benzimidazole chemistry to provide a robust framework for its characterization.
Part 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) in various media is a critical determinant of its absorption and bioavailability. The benzimidazole nucleus, with its capacity for both hydrogen bonding and aromatic interactions, presents a complex solubility profile.[3] The introduction of a fluorine atom can further modulate these properties, often increasing lipophilicity.[2]
Theoretical Considerations and Solvent Selection Rationale
Benzimidazoles are generally characterized as weakly basic compounds, capable of forming salts in acidic solutions.[3] Their solubility is influenced by the interplay of several factors:
-
pH: The imidazole moiety can be protonated, leading to increased aqueous solubility at lower pH.
-
Solvent Polarity: Benzimidazoles with an unsubstituted N-H group are typically more soluble in polar solvents.[3]
-
Temperature: Solubility is often temperature-dependent, a principle leveraged in crystallization processes.
-
Substituents: The nature of the substituents on the benzimidazole ring significantly impacts solubility. Non-polar substituents tend to increase solubility in non-polar solvents.[3]
For this compound, we can anticipate a degree of lipophilicity due to the methyl and fluoro groups. Therefore, a range of solvents with varying polarities should be assessed.
Representative Solubility Data
| Solvent | Polarity Index | Expected Solubility Category | Rationale |
| Water (pH 7.0) | 10.2 | Poorly Soluble | The non-polar methyl group and lipophilic fluorine atom are likely to limit solubility in neutral aqueous media. |
| 0.1 M HCl | High | Moderately to Freely Soluble | Protonation of the imidazole nitrogen is expected to form a soluble salt. |
| Methanol | 5.1 | Soluble | Methanol is a common solvent for benzimidazole crystallization due to its ability to engage in hydrogen bonding. |
| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol is a good solvent for many benzimidazoles.[5] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dichloromethane (DCM) | 3.1 | Sparingly Soluble | The polarity of DCM may be insufficient for significant solvation of the benzimidazole core. |
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents.
Objective: To quantify the solubility of this compound in a selection of pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, 0.1 M HCl, Methanol, Ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient duration (typically 24-72 hours) to reach equilibrium.
-
Sampling and Filtration: After equilibration, carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered samples to a suitable concentration and quantify the amount of dissolved this compound using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L for each solvent.
Workflow Diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Stability Profile and Forced Degradation Studies
Understanding the intrinsic stability of a drug candidate is a regulatory requirement and is crucial for identifying potential degradation pathways and developing a stable formulation.[7] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[7]
Predicted Stability of this compound
Based on the chemistry of the benzimidazole scaffold, several degradation pathways can be anticipated:
-
Hydrolysis: While the benzimidazole ring itself is generally stable to hydrolysis, substituents can be susceptible. However, the fluoro and methyl groups on this compound are not readily hydrolyzable.
-
Oxidation: The imidazole ring can be susceptible to oxidative cleavage.[8] The electron-rich nature of the benzimidazole system makes it a potential target for oxidizing agents.
-
Photodegradation: Many benzimidazole derivatives exhibit photosensitivity, particularly in solution.[9][10][11] This can lead to complex degradation pathways, including dimerization and ring cleavage.[12]
-
Thermal Degradation: Benzimidazoles are generally thermally stable in their solid form.[10][11]
The fluorine atom may influence metabolic stability, potentially making the molecule more resistant to certain enzymatic degradation pathways.[2]
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a comprehensive forced degradation study on this compound.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Suitable solvent (e.g., methanol or acetonitrile)
-
HPLC system with UV or PDA detector
-
LC-MS system for identification of degradation products
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 8 hours). At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for a specified period. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours). Analyze samples at different time points.
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound in the stressed samples to ensure no co-eluting peaks. Calculate the mass balance to account for all the material.
-
Identification of Degradants: Use LC-MS to identify the major degradation products by determining their mass-to-charge ratio and fragmentation patterns.
Workflow Diagram:
Caption: Workflow for Forced Degradation Studies.
Hypothetical Degradation Pathway
Based on the known reactivity of the benzimidazole ring, a plausible oxidative degradation pathway is proposed below. Oxidative stress could lead to the formation of an N-oxide, followed by ring opening.
Caption: Hypothetical Oxidative Degradation Pathway.
Conclusion: A Roadmap for Characterization
This technical guide provides a comprehensive framework for assessing the solubility and stability of this compound. While specific experimental data for this compound is limited, the principles and protocols outlined herein, grounded in the established chemistry of benzimidazoles, offer a robust starting point for any research or development program. By systematically evaluating its physicochemical properties, scientists can de-risk the development process, enabling the formulation of a safe, stable, and efficacious therapeutic product. The provided workflows and diagrams serve as practical tools to guide experimental design and data interpretation, ultimately accelerating the journey from discovery to clinical application.
References
- 1. Buy this compound | 1360938-47-1 [smolecule.com]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 10. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 12. pubs.acs.org [pubs.acs.org]
The Ascendant Therapeutic Potential of 5-Fluoro-4-methylbenzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzimidazole scaffold, a heterocyclic aromatic organic compound, has long been a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile.[1] Its structural resemblance to naturally occurring purines allows for favorable interactions with various biological macromolecules. Within this esteemed class of compounds, derivatives of 5-fluoro-4-methylbenzimidazole are emerging as a particularly promising frontier in the quest for novel therapeutic agents. The strategic incorporation of a fluorine atom at the 5-position and a methyl group at the 4-position of the benzimidazole core bestows unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[2][3] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives, offering a valuable resource for researchers and drug development professionals.
I. The Strategic Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives is a critical aspect of harnessing their therapeutic potential. The most prevalent and established method for constructing the benzimidazole ring is the Phillips-Ladenburg condensation.[2] This reaction typically involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For the synthesis of the core this compound structure, 4-fluoro-5-methyl-1,2-phenylenediamine serves as the key starting material.[2]
To further elaborate and diversify the derivatives, microwave-assisted synthesis has emerged as a highly efficient methodology.[2] This technique significantly reduces reaction times, often from hours to mere minutes, and improves yields compared to conventional heating methods.[2]
A generalized synthetic scheme is presented below:
Caption: General synthetic route to this compound derivatives.
Experimental Protocol: Microwave-Assisted Synthesis of 2-substituted-5-fluoro-4-methylbenzimidazole derivatives
This protocol provides a general framework for the synthesis of 2-substituted derivatives.
Materials:
-
4-Fluoro-5-methyl-1,2-phenylenediamine
-
Substituted aromatic aldehydes
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-fluoro-5-methyl-1,2-phenylenediamine (1 mmol) and the desired substituted aromatic aldehyde (1 mmol).
-
Add ethanol (5 mL) as the solvent.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 100-120 °C) and power for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-5-fluoro-4-methylbenzimidazole derivative.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Antimicrobial Activity: A New Line of Defense
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[2] The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of these compounds, contributing to their antimicrobial efficacy.
A study by Köycü et al. (2022) investigated a series of hydrazone derivatives of 5(6)-fluoro-1H-benzimidazole and reported promising activity against gastrointestinal pathogens.[4] Specifically, compound 18 in their study, 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide, displayed high inhibitory activity against several Escherichia coli strains and Salmonella typhimurium.[4]
| Compound | Microorganism | MIC (µg/mL) |
| Compound 18 | Escherichia coli O157:H7 | 0.49 |
| Escherichia coli ATCC 8739 | 0.98 | |
| Escherichia coli ATCC 35218 | 0.49 | |
| Salmonella typhimurium ATCC 13311 | 0.98 | |
| Reference Drug (Nifuroxazide) | Escherichia coli O157:H7 | 1.95 |
| Escherichia coli ATCC 8739 | 3.9 | |
| Escherichia coli ATCC 35218 | 1.95 | |
| Salmonella typhimurium ATCC 13311 | 3.9 | |
| Data from Köycü et al., 2022[4] |
Mechanism of Antimicrobial Action
The antimicrobial mechanism of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. A key proposed mechanism is the inhibition of vital enzymes necessary for microbial survival. The structural similarity of the benzimidazole nucleus to purines allows these compounds to act as antimetabolites, disrupting nucleic acid and protein synthesis.[5]
References
- 1. Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1360938-47-1 [smolecule.com]
- 3. This compound | 1360938-47-1 | Benchchem [benchchem.com]
- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Therapeutic Targets of 5-Fluoro-4-methylbenzimidazole and Its Derivatives
Abstract: The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its structural similarity to natural purine nucleotides allows its derivatives to interact with a wide array of biological macromolecules, leading to diverse pharmacological activities.[3] The specific derivative, 5-Fluoro-4-methylbenzimidazole, and its analogues have garnered significant attention for their potential as therapeutic agents in oncology, infectious diseases, and neurodegeneration. The strategic placement of the fluorine atom and methyl group can enhance metabolic stability, cell permeability, and binding affinity to target proteins.[4] This guide provides an in-depth analysis of the key molecular targets of this compound class, detailing the scientific rationale for their selection, preclinical evidence of their modulation, and the experimental workflows required for their validation. We will explore their roles as inhibitors of critical pathways in cancer, including protein kinases in signal transduction, PARP-1 in DNA repair, and tubulin polymerization in cell division. Furthermore, we will examine their potential as antiviral agents targeting viral polymerases and as neuroprotective agents through the inhibition of β-secretase in Alzheimer's disease.
Introduction: The Benzimidazole Scaffold as a Privileged Structure
The benzimidazole core is an electron-rich heterocyclic system whose nitrogen atoms can readily participate in hydrogen bonding, making it an ideal pharmacophore for interacting with a broad spectrum of therapeutic targets.[1] This versatility has led to the development of benzimidazole-based drugs across multiple therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (albendazole), and anticancer agents.[4][5]
Chemical Properties of this compound
This compound (Molecular Formula: C₈H₇FN₂) is an aromatic organic compound featuring the characteristic fused bicyclic structure of benzimidazole.[6] The unique properties of this derivative are conferred by its substituents:
-
5-Fluoro Group: The introduction of a fluorine atom, an electron-withdrawing group, can significantly alter the molecule's electronic properties. This often enhances binding affinity to target enzymes, increases lipophilicity to improve cell membrane permeability, and improves metabolic stability by blocking potential sites of oxidation.[4]
-
4-Methyl Group: The methyl group can influence the compound's steric and electronic properties, potentially leading to improved biological activity and selectivity.[4]
These substitutions create a unique chemical entity that serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[6]
Overview of Broad-Spectrum Biological Activity
Research has demonstrated that this compound and its derivatives exhibit a wide range of biological activities, making them subjects of intense pharmacological interest.[6] These activities include:
-
Anticancer: Inhibition of cancer cell proliferation through multiple mechanisms is the most extensively studied application.[1][6]
-
Antimicrobial: Efficacy has been shown against various bacterial and fungal strains.[6][7]
-
Antiviral: The scaffold has been investigated for its ability to combat various RNA and DNA viruses.[6][8]
-
Antiparasitic: The benzimidazole class has a long history of use against parasitic diseases.[6]
This guide will now delve into the specific molecular targets that underpin these therapeutic effects.
Potential Therapeutic Targets in Oncology
The anticancer effects of this compound derivatives are attributed to a multi-faceted mechanism of action, primarily involving the inhibition of crucial enzymes and proteins that regulate cancer cell proliferation, survival, and division.[4]
Targeting Signal Transduction: Protein Kinase Inhibition
2.1.1 Rationale: The MAPK/ERK and EGFR Pathways in Cancer
Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and downstream signaling cascades like the RAS/RAF/MEK/ERK (MAPK) pathway are central regulators of cell growth, differentiation, and survival. Hyperactivation of these pathways, often through mutation, is a common driver of oncogenesis in many cancers, including lung, colorectal, and melanoma.[4][9] Therefore, inhibiting key kinases within these pathways is a cornerstone of modern targeted cancer therapy.[1][10]
2.1.2 Preclinical Evidence for Kinase Inhibition
Recent studies have highlighted the potent inhibitory activity of this compound derivatives against key protein kinases. A series of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives demonstrated dual inhibition of both MEK and RAF kinases, a significant advantage that may overcome resistance mechanisms associated with single-target inhibitors.[4] Other derivatives have shown potent activity against both wild-type and mutated forms of EGFR.[9]
| Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |
| 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide (e.g., compound 16b) | MEK1 | 28 | [4] |
| BRAF | 3 | [4] | |
| BRAF V600E | 3 | [4] | |
| Benzimidazole-triazole derivatives | EGFR WT | 80 - 250 | [9] |
| EGFR T790M | 20 - 90 | [9] |
2.1.3 Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Prepare stock solutions of the test compound, ATP, peptide substrate, and the target kinase enzyme.
-
Reaction Setup: In a low-volume 384-well plate, add 2 µL of the test compound at various concentrations (typically a 10-point serial dilution).
-
Enzyme Addition: Add 4 µL of the kinase enzyme solution to each well.
-
Initiation: Add 4 µL of a solution containing ATP and the ULight™-labeled peptide substrate to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add 10 µL of a detection solution containing an Europium-labeled anti-phospho-substrate antibody. Incubate for 60 minutes to allow antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (ULight™).
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
2.1.4 Experimental Protocol: Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Caption: The MAPK/ERK signaling pathway and points of inhibition by benzimidazole derivatives.
Targeting DNA Damage Response: PARP-1 Inhibition
2.2.1 Rationale: Synthetic Lethality and PARP Inhibition
Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for the repair of single-strand DNA breaks. In cancers that have defects in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of cytotoxic double-strand breaks, causing selective cancer cell death. This concept is known as synthetic lethality. PARP inhibitors can also potentiate the effects of DNA-damaging chemotherapies.[11]
2.2.2 Preclinical Evidence for PARP-1 Inhibition
A series of novel 5-fluoro-1H-benzimidazole-4-carboxamide analogs were designed as PARP-1 inhibitors. One lead compound, 10f, demonstrated potent inhibition of the PARP-1 enzyme with an IC₅₀ of 43.7 nM.[11] In cellular assays, this compound also showed excellent inhibitory activity in HCT116 colon cancer cells and significantly potentiated the cytotoxicity of the chemotherapy agent temozolomide in A549 lung cancer cells.[11]
2.2.3 Experimental Protocol: PARP-1 Enzymatic Assay
-
Reaction Plate Setup: To a 96-well plate, add PARP-1 enzyme, activated DNA, and the test compound at various concentrations.
-
Reaction Initiation: Add a reaction buffer containing NAD⁺ (the substrate for PARP-1) and biotinylated-NAD⁺. Incubate for 60 minutes at room temperature.
-
Detection: Add streptavidin-HRP to bind to the incorporated biotinylated-NAD⁺.
-
Signal Generation: Add a chemiluminescent HRP substrate and measure the light output on a luminometer.
-
Analysis: The signal is proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀.
Caption: Mechanism of PARP-1 inhibition leading to cancer cell death.
Targeting Cell Division: Tubulin Polymerization
2.3.1 Rationale: The Role of Microtubules in Mitosis
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their ability to assemble and disassemble (polymerization and depolymerization) is fundamental to cellular processes, most critically the formation of the mitotic spindle during cell division.[12] Agents that disrupt microtubule dynamics can arrest cells in mitosis, ultimately triggering apoptosis. This is a clinically validated anticancer strategy.[13]
2.3.2 Preclinical Evidence for Tubulin Inhibition
The benzimidazole scaffold is a well-recognized framework for developing tubulin polymerization inhibitors.[12] Studies on novel benzimidazole derivatives have shown potent cytotoxicity against cancer cells, with IC₅₀ values in the low micromolar range.[13] Mechanistic studies confirmed that these compounds inhibit tubulin polymerization, cause a breakdown of the mitochondrial transmembrane potential, and arrest the cell cycle in the G2/M phase, consistent with a microtubule-destabilizing mechanism.[13]
2.3.3 Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Use a commercial tubulin polymerization assay kit. Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a reaction buffer containing GTP.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Add the tubulin protein solution.
-
Initiation: Warm the plate to 37°C and initiate polymerization by adding the GTP-containing reaction buffer.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes.
-
Analysis: Plot absorbance versus time. The rate of polymerization is the slope of the linear phase. Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀.[14]
2.3.4 Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells (e.g., SK-Mel-28) with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is proportional to the DNA content.
-
Analysis: Gate the cell populations and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase indicates mitotic arrest.[13]
Caption: Inhibition of tubulin polymerization disrupts mitotic spindle formation.
Potential Therapeutic Targets in Infectious Disease
Antiviral Targets: Viral Polymerase Inhibition
3.1.1 Rationale: Targeting Viral Replication Machinery
Viruses rely on their own polymerases (e.g., RNA-dependent RNA polymerase, RdRp) to replicate their genetic material. These viral enzymes are distinct from host cell polymerases, making them highly attractive targets for selective antiviral drugs that can inhibit viral replication with minimal toxicity to the host.[15]
3.1.2 Preclinical Evidence for Antiviral Activity
Benzimidazole derivatives have been identified as potent inhibitors of several viruses. Specifically, benzimidazole-based compounds have been shown to act as allosteric inhibitors of the Hepatitis C Virus (HCV) RdRp.[15] Broader screening efforts have also identified benzimidazole derivatives with significant activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV), with EC₅₀ values in the low micromolar range, comparable to or better than reference drugs.[8]
3.1.3 Experimental Protocol: Subgenomic Replicon Assay (HCV)
-
Cell Line: Use a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV subgenomic replicon. This replicon contains the viral non-structural genes (including the RdRp) and a reporter gene (e.g., luciferase).
-
Treatment: Plate the replicon-containing cells in a 96-well plate and treat with serial dilutions of the test compound for 72 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene (luciferase) using a commercial assay kit and a luminometer.
-
Analysis: The reporter activity is directly proportional to the level of viral RNA replication. Calculate the percent inhibition and determine the EC₅₀ (the concentration required to reduce reporter activity by 50%).
-
Cytotoxicity Control: In parallel, perform a standard cytotoxicity assay (e.g., MTT) on the same cells to ensure the observed reduction in replication is not due to general cell toxicity.[15]
Caption: Simplified viral replication cycle highlighting the role of RdRp as a drug target.
Potential Therapeutic Targets in Neurodegenerative Disease
Alzheimer's Disease: β-Secretase (BACE1) Inhibition
4.1.1 Rationale: The Amyloid Hypothesis
The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides in the brain is the primary event initiating the pathology of Alzheimer's disease. Aβ is generated by the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. Inhibiting BACE1, the rate-limiting enzyme in this pathway, is a major therapeutic strategy aimed at reducing Aβ production and preventing plaque formation.[16]
4.1.2 Preclinical Evidence for BACE1 Inhibition
A targeted drug design effort led to the synthesis and evaluation of fluoro-benzimidazole derivatives specifically as BACE1 inhibitors. These compounds were developed through in-silico modeling and subsequently evaluated in vitro and in vivo. The studies confirmed that these derivatives could effectively inhibit the β-secretase enzyme, positioning them as potential neuroprotective agents for treating Alzheimer's disease.[16]
4.1.3 Experimental Protocol: FRET-Based BACE1 Inhibition Assay
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5). Dilute the BACE1 enzyme and a specific FRET peptide substrate in the assay buffer. The substrate contains a fluorophore and a quencher separated by the BACE1 cleavage site.
-
Reaction Setup: In a black 96-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add the diluted BACE1 enzyme to the wells.
-
Initiation: Add the FRET substrate to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence over time (e.g., every 5 minutes for 60 minutes) at the appropriate excitation and emission wavelengths. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increased signal.
-
Analysis: Determine the reaction rate (slope of fluorescence vs. time). Calculate the percent inhibition for each compound concentration and determine the IC₅₀.[16]
Caption: The amyloidogenic pathway and the inhibitory action of BACE1 inhibitors.
Conclusion and Future Directions
The this compound scaffold is a versatile and potent platform for the development of targeted therapeutics. Preclinical evidence strongly supports its potential in oncology by simultaneously targeting multiple hallmarks of cancer, including aberrant signaling, DNA repair, and cell division. The demonstrated activity against kinases like RAF/MEK and EGFR, DNA repair enzymes like PARP-1, and cytoskeletal components like tubulin underscores its broad utility. Furthermore, emerging research in virology and neurodegeneration highlights the adaptability of this chemical core to inhibit diverse enzyme classes, from viral polymerases to human secretases.
Future research should focus on optimizing the potency and selectivity of these derivatives for their respective targets to minimize off-target effects. Structure-activity relationship (SAR) studies will be crucial for fine-tuning the scaffold.[2] Advanced in vivo studies in relevant disease models are necessary to validate the therapeutic potential and establish the pharmacokinetic and safety profiles of lead candidates, paving the way for potential clinical development.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1360938-47-1 | Benchchem [benchchem.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Buy this compound | 1360938-47-1 [smolecule.com]
- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Peptide-Based Inhibitors for Microtubule Polymerization in Phytophthora capsici | MDPI [mdpi.com]
- 15. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Foundational Concepts: The Synergy of Benzimidazole and Fluorine
An In-depth Technical Guide to Fluorinated Benzimidazole Compounds
This guide provides a comprehensive overview of fluorinated benzimidazole compounds, a class of molecules holding immense significance in modern medicinal chemistry. We will delve into the foundational principles that make this scaffold a cornerstone of drug discovery, explore key synthetic methodologies, and analyze its diverse biological activities, supported by structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated benzimidazoles in their work.
The Benzimidazole Scaffold: A Privileged Structure
Benzimidazole, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, is considered a "privileged structure" in medicinal chemistry. Its structural simplicity, synthetic accessibility, and ability to mimic natural biomolecules make it a versatile template for drug design. The presence of both a hydrogen-bond donor (the N-H group) and acceptor (=N- group) allows it to interact with a wide array of biological targets through mechanisms like hydrogen bonding, π-π stacking, and metal ion chelation. This versatility has led to the development of numerous successful drugs across various therapeutic areas, including antiulcer (omeprazole), anticancer (bendamustine), and antimicrobial (albendazole) agents.
The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a widely adopted strategy to enhance pharmacological properties. With an atomic radius similar to hydrogen but being the most electronegative element, fluorine can profoundly alter a molecule's characteristics without significantly increasing its size.
Key benefits of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like Cytochrome P450. This can increase the drug's half-life.
-
Increased Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, affecting the molecule's ionization state at physiological pH and influencing its solubility and target binding.
-
Improved Binding Affinity: Fluorine can participate in unique non-covalent interactions with protein targets, such as dipole-dipole and orthogonal multipolar C–F···C=O interactions, leading to tighter binding and increased potency.
The strategic combination of the privileged benzimidazole scaffold with the unique physicochemical properties of fluorine has created a powerful platform for the discovery of novel therapeutic agents.
Part 2: Synthesis and Methodologies
The most common and versatile method for synthesizing the fluorinated benzimidazole core is the cyclocondensation of a fluorine-substituted ortho-phenylenediamine with a carboxylic acid or its equivalent (e.g., aldehyde, orthoester). This reaction, often referred to as the Phillips condensation, typically proceeds under acidic conditions.
General Synthetic Workflow Diagram
The diagram below illustrates the fundamental reaction for synthesizing a 2-substituted fluorinated benzimidazole.
Caption: General workflow for the Phillips condensation synthesis of fluorinated benzimidazoles.
Experimental Protocol: Synthesis of 2-(Aryl)-5-fluorobenzimidazole
This protocol provides a representative, step-by-step methodology for the synthesis of a fluorinated benzimidazole derivative.
Causality and Experimental Choices:
-
Reagents: 4-Fluoro-1,2-phenylenediamine is chosen as the starting material to introduce fluorine at the 5-position of the benzimidazole core. An aromatic aldehyde is used as the carbonyl source, which is a common and efficient method.
-
Catalyst/Solvent: Ethanol is a suitable solvent that dissolves the reactants. Sodium metabisulfite (Na₂S₂O₅) is used as a mild oxidizing agent to facilitate the cyclization of the intermediate formed from the aldehyde and the diamine. Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.
-
Work-up: The reaction mixture is poured into ice water to precipitate the product, as organic compounds like the target benzimidazole are typically insoluble in cold water. This allows for easy separation from the water-soluble byproducts and any remaining solvent. Filtration is a standard method for collecting the solid precipitate.
Step-by-Step Methodology:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (10 mmol) and a substituted aromatic aldehyde (10 mmol) in 50 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add sodium metabisulfite (Na₂S₂O₅) (12 mmol).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 95:5 Chloroform/Methanol). The reaction is typically complete within 8-18 hours.
-
Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the contents of the flask into 200 mL of ice-cold distilled water with gentle stirring.
-
Isolation: A solid precipitate of the crude 2-(aryl)-5-fluorobenzimidazole will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Biological Activities and Structure-Activity Relationships
Fluorinated benzimidazoles exhibit a remarkable spectrum of biological activities. The position and number of fluorine atoms, along with the nature of other substituents, critically influence their potency and selectivity.
Antimicrobial Activity
Fluorinated benzimidazoles are potent agents against a range of bacteria and fungi. The introduction of fluorine often enhances antimicrobial efficacy by increasing cell penetration and binding to target enzymes.
Structure-Activity Relationship (SAR) Insights:
-
Fluorine substitution on a phenyl ring at the 2-position of the benzimidazole generally increases antimicrobial activity compared to non-fluorinated analogues.
-
The position of the fluorine atom is crucial. For instance, a meta-fluoro substitution on the 2-phenyl ring can lead to high activity against Gram-negative bacteria and B. subtilis.
-
The presence of a methyl group at the 5-position of the benzimidazole ring often enhances antimicrobial, particularly antifungal, activity.
Table 1: Selected Antimicrobial Activities of Fluorinated Benzimidazoles
| Compound ID/Description | Target Organism | Activity (MIC, µg/mL) | Reference |
| 2-(m-fluorophenyl)-5-methyl-1H-benzimidazole (Cmpd 18) | Gram-negative bacteria | 31.25 | |
| 2-(m-fluorophenyl)-5-methyl-1H-benzimidazole (Cmpd 18) | B. subtilis | 7.81 | |
| 2-(m-fluorophenyl)-1H-benzimidazole (Cmpd 14) | B. subtilis | 7.81 | |
| Benzimidazole derivative 6c | E. coli (TolC mutant) | 2 | |
| Benzimidazole-triazole 63a | E. coli | 16 |
Anticancer Activity
The benzimidazole scaffold is present in several anticancer agents, and fluorination can further enhance their potency. These compounds often exert their effects by inhibiting tubulin polymerization, disrupting cell division, or inhibiting key signaling kinases.
Structure-Activity Relationship (SAR) Insights:
-
Fluorinated benzimidazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon (HT-29) cancer.
-
The specific substitution pattern determines the potency. For example, mebendazole, a benzimidazole anthelmintic, and its fluorinated analogue flubendazole show significant anticancer effects on triple-negative breast cancer cells.
-
The number of fluorine atoms can correlate with activity; in one study on aminophenylhydrazines, a compound with five fluorine atoms showed a remarkably low IC₅₀ value of 0.64 µM against the A549 lung cancer cell line.
Table 2: Selected Anticancer Activities of Fluorinated Benzimidazoles
| Compound ID/Description | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |
| Fluorinated aminophenylhydrazine (Cmpd 6) | A549 (Lung) | 0.64 | |
| Benzoyl substituted benzimidazole 6 | MCF-7 (Breast) | 16.18 | |
| Benzoyl substituted benzimidazole 6 | HL-60 (Leukemia) | 15.15 | |
| Benzimidazole derivative 2a | MDA-MB-231 (Breast) | Relative significant cytotoxicity |
Anti-inflammatory and Other Activities
Fluorinated benzimidazoles have also been investigated for anti-inflammatory, antiviral, and antiulcer properties. The mechanism of action for anti-inflammatory effects often involves the inhibition of enzymes like cyclooxygenase (COX) or targeting specific receptors.
Caption: Key substitution points on the benzimidazole scaffold that modulate biological activity.
Part 4: Future Directions
The field of fluorinated benzimidazoles continues to be a fertile ground for drug discovery. Future research is likely to focus on:
-
Multi-target Ligands: Designing single molecules that can modulate multiple targets, which is particularly relevant for complex diseases like cancer and neurodegenerative disorders.
-
Novel Fluorination Patterns: Exploring the effects of trifluoromethyl (CF₃) groups and other complex fluoroalkyl chains to fine-tune drug properties.
-
PET Imaging Agents: Incorporating the ¹⁸F isotope to develop positron emission tomography (PET) tracers for diagnostic applications.
-
Materials Science: Utilizing the unique electronic and crystal packing properties of fluorinated benzimidazoles in the development of new organic materials.
The versatility of the fluorinated benzimidazole scaffold, combined with an ever-deepening understanding of its structure-activity relationships, ensures its continued prominence in the quest for novel and effective therapeutic agents.
A Technical Guide to the Discovery and Medicinal History of Benzimidazole Derivatives
Abstract
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as one of the most significant "privileged scaffolds" in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a diverse array of biological targets, leading to a remarkable spectrum of pharmacological activities.[1][2] The journey of benzimidazole derivatives from a laboratory curiosity to a cornerstone of modern medicine is a compelling narrative of chemical synthesis, strategic drug design, and serendipitous discovery. This guide provides an in-depth exploration of this journey, focusing on the two seminal breakthroughs that cemented the therapeutic importance of this scaffold: the development of broad-spectrum anthelmintics and the revolutionary class of anti-ulcer agents known as proton pump inhibitors (PPIs). We will examine the causality behind experimental choices, detail the core synthetic methodologies, and elucidate the mechanisms of action that define these critical classes of drugs.
The Genesis of a Privileged Scaffold: Early Synthesis and Biological Significance
The history of benzimidazole chemistry began in 1872 when German chemist H. Hoebrecker reported the first synthesis of a 2,5-dimethyl-1H-benzo[d]imidazole.[1][3] This was achieved through the reduction of 2-nitro-4-methylacetanilide followed by a dehydration reaction, laying the chemical groundwork for all subsequent explorations.[4] A few years later, A. Ladenburg independently synthesized the same compound by refluxing 3,4-diaminotoluene with acetic acid.[2] This latter approach, the condensation of an o-phenylenediamine with a carboxylic acid, known as the Phillips procedure, remains the most classical and enduring method for constructing the benzimidazole core.[5]
For decades, benzimidazoles remained largely of academic interest. The first hint of their profound biological importance came with the discovery that a benzimidazole moiety, specifically 5,6-dimethyl-l-(α-D-ribofuranosyl)benzimidazole, serves as an essential axial ligand for the cobalt atom in vitamin B12.[1][6][7] This natural occurrence signaled that the scaffold was biocompatible and capable of critical interactions with biological macromolecules, sparking interest in its potential as a pharmacophore.
Foundational Synthesis: The Phillips Condensation Reaction
The versatility and accessibility of the benzimidazole scaffold are largely due to the robustness of its core synthesis. The Phillips condensation is a foundational method involving the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions, typically with heating.[5] The acid catalyzes the condensation and subsequent cyclization/dehydration to form the stable aromatic ring system.
Caption: General workflow of the Phillips condensation for benzimidazole synthesis.
First Major Breakthrough: The Anthelmintic Revolution
The first major therapeutic application for a substituted benzimidazole emerged in the early 1960s, transforming the treatment of parasitic worm (helminth) infections in both veterinary and human medicine.[1][8]
Thiabendazole: The Pioneer
In 1961, researchers at Merck & Co. discovered the potent anthelmintic properties of Thiabendazole (2-(4-thiazolyl)benzimidazole).[6][9] This discovery was a landmark event, providing the first broad-spectrum agent effective against gastrointestinal nematodes.[1][10] The development of Thiabendazole spurred a massive global effort, particularly within pharmaceutical companies, to synthesize and screen thousands of benzimidazole analogues, although fewer than twenty would ultimately achieve commercial use.[6]
Second-Generation Anthelmintics: Mebendazole and Albendazole
Further research led to the development of derivatives with improved efficacy and broader spectrums of activity.
-
Mebendazole , first used in humans in 1971, introduced a methyl carbamate group, which became a key structural feature for this class of drugs.[11]
-
Albendazole , discovered in 1972 at SmithKline Laboratories, incorporated a propylthio group and demonstrated an exceptionally broad spectrum of activity against nematodes, cestodes (tapeworms), and trematodes (flukes).[12][13] It was patented in 1975 and approved for human use in 1982.[11][12]
| Drug | Year of Discovery | Key Structural Feature | Primary Spectrum |
| Thiabendazole | 1961 | Thiazolyl group at C2 | Nematodes (Roundworms) |
| Mebendazole | ~1971 | Methyl carbamate at C2 | Broad-spectrum Nematodes |
| Albendazole | 1972 | Methyl carbamate & Propylthio group | Broad-spectrum Nematodes, Cestodes, Trematodes |
Mechanism of Action: Targeted Microtubule Disruption
The key to the success and selective toxicity of benzimidazole anthelmintics lies in their precise mechanism of action. It is now firmly established that their primary mode of action is the inhibition of microtubule polymerization.[8][14][15]
Benzimidazoles exhibit a high binding affinity for the β-tubulin subunit of the parasite's microtubules.[15][16] This binding prevents the polymerization of tubulin dimers into functional microtubules. The disruption of the microtubule cytoskeleton has catastrophic downstream effects on the parasite, including:
-
Arrest of cell division at the metaphase.[15]
-
Impaired absorption of glucose , leading to glycogen depletion and a critical loss of energy.[14][15]
-
Inhibition of intracellular transport and waste secretion.
The selective toxicity of these drugs is a direct result of the difference in binding affinity; the dissociation rate for benzimidazoles from parasite tubulin is significantly lower than from mammalian tubulin, ensuring a wide safety margin for the host.[14]
Caption: Mechanism of action for benzimidazole anthelmintics.
Second Major Breakthrough: Taming Gastric Acid with Proton Pump Inhibitors (PPIs)
The second landmark achievement in the history of benzimidazoles was the development of proton pump inhibitors (PPIs), which revolutionized the treatment of acid-related gastrointestinal disorders like peptic ulcers and GERD.[1][17]
The Path to Omeprazole
The journey began in the late 1970s at the Swedish pharmaceutical company AB Hässle (now AstraZeneca).[18] Researchers were seeking compounds with anti-secretory properties. An early lead compound, a pyridylmethylsulfinyl benzimidazole named timoprazole , showed promise but also raised toxicity concerns.[19]
Through strategic structural modifications aimed at improving stability and reducing toxicity, a team of chemists synthesized omeprazole in 1979.[18][20] Omeprazole demonstrated potent, long-lasting inhibition of gastric acid secretion through a novel mechanism: the irreversible inhibition of the H+/K+-ATPase enzyme, the "proton pump" responsible for the final step of acid production in the stomach's parietal cells. After successful clinical trials, omeprazole was launched in Europe in 1988 and the US in 1989, quickly becoming the standard of care for acid-related disorders.[18][19]
| Milestone | Year | Organization | Significance |
| Timoprazole Identified | 1974 | AB Hässle (Astra) | Identified as a potent anti-secretory lead compound.[18] |
| Omeprazole Synthesized | 1979 | AB Hässle (Astra) | First-in-class Proton Pump Inhibitor created.[20] |
| IND Application Filed | 1980 | AB Hässle (Astra) | Began the formal process for clinical testing. |
| European Launch (Losec®) | 1988 | AB Hässle (Astra) | First commercial availability of a PPI.[1] |
| US Launch (Prilosec®) | 1989 | AB Hässle (Astra) | Revolutionized acid-related disease treatment in the US. |
Mechanism of Action: Covalent Inhibition of the Proton Pump
The ingenuity of PPIs lies in their mechanism, which relies on targeted activation and irreversible binding. All benzimidazole PPIs are administered as inactive prodrugs.[21][22]
-
Absorption and Accumulation: The prodrug is absorbed in the small intestine and reaches the parietal cells via the bloodstream. As weak bases, PPIs freely cross cell membranes and selectively accumulate in the highly acidic secretory canaliculi of the parietal cells (where pH can be < 2).[22][23]
-
Acid-Catalyzed Activation: In this acidic environment, the prodrug undergoes a rapid, acid-catalyzed molecular rearrangement, converting it into its active form, a reactive tetracyclic sulfenamide.[21][24]
-
Irreversible Inhibition: This active metabolite then forms a stable, covalent disulfide bond with specific cysteine residues on the extracellular domain of the H+/K+-ATPase enzyme.[21][23] This binding is irreversible and inactivates the pump.
-
Sustained Effect: Acid secretion can only resume after the synthesis of new H+/K+-ATPase enzyme units, which is why the biological effect of a single PPI dose lasts much longer (up to 72 hours) than its short plasma half-life (0.5-1.0 hours).[22]
Caption: Activation and inhibition mechanism of a benzimidazole proton pump inhibitor.
Experimental Protocols
Protocol: Synthesis of 2-Arylbenzimidazole via Phillips Condensation
This protocol describes a standard laboratory procedure for synthesizing a 2-substituted benzimidazole, a foundational technique in the discovery of these derivatives.
Objective: To synthesize 2-phenyl-1H-benzimidazole from o-phenylenediamine and benzoic acid.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Benzoic Acid (1.0 eq)
-
4M Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filter paper.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, combine o-phenylenediamine (e.g., 1.08 g, 10 mmol) and benzoic acid (e.g., 1.22 g, 10 mmol).
-
Acid Addition: Add 20 mL of 4M HCl. Causality Note: The strong acid protonates the carboxylic acid, making it a better electrophile, and serves as the medium for the condensation and dehydration steps.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110°C) with constant stirring for 2-4 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material spot and the appearance of a new, single product spot.
-
Work-up & Neutralization: After cooling to room temperature, slowly pour the acidic reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Precipitation: Neutralize the solution by slowly adding 10% NaOH solution dropwise with stirring until the pH is ~7-8. A precipitate of the crude product will form. Causality Note: The benzimidazole product is protonated and soluble in acid. Neutralization deprotonates the imidazole nitrogen, causing the neutral, less soluble product to precipitate out.
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove residual salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the pure 2-phenyl-1H-benzimidazole. Dry the purified crystals under vacuum.
Protocol: In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a PPI like omeprazole on the gastric proton pump.
Objective: To quantify the inhibition of H+/K+-ATPase activity by measuring the rate of ATP hydrolysis.
Materials:
-
Lyophilized H+/K+-ATPase vesicles (prepared from hog gastric mucosa)
-
Omeprazole (or other test PPI)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Activation Buffer (e.g., Glycine-HCl, pH 2.0)
-
Reagents for inorganic phosphate (Pi) detection (e.g., Fiske-Subbarow reagent).
-
Microplate reader.
Methodology:
-
PPI Activation (Prodrug to Drug):
-
Prepare a stock solution of omeprazole in DMSO.
-
To activate, dilute the omeprazole stock solution into the acidic Activation Buffer (pH 2.0) and incubate for 20-30 minutes at 37°C. This converts the prodrug to the active sulfenamide.
-
A negative control is prepared by diluting the same amount of omeprazole stock into the neutral Assay Buffer (pH 7.4), where it will remain inactive.
-
-
Enzyme Preparation: Reconstitute the lyophilized H+/K+-ATPase vesicles in the Assay Buffer to a specific concentration (e.g., 1 mg/mL).
-
Inhibition Reaction:
-
In a 96-well plate, add the prepared enzyme vesicles.
-
Add varying concentrations of the acid-activated omeprazole to the wells. Include wells with the non-activated omeprazole (negative control) and wells with buffer only (positive control).
-
Incubate the plate for 30 minutes at 37°C to allow the activated inhibitor to bind to the enzyme.
-
-
ATPase Activity Measurement (Self-Validation):
-
Initiate the enzymatic reaction by adding a solution of ATP (final concentration ~2-5 mM) to all wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
-
Data Quantification:
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis in each well using a colorimetric method (e.g., Fiske-Subbarow). Read the absorbance on a microplate reader.
-
Calculate the percentage of inhibition for each omeprazole concentration relative to the positive control (no inhibitor).
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Conclusion
The history of benzimidazole derivatives in medicine is a testament to the power of a privileged scaffold. From Hoebrecker's initial synthesis in 1872, this simple heterocyclic core has given rise to multiple classes of transformative drugs.[1][3] The discovery of thiabendazole in the 1960s provided the first truly effective broad-spectrum anthelmintics, leading to subsequent, improved generations like albendazole and mebendazole that have saved countless lives.[6] A decade later, a completely different therapeutic pathway was forged with the rational design of omeprazole, a drug that offered unprecedented control over gastric acid secretion by targeting the proton pump.[20] The diverse biological activities, from antiparasitic to anti-ulcer, and extending to anticancer and antimicrobial research, confirm the benzimidazole scaffold's central and enduring role in drug discovery.[25][26][27] The foundational synthetic routes and the mechanistic understanding of these drugs continue to inspire the development of new therapeutic agents today.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The synthesis and chemistry of certain anthelmintic benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medical implications of benzimidazole derivatives as drugs designed for targeting DNA and DNA associated processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tiabendazole - Wikipedia [en.wikipedia.org]
- 10. acpjournals.org [acpjournals.org]
- 11. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thiabendazole | drug | Britannica [britannica.com]
- 14. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. karger.com [karger.com]
- 18. grokipedia.com [grokipedia.com]
- 19. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 20. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 21. youtube.com [youtube.com]
- 22. derangedphysiology.com [derangedphysiology.com]
- 23. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jstage.jst.go.jp [jstage.jst.go.jp]
- 25. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs -IMMUNE NETWORK | Korea Science [koreascience.kr]
- 27. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
Methodological & Application
Application Note: Rapid and Efficient Synthesis of 5-Fluoro-4-methylbenzimidazole via Microwave-Assisted Cyclocondensation
Abstract
This application note provides a comprehensive guide to the synthesis of 5-Fluoro-4-methylbenzimidazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] We present a robust and highly efficient protocol utilizing microwave-assisted organic synthesis (MAOS). This method details the acid-catalyzed cyclocondensation of 4-fluoro-3-methyl-1,2-phenylenediamine with formic acid. By leveraging the principles of microwave dielectric heating, this protocol dramatically reduces reaction times from hours to minutes, improves product yields, and aligns with the principles of green chemistry by minimizing energy consumption and simplifying purification.[2] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing substituted benzimidazole derivatives.
Introduction and Scientific Rationale
The benzimidazole nucleus is a privileged heterocyclic motif due to its structural resemblance to purines, allowing it to interact with numerous biological targets.[3] The strategic incorporation of substituents, such as fluorine and methyl groups, is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and cell permeability. This compound, specifically, serves as a key intermediate in the synthesis of various pharmacologically active agents.[1][4]
Traditional methods for benzimidazole synthesis, such as the Phillips-Ladenburg condensation, typically require prolonged heating under harsh acidic conditions, leading to extended reaction times and potential side-product formation.[4] Microwave-assisted synthesis offers a transformative alternative. Unlike conventional heating which relies on slow thermal conduction, microwave irradiation transfers energy directly to polar molecules within the reaction mixture.[3][5] This results in rapid, uniform, and localized heating, which dramatically accelerates reaction rates.[6][7] For the synthesis of this compound, this selective heating efficiently drives the intramolecular cyclization and dehydration steps, leading to a cleaner product profile and significantly higher throughput.[8]
Reaction Mechanism and Microwave Enhancement
The synthesis proceeds via a classical acid-catalyzed condensation mechanism. The key steps are:
-
Formylation: One of the amino groups of the 4-fluoro-3-methyl-1,2-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of formic acid to form an N-formyl intermediate.
-
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the formyl carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate rapidly eliminates a molecule of water to form the stable, aromatic benzimidazole ring system.
Microwave energy is particularly effective for this transformation because the polar intermediates and transition states strongly couple with the electromagnetic field, overcoming the activation energy barrier for the dehydration step much more efficiently than conventional heating.[2][9]
Caption: Reaction mechanism for benzimidazole formation.
Detailed Experimental Protocol
This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Domestic microwave ovens must not be used for this procedure due to the risk of explosion and exposure to hazardous chemicals. [10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number (Example) |
| 4-Fluoro-3-methyl-1,2-phenylenediamine | ≥98% Purity | Sigma-Aldrich | 12345 |
| Formic Acid | ≥98% ACS Reagent | Fisher Scientific | A118P |
| Ethyl Acetate | HPLC Grade | VWR | VW1234-56 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Laboratory Prepared | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | EMD Millipore | SX0760 |
| Microwave Process Vial (10 mL) with Stir Bar | Manufacturer-Certified | Biotage/CEM | N/A |
Instrumentation
-
Dedicated Single-Mode Microwave Reactor (e.g., Biotage Initiator+, CEM Discover) capable of reaching 150 °C and 20 bar pressure.[11]
-
Magnetic Stir Plate
-
Rotary Evaporator
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Analytical Balance
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL certified microwave process vial containing a magnetic stir bar, add 4-fluoro-3-methyl-1,2-phenylenediamine (e.g., 280 mg, 2.0 mmol).
-
Addition of Formic Acid: In a well-ventilated fume hood, carefully add formic acid (e.g., 2.0 mL) to the vial. Caution: Formic acid is corrosive.
-
Vial Sealing: Securely seal the vial with a Teflon septum and aluminum crimp cap. Ensure the seal is tight to withstand the pressure generated during the reaction.[11]
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as outlined in the table below. The reaction is programmed to hold at the target temperature for the specified duration.
| Parameter | Value | Rationale |
| Temperature | 140 °C | Provides sufficient thermal energy to drive the reaction to completion rapidly. |
| Reaction Time | 10 minutes | Significantly reduced from conventional methods, which can take several hours.[5] |
| Microwave Power | Dynamic (Variable) | The instrument automatically modulates power to maintain the set temperature. |
| Stirring | High | Ensures homogeneous heating and mixing of reactants. |
| Pre-Stirring | 30 seconds | Ensures the mixture is homogeneous before irradiation begins. |
| Cooling | On (Forced Air) | Rapidly cools the vessel post-reaction for safe handling.[11] |
| Expected Yield | >90% | Microwave synthesis consistently provides high yields for this type of transformation.[7][12] |
-
Post-Reaction Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C before removing it from the microwave cavity. This is a critical safety step to prevent the violent boiling of the superheated solvent upon opening.[11]
-
Work-up and Neutralization: Carefully uncap the vial in a fume hood. Transfer the reaction mixture to a beaker and slowly add it to ~30 mL of a saturated sodium bicarbonate (NaHCO₃) solution with stirring to neutralize the excess formic acid. Continue adding until effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
-
Solvent Removal: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound, which typically presents as a solid.
-
Purification and Characterization: The crude product is often of high purity (>95%). If necessary, it can be further purified by recrystallization from an ethanol/water mixture.[12] The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Caption: Experimental workflow for microwave synthesis.
Safety and Troubleshooting
-
Pressure Hazard: Microwave reactions in sealed vessels generate high internal pressure. Never exceed the recommended volume for the vial and always use manufacturer-certified vessels and caps.[10]
-
Chemical Hazards: Handle all chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Formic acid is corrosive and can cause severe burns.
-
Thermal Burns: Reaction vials will be extremely hot after irradiation. Use caution and allow for adequate cooling.
-
Troubleshooting - Low Yield: If the yield is low, ensure the starting diamine is of high purity and not oxidized. Confirm the microwave vial was properly sealed to prevent the loss of volatile reactants. An increase in reaction time to 15 minutes can be attempted.
Conclusion
This application note details a highly efficient, rapid, and reproducible protocol for the synthesis of this compound using microwave assistance. The method offers significant advantages over conventional heating, including a dramatic reduction in reaction time to just 10 minutes and excellent product yields.[6][13] This protocol serves as a valuable tool for researchers in medicinal chemistry and drug discovery, enabling faster synthesis of key molecular building blocks and accelerating research timelines.
References
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Buy this compound | 1360938-47-1 [smolecule.com]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. This compound | 1360938-47-1 | Benchchem [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Safety Considerations for Microwave Synthesis [cem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Microwave-assisted synthesis of rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimicrobial Agents from 5-Fluoro-4-methylbenzimidazole
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Antimicrobial Research
The benzimidazole core, a bicyclic heterocyclic system, is a well-established "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects.[1][2] The incorporation of a fluorine atom into the benzimidazole nucleus can significantly enhance its biological activity by altering its electronic properties, lipophilicity, and metabolic stability.[3] This document provides a comprehensive guide for the development of novel antimicrobial agents derived from 5-Fluoro-4-methylbenzimidazole, a promising starting material for generating a diverse library of bioactive compounds.
Our focus will be on the synthesis of 2-substituted derivatives, a common strategy for modulating the biological activity of the benzimidazole core.[4][5] We will provide detailed protocols for the synthesis, in vitro antimicrobial evaluation, cytotoxicity assessment, and investigation of the potential mechanism of action of these novel compounds. Furthermore, we will outline a protocol for in vivo efficacy testing using a murine model of systemic infection.
PART 1: Synthesis of Novel 2-Substituted-5-Fluoro-4-methylbenzimidazole Derivatives
A robust and versatile synthetic strategy is paramount for generating a library of derivatives for structure-activity relationship (SAR) studies. The most common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.[6] In our case, the key starting material is 4-fluoro-5-methyl-1,2-phenylenediamine, which can be cyclized with various aromatic aldehydes in the presence of an oxidizing agent.
Protocol 1: Synthesis of 2-Aryl-5-fluoro-4-methylbenzimidazoles
This protocol describes a general procedure for the synthesis of 2-aryl-5-fluoro-4-methylbenzimidazole derivatives.
Materials:
-
4-fluoro-5-methyl-1,2-phenylenediamine
-
Substituted aromatic aldehydes
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-5-methyl-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
To the reaction mixture, add sodium metabisulfite (1.2 equivalents) as a mild oxidizing agent.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
Causality behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is easily removed after the reaction.
-
Glacial Acetic Acid as Catalyst: Protonates the carbonyl group of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the diamine.
-
Sodium Metabisulfite as Oxidizing Agent: Facilitates the cyclization and subsequent aromatization of the intermediate to form the stable benzimidazole ring.
-
Column Chromatography for Purification: Essential for separating the desired product from unreacted starting materials and any side products, ensuring the purity of the compounds for biological testing.
PART 2: In Vitro Antimicrobial Susceptibility Testing
The first step in evaluating the potential of newly synthesized compounds is to determine their in vitro antimicrobial activity against a panel of clinically relevant bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the standard parameter used to quantify the in vitro potency of an antimicrobial agent.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized this compound derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each test compound in the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Data Presentation:
Summarize the MIC values for all synthesized compounds against the tested microbial strains in a table for easy comparison.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... | ||||
| Ciprofloxacin | N/A | |||
| Fluconazole | N/A | N/A | N/A |
PART 3: In Vitro Cytotoxicity Assessment
It is crucial to assess the potential toxicity of the lead compounds to mammalian cells to ensure their selective antimicrobial activity. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol 3: MTT Assay for Cytotoxicity on Human Cell Lines
Materials:
-
Lead antimicrobial compounds
-
Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the human cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation:
Present the IC₅₀ values in a table to compare the cytotoxicity of the lead compounds.
| Compound | IC₅₀ on HEK293 (µM) | Selectivity Index (SI) = IC₅₀ / MIC (S. aureus) |
| Lead Compound 1 | ||
| Lead Compound 2 | ||
| ... |
A higher selectivity index indicates a greater selective toxicity towards the microbial cells over mammalian cells.
PART 4: Elucidation of the Mechanism of Action
Understanding the mechanism by which a novel antimicrobial agent exerts its effect is a critical step in its development. Benzimidazole derivatives have been reported to act through various mechanisms, including the inhibition of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.[8][9]
Protocol 4: In Vitro DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays measure the ability of the test compounds to inhibit the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV.[4][8][10][11]
A. DNA Gyrase Supercoiling Assay
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP)
-
Lead antimicrobial compounds
-
Ciprofloxacin (as a positive control)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing the gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or ciprofloxacin.
-
Initiate the reaction by adding a defined unit of DNA gyrase.
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. Supercoiled DNA migrates faster than relaxed DNA.
-
The inhibition of supercoiling will be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.
-
Quantify the band intensities to determine the IC₅₀ value for each compound.
B. Topoisomerase IV Decatenation Assay
Materials:
-
Purified bacterial topoisomerase IV (e.g., from E. coli or S. aureus)
-
Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles
-
Topoisomerase IV assay buffer (containing ATP)
-
Lead antimicrobial compounds
-
Ciprofloxacin (as a positive control)
-
Agarose gel electrophoresis system
-
DNA staining dye
Procedure:
-
Set up reaction mixtures containing the topoisomerase IV assay buffer, kDNA, and varying concentrations of the test compound or ciprofloxacin.
-
Initiate the reaction by adding a defined unit of topoisomerase IV.
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
Stop the reaction and analyze the DNA products by agarose gel electrophoresis.
-
Decatenated DNA minicircles will migrate faster than the large kDNA network.
-
Inhibition of decatenation will be observed as a decrease in the intensity of the decatenated DNA band and the persistence of the kDNA at the top of the gel.
-
Quantify the band intensities to determine the IC₅₀ value for each compound.
Data Presentation:
Summarize the IC₅₀ values for DNA gyrase and topoisomerase IV inhibition in a table.
| Compound | DNA Gyrase IC₅₀ (µM) | Topoisomerase IV IC₅₀ (µM) |
| Lead Compound 1 | ||
| Lead Compound 2 | ||
| Ciprofloxacin |
Diagram of the Proposed Mechanism of Action:
References
- 1. benchchem.com [benchchem.com]
- 2. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 3. microbenotes.com [microbenotes.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 9. New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
- 11. inspiralis.com [inspiralis.com]
Application of 5-Fluoro-4-methylbenzimidazole in Cancer Cell Line Studies
An In-Depth Technical Guide for Researchers
Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its unique bicyclic structure, a fusion of benzene and imidazole rings, allows for versatile interactions with various biological targets.[3][4] Within this important class, 5-Fluoro-4-methylbenzimidazole (C₈H₇FN₂) is an intriguing molecule for oncological research. The strategic placement of a fluorine atom and a methyl group on the benzimidazole core is anticipated to modulate its physicochemical properties, potentially enhancing its biological activity and making it a candidate for investigation as an anticancer agent.[5][6] Research into its derivatives has already shown promise, suggesting that this compound may inhibit cancer cell proliferation through multiple mechanisms.[3][5]
This guide provides a comprehensive overview of the potential mechanisms of action, detailed protocols for in vitro evaluation, and key experimental workflows for researchers investigating the anticancer properties of this compound.
Plausible Mechanisms of Anticancer Activity
The anticancer effects of benzimidazole derivatives are typically not limited to a single target but are often multifaceted, involving the disruption of several key cellular processes required for tumor growth and survival.[3][7][8] While the precise molecular targets of this compound require empirical validation, studies on structurally related compounds point toward several probable mechanisms.
-
Enzyme Inhibition: A primary mechanism for many benzimidazole-based anticancer agents is the inhibition of critical enzymes.
-
Kinase Inhibition: Derivatives have been shown to act as potent inhibitors of kinases within crucial signaling cascades like the MAPK pathway (e.g., MEK1, BRAF, and the BRAFV600E mutant), which is frequently hyperactivated in various cancers.[3]
-
PARP-1 Inhibition: Certain 5-fluoro-1H-benzimidazole derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme vital for DNA repair.[3][9] Inhibiting PARP-1 can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, ultimately triggering cell death.[9]
-
-
Induction of Apoptosis: A hallmark of many effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Benzimidazole derivatives have been shown to trigger apoptosis through both intrinsic (mitochondria-mediated) and extrinsic pathways.[10] This can involve the activation of caspases (e.g., caspase-3, -7, and -9), a decrease in the mitochondrial membrane potential, and the cleavage of key cellular proteins like PARP-1.[10]
-
Cell Cycle Arrest: The disruption of the normal cell cycle is another key anticancer strategy. Benzimidazole compounds have been observed to cause cell cycle arrest at various phases, such as G2/M or G0/G1, thereby preventing cancer cells from dividing and proliferating.[10]
Visualizing a Potential Signaling Pathway
The diagram below illustrates a potential mechanism where a benzimidazole derivative inhibits the MAPK/ERK signaling pathway, a central regulator of cell proliferation and survival. Inhibition of key kinases like RAF or MEK blocks downstream signaling, leading to reduced proliferation and the activation of apoptotic pathways.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a benzimidazole derivative.
Comparative Cytotoxicity of Benzimidazole Derivatives
While specific IC₅₀ values for this compound are not widely published, data from related derivatives provide a valuable benchmark for its potential potency across various cancer cell lines.
| Compound ID/Description | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Benzimidazole-Thiazolidinedione Hybrid | A549 (Lung) | MTT | 11.46 | [10] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver) | Not Specified | 0.39 µg/mL | [10] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 (Liver) | Not Specified | 0.32 µg/mL | [10] |
| 5-fluoro-1H-benzimidazole-4-carboxamide derivative (10f) | HCT116 (Colon) | Not Specified | 7.4 | [9] |
| Benzimidazole Derivative 2 | HCT-116 (Colon) | MTT | 16.2 µg/mL | [11] |
| Benzimidazole Derivative 4 | MCF-7 (Breast) | MTT | 8.86 µg/mL | [11] |
| Benzimidazole-Oxadiazole Derivative (10) | A549 (Lung) | MTT | 3.31 | [12] |
| Benzimidazole-Oxadiazole Derivative (10) | MDA-MB-231 (Breast) | MTT | 1.18 | [12] |
| Fluorinated Schiff Base (Compound 6) | A549 (Lung) | ATP Luminometric | 0.64 | [13] |
Note: IC₅₀ values reported in µg/mL have not been converted to µM as molecular weights were not provided in the source.
Experimental Protocols: A Step-by-Step Guide
These protocols provide a validated framework for the in vitro assessment of this compound.
Protocol 1: Preparation of Stock Solution
Rationale: A concentrated, sterile stock solution is essential for accurate and repeatable dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for benzimidazole derivatives due to their generally low aqueous solubility.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile 1.5 mL microcentrifuge tubes
Procedure:
-
Calculation: Determine the mass of the compound required to prepare a 10 mM stock solution. (Molecular Weight of C₈H₇FN₂ = 150.16 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.001 L * 150.16 g/mol * 1000 mg/g = 1.50 mg
-
-
Dissolution: Aseptically weigh 1.50 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1.0 mL of sterile DMSO to the tube. Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization & Storage: While the DMSO is sterile, filter the final stock solution through a 0.22 µm syringe filter for maximum sterility if desired, though this is often omitted for DMSO stocks.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Culture and Treatment
Rationale: This protocol establishes the baseline conditions for growing cancer cells and treating them with the test compound. A vehicle control (DMSO alone) is critical to ensure that any observed effects are due to the compound and not the solvent.
Materials:
-
Selected cancer cell line (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well, 24-well, or 6-well cell culture plates
-
Trypsin-EDTA, PBS
-
10 mM stock solution of this compound
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and count them using a hemocytometer or automated cell counter.
-
Plating: Seed the cells into the appropriate culture plates at a predetermined density to ensure they are in the exponential growth phase during treatment (e.g., 5,000-10,000 cells/well for a 96-well plate for a viability assay).
-
Adherence: Incubate the plates for 18-24 hours at 37°C and 5% CO₂ to allow the cells to adhere and resume normal growth.
-
Preparation of Working Solutions: Prepare serial dilutions of the 10 mM stock solution in complete growth medium to achieve the final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Crucial Step: Ensure the final concentration of DMSO in the medium is consistent across all treatments and does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. Prepare a vehicle control with the same final DMSO concentration.
-
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the various concentrations of the compound or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 3: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[11] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product, allowing for quantitative measurement of cytotoxicity.[11]
Materials:
-
Treated cells in a 96-well plate (from Protocol 2)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final volume of 100 µL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Reading: Gently pipette up and down to ensure complete dissolution. Place the plate on a shaker for 5-10 minutes. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Protocol 4: Apoptosis Detection (Annexin V-FITC/PI Staining)
Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[14]
Materials:
-
Treated cells in a 6-well plate (from Protocol 2)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Harvesting: At the end of the treatment period, collect both the floating cells (in the medium) and the adherent cells (harvested with Trypsin-EDTA). This is critical as apoptotic cells may detach.
-
Washing: Combine the floating and adherent cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Integrated Experimental Workflow
The following diagram outlines a logical workflow for a comprehensive initial investigation into the anticancer effects of this compound.
Caption: A comprehensive workflow for the in vitro evaluation of an anticancer compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. This compound | 1360938-47-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 1360938-47-1 [smolecule.com]
- 6. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of 5’-Fluoro-2’-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Characterization of 5-Fluoro-4-methylbenzimidazole: Protocols for Pharmaceutical Development
An Application Note from the Senior Scientist's Desk
Abstract
This document provides a comprehensive guide to the analytical techniques required for the thorough characterization of 5-Fluoro-4-methylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The benzimidazole scaffold is a privileged structure known for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[3][4] Therefore, rigorous analytical characterization is paramount to ensure compound identity, purity, and stability, which are foundational requirements for any subsequent research, preclinical, or clinical development. This guide details optimized protocols for chromatographic, spectroscopic, and thermal analysis, designed for researchers, quality control analysts, and drug development professionals.
Introduction and Strategic Importance
This compound (C₈H₇FN₂) is a substituted benzimidazole featuring a fused benzene and imidazole ring system.[1] The strategic placement of a fluorine atom and a methyl group on the benzene ring can significantly modulate the molecule's physicochemical properties and biological activity, making it a valuable building block in pharmaceutical synthesis.[1][5]
The analytical workflow presented herein is designed to be a self-validating system, where orthogonal techniques are used to build a complete and unambiguous profile of the molecule. This approach moves beyond simple data generation, focusing on the causal links between experimental choices and the quality of the resulting data, ensuring the highest level of scientific integrity.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before proceeding with advanced analytical testing.
| Property | Data | Source |
| Molecular Formula | C₈H₇FN₂ | [1] |
| Molecular Weight | 150.15 g/mol | [5] |
| Appearance | White to off-white solid (Typical) | Assumed |
| Melting Point (°C) | To be determined experimentally (DSC) | N/A |
| Solubility | Soluble in methanol, DMSO, other polar organic solvents | [1] |
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of non-volatile organic molecules like this compound and for developing quantitative assays.
Application Insight: Why Reversed-Phase HPLC?
Reversed-phase HPLC (RP-HPLC) is selected for its exceptional resolving power for molecules within the polarity range of benzimidazole derivatives. A C18 (octadecylsilane) stationary phase provides a nonpolar environment, allowing for effective separation based on hydrophobicity. The mobile phase, typically a mixture of water and acetonitrile, allows for fine-tuning of retention and resolution. The inclusion of an acid modifier (e.g., formic or orthophosphoric acid) is critical; it protonates the basic nitrogen atoms in the imidazole ring, ensuring a single ionic state and preventing peak tailing, which leads to sharp, symmetrical peaks and reproducible results.[6][7] UV detection is ideal due to the aromatic nature of the benzimidazole core, which provides strong chromophores.
Experimental Protocol: Purity Determination by RP-HPLC
This protocol is designed to achieve robust separation of the main component from potential impurities.
A. Equipment and Materials
-
HPLC system with UV/PDA detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Analytical balance, volumetric flasks, pipettes
-
HPLC-grade acetonitrile, water, and formic acid
-
This compound reference standard and test sample
B. Reagent Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
C. Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10 mL with Diluent.
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard.
D. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Industry standard for robust hydrophobic separations. |
| Mobile Phase | Gradient Elution (See table below) | Provides good resolution for early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Optimal for column dimensions and particle size. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Minimizes potential for band broadening. |
| Detector | UV at 254 nm | Benzimidazoles exhibit strong absorbance near this wavelength.[6] |
| Run Time | 25 minutes | Sufficient to elute all related substances. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
E. System Suitability and Validation
-
Tailing Factor: For the main peak, should be ≤ 1.5.
-
Theoretical Plates: For the main peak, should be ≥ 2000.
-
Reproducibility: Inject the working standard five times; the %RSD of the peak area should be ≤ 2.0%. These criteria ensure the chromatographic system is performing adequately for a self-validating run.
F. Data Analysis
-
Calculate the purity of the test sample using the area percent method, assuming all components have a similar response factor at 254 nm.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Spectroscopic Analysis: Structural Confirmation
A combination of NMR, MS, and FT-IR provides an unambiguous confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A. Application Insight NMR is the most powerful tool for de novo structure elucidation.
-
¹H NMR: Will reveal the number of different types of protons and their connectivity through spin-spin coupling. Key signals will include the aromatic protons, the methyl protons (a singlet), and the N-H proton of the imidazole ring (often a broad singlet).
-
¹³C NMR: Identifies all unique carbon atoms in the molecule. The carbon attached to the fluorine will show a large one-bond coupling (¹JCF).
-
¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom. For this molecule, a single resonance is expected.
B. Protocol: NMR Structural Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and allows for the observation of exchangeable protons like N-H.[8]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field spectrometer.
-
Data Interpretation:
-
¹H NMR (Expected): Look for signals in the aromatic region (~7.0-8.0 ppm), a singlet for the methyl group (~2.4 ppm), and a broad singlet for the N-H proton (>12 ppm in DMSO-d₆).[9][10]
-
¹³C NMR (Expected): Aromatic carbons will appear between 110-150 ppm. The methyl carbon will be upfield (~15 ppm).
-
¹⁹F NMR (Expected): A single peak, with its chemical shift referenced to a standard like CFCl₃.
-
Mass Spectrometry (MS)
A. Application Insight MS provides the molecular weight of the compound, serving as a primary check of its identity. High-Resolution Mass Spectrometry (HRMS) is essential as it provides a highly accurate mass measurement, which can be used to confirm the elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically producing a protonated molecular ion [M+H]⁺.
B. Protocol: Molecular Weight Confirmation by LC-MS
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in the HPLC mobile phase or a suitable solvent like methanol.
-
Instrumentation: Use an LC-MS system equipped with an ESI source.
-
Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan from m/z 50 to 500.
-
Expected Ion: [M+H]⁺ at m/z 151.07 (calculated for C₈H₈FN₂⁺).
-
-
Data Analysis: Confirm the presence of the expected molecular ion. For HRMS, the measured mass should be within 5 ppm of the theoretical mass.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
A. Application Insight FT-IR is a rapid and simple technique used to confirm the presence of key functional groups, providing a molecular "fingerprint." For this compound, characteristic vibrations of the N-H, C-H, C=N, C=C, and C-F bonds are expected.
B. Protocol: Functional Group Identification
-
Instrumentation: Use an FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for ease of use.
-
Sample Preparation: Place a small amount of the solid powder directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3300 - 3100 | N-H Stretch (imidazole) | Broad to medium |
| 3100 - 3000 | Aromatic C-H Stretch | Sharp, medium |
| 2980 - 2850 | Aliphatic C-H Stretch (methyl) | Sharp, medium to weak |
| 1630 - 1580 | C=N and C=C Stretches | Strong to medium |
| 1250 - 1100 | C-F Stretch | Strong |
Note: The N-H stretch can be broad due to hydrogen bonding in the solid state.[12][13]
Thermal Analysis: Stability and Physical Properties
Thermal analysis provides critical information about the material's stability, melting behavior, and presence of solvates.
Application Insight
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline solid, it will show a single, sharp endothermic peak corresponding to its melting point. The sharpness of the peak is an indicator of purity.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify the presence of residual solvents or water. For an anhydrous, pure compound, the TGA curve should remain flat until the decomposition temperature is reached.[14]
Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (typically aluminum for DSC, platinum or ceramic for TGA).
-
Instrumentation: Use a calibrated DSC and TGA instrument.
-
Parameters:
-
Temperature Range: 25 °C to 400 °C (or higher if needed).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min.
-
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of the melting endotherm.
-
TGA: Determine the temperature at which significant weight loss begins (onset of decomposition).
-
Integrated Characterization Workflow
The successful characterization of this compound relies on the logical integration of these orthogonal techniques. Each method provides a unique piece of information, and together they create a comprehensive and validated data package suitable for regulatory submission and further development.
References
- 1. Buy this compound | 1360938-47-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1360938-47-1 | Benchchem [benchchem.com]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
High-Throughput Screening Assays for 5-Fluoro-4-methylbenzimidazole Derivatives: An Application Note and Protocol Guide
Introduction: The Therapeutic Potential of 5-Fluoro-4-methylbenzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] The introduction of a fluorine atom and a methyl group at the 5- and 4-positions of the benzimidazole core, respectively, can significantly modulate the physicochemical properties and biological activity of these compounds.[1][3] Derivatives of this compound have emerged as a promising class of compounds in oncology, attributed to their multi-faceted mechanisms of action that often involve the inhibition of key enzymes in cancer cell proliferation and the modulation of cellular signaling pathways.[2][4]
High-throughput screening (HTS) is an essential tool in drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" with desired biological activity.[5] This guide provides a comprehensive overview and detailed protocols for HTS assays tailored to the discovery and characterization of this compound derivatives as potential anticancer agents. We will explore both phenotypic and target-based screening approaches, emphasizing the rationale behind assay selection and the importance of robust data analysis for hit validation.
Part 1: Phenotypic Screening for Anticancer Activity
Phenotypic screening in a cellular context provides a holistic view of a compound's effect, as it does not require prior knowledge of the specific molecular target.[5][6] This approach is particularly valuable in the early stages of drug discovery to identify compounds that induce a desired cellular outcome, such as cytotoxicity in cancer cells.
High-Throughput Cell Viability and Cytotoxicity Assays
A primary phenotypic screen for anticancer compounds involves assessing their impact on the viability and proliferation of cancer cell lines.[7] A panel of cell lines representing different cancer types can provide initial insights into the spectrum of activity.[6]
Workflow for High-Throughput Cell Viability Screening:
Figure 1: Workflow for a luminescent-based cell viability HTS assay.
Protocol: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels is indicative of cytotoxicity or cytostatic effects.
Materials:
-
Cancer cell lines (e.g., NCI-60 panel)[6]
-
Cell culture medium and supplements
-
384-well white, clear-bottom tissue culture-treated plates
-
This compound derivative library (in DMSO)
-
CellTiter-Glo® 2.0 Assay Reagent (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density and allow them to attach overnight.
-
Compound Addition: Add serially diluted compounds to the plates. Include vehicle (DMSO) and positive (e.g., staurosporine) controls.
-
Incubation: Incubate plates for 48-72 hours.
-
Reagent Addition: Equilibrate the plates and CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Signal Development: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Normalize the data to positive and negative controls.
-
Plot dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.
High-Content Screening (HCS) for Multiparametric Cytotoxicity Profiling
HCS combines automated microscopy with quantitative image analysis to simultaneously measure multiple cellular parameters, providing deeper insights into the mechanism of cytotoxicity.[8][9][10][11]
Table 1: Common Fluorescent Dyes for High-Content Cytotoxicity Screening [12]
| Parameter Measured | Fluorescent Dye | Excitation/Emission (nm) |
| Nuclear Morphology & Cell Number | Hoechst 33342 or DAPI | ~350 / ~460 |
| Mitochondrial Membrane Potential | TMRM or TMRE | ~549 / ~575 |
| Plasma Membrane Permeability | TOTO-3 or YOYO-1 | ~642 / ~660 or ~491 / ~509 |
| Oxidative Stress | H2DCFDA | ~495 / ~527 |
| Intracellular Calcium | Fluo-4 AM | ~490 / ~520 |
Protocol: Multiparametric Cytotoxicity HCS Assay
Materials:
-
High-content imaging system
-
Fluorescent dyes for cytotoxicity parameters (see Table 1)
-
Live-cell imaging compatible plates
Procedure:
-
Cell Culture and Treatment: Follow the same initial steps as the cell viability assay.
-
Staining: Add a cocktail of fluorescent dyes to the wells and incubate according to the manufacturer's instructions.
-
Image Acquisition: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to segment cells and quantify various cellular features for each parameter.
Data Analysis:
-
Generate dose-response curves for each measured parameter.
-
Identify compounds that induce specific toxicity profiles (e.g., apoptosis, necrosis, mitochondrial dysfunction).
Part 2: Target-Based Screening Strategies
Benzimidazole derivatives are known to inhibit various protein targets, including kinases and tubulin.[13][14][15] Target-based assays are crucial for understanding the mechanism of action and for lead optimization.
Kinase Inhibition Assays
Many benzimidazole-containing compounds are potent kinase inhibitors.[14][16][17] A biochemical assay can be employed to screen for direct inhibition of a specific kinase or a panel of kinases.
Workflow for a Kinase Inhibition HTS Assay:
References
- 1. Buy this compound | 1360938-47-1 [smolecule.com]
- 2. This compound | 1360938-47-1 | Benchchem [benchchem.com]
- 3. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Tools to Measure Cell Health and Cytotoxicity Using High Content Imaging and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ichorlifesciences.com [ichorlifesciences.com]
- 11. Review of High-content Screening Applications in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Benzimidazole derivatives as kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 17. chemrevlett.com [chemrevlett.com]
Application Notes & Protocols: Strategic Functionalization of the 5-Fluoro-4-methylbenzimidazole Core
Introduction: The Strategic Value of the 5-Fluoro-4-methylbenzimidazole Scaffold
The benzimidazole nucleus, a fused heterocyclic system of benzene and imidazole, is a cornerstone pharmacophore in modern medicinal chemistry.[1][2][3][4] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[5] Derivatives have been successfully developed as anticancer, antimicrobial, antiviral, antiparasitic, and anti-inflammatory agents.[1][2][4][6]
The this compound core represents a particularly compelling starting point for drug discovery. This specific substitution pattern imparts unique electronic properties that modulate the scaffold's reactivity and biological interactions.[6] The electron-withdrawing fluorine atom at the 5-position can enhance binding affinity and metabolic stability, while the electron-donating methyl group at the 4-position influences the electronic environment and provides a steric handle.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the this compound core. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling rational design and troubleshooting of synthetic routes.
I. Synthesis of the Core Scaffold
The primary and most classical route to the this compound core is the Phillips-Ladenburg condensation.[6] This method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions.
Protocol 1: Phillips-Ladenburg Synthesis of this compound
This protocol details the synthesis starting from 4-fluoro-5-methyl-1,2-phenylenediamine.
Workflow Diagram:
Caption: Workflow for Phillips-Ladenburg synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-fluoro-5-methyl-1,2-phenylenediamine (1.0 eq).
-
Acid Addition: Add polyphosphoric acid (PPA) (approx. 10-15 wt eq.) to the flask. The PPA acts as both a solvent and a dehydrating catalyst. Alternatively, formic acid (1.2 eq) can be used with a strong acid catalyst like HCl.[6]
-
Heating: Heat the reaction mixture to 150-160°C with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous solution into a beaker containing crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a concentrated base (e.g., 10 M NaOH or ammonium hydroxide) until the pH is ~7-8. This step is crucial for precipitating the free benzimidazole base.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Causality and Expertise:
-
Why PPA? Polyphosphoric acid is an excellent choice for this condensation as it promotes the necessary dehydration step for ring closure and maintains a high reaction temperature.[6]
-
Microwave-Assisted Alternative: For high-throughput synthesis, microwave irradiation offers a significant advantage, drastically reducing reaction times from hours to minutes while often improving yields.[6]
II. Functionalization of the Imidazole Ring
The imidazole portion of the core offers two primary sites for modification: the N1-H position and the C2-H position.
A. N1-Position: Alkylation and Arylation
The acidic N-H proton is the most common site for initial functionalization, allowing for the introduction of diverse substituents that can modulate solubility, polarity, and biological target engagement.[7]
Protocol 2: General N-Alkylation of this compound
This protocol describes a standard procedure using a base and an alkyl halide.
Workflow Diagram:
Caption: General workflow for N-alkylation.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile in a dry flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Add a suitable base. For routine alkylations, potassium carbonate (K₂CO₃, 2.0-3.0 eq) is often sufficient. For less reactive alkylating agents, a stronger base like sodium hydride (NaH, 1.1-1.2 eq, 60% dispersion in mineral oil) can be used. Stir the mixture at room temperature for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq) dropwise to the solution.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-80°C) as needed. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction to room temperature. If NaH was used, carefully quench the excess hydride with a few drops of methanol or isopropanol.
-
Work-up: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality and Expertise:
-
Choice of Base: The choice of base is critical. K₂CO₃ is milder and easier to handle, suitable for reactive alkyl halides. NaH is a non-nucleophilic, strong base required for complete deprotonation, which is beneficial for less reactive electrophiles but requires stricter anhydrous conditions.[8]
-
Solvent Selection: DMF and acetonitrile are excellent solvents as they are polar enough to dissolve the benzimidazolide anion salt but are aprotic, preventing interference with the nucleophilic substitution.
B. C2-Position: C-H Activation and Cross-Coupling
The C2 position is the most electron-deficient carbon in the ring, making it susceptible to deprotonation and a prime target for transition-metal-catalyzed C-H functionalization.[8][9] This allows for the direct installation of alkyl or aryl groups, a highly atom-economical approach.
Alternatively, a two-step halogenation/cross-coupling sequence provides a robust and versatile route.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (via 2-Bromo Intermediate)
This protocol is a reliable method for introducing aryl and heteroaryl moieties at the C2 position.
Workflow Diagram:
Caption: Suzuki-Miyaura cross-coupling workflow.
Step-by-Step Methodology (Assuming 2-Bromo intermediate is prepared):
-
Reaction Setup: To a dry Schlenk flask, add 2-Bromo-5-fluoro-4-methylbenzimidazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). Using pre-catalysts can simplify this step and improve reproducibility.[10][11]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane and water (e.g., 4:1 ratio).[10]
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Heating: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Causality and Expertise:
-
Why Suzuki Coupling? The Suzuki-Miyaura reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[10][12][13]
-
The Role of the Ligand: The phosphine ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition. Bulky, electron-rich ligands like SPhos or XPhos are often superior for coupling with challenging substrates.[10]
-
The Unprotected N-H: While N-protection is sometimes used, modern catalyst systems can effectively perform Suzuki couplings on unprotected N-H benzimidazoles, avoiding extra synthetic steps.[11][12]
III. Functionalization of the Benzene Ring
The electronic properties of the existing fluorine and methyl groups direct the regioselectivity of further substitutions on the benzene ring. The methyl group at C4 is an ortho-, para-director, and the fluorine at C5 is also an ortho-, para-director, albeit a deactivating one.[7] This electronic arrangement preferentially activates the C6 and C7 positions for electrophilic aromatic substitution.
Protocol 4: Regioselective Halogenation at the C7 Position
This protocol describes the introduction of a bromine atom, a versatile handle for subsequent cross-coupling reactions.
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or a chlorinated solvent (e.g., DCM, chloroform).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise. The use of NBS provides a controlled source of electrophilic bromine compared to elemental Br₂.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess bromine. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to isolate the C7-brominated product.
Causality and Expertise:
-
Regioselectivity: The combined directing effects of the C4-methyl and C5-fluoro groups strongly favor electrophilic attack at the C7 position over the C6 position. This provides a high degree of predictability for the reaction outcome.
-
Further Functionalization: The newly installed bromine at C7 can be used as a handle for Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reactions to build molecular complexity.
Summary of Reaction Parameters
| Functionalization Site | Reaction Type | Key Reagents | Typical Solvents | Temp. (°C) | Key Considerations |
| N1 | N-Alkylation | Alkyl Halide, K₂CO₃/NaH | DMF, Acetonitrile | 25 - 80 | Choice of base depends on halide reactivity. |
| C2 | Suzuki Coupling | Arylboronic Acid, Pd Catalyst, Ligand, Base | Dioxane/H₂O, Toluene | 80 - 110 | Requires inert atmosphere; ligand choice is critical. |
| C2 | C-H Alkylation | Alkene, Rh/Ni Catalyst | Organic Solvents | Varies | Atom-economical; catalyst selection dictates selectivity.[8] |
| C7 | Halogenation | NBS / NCS | Acetic Acid, DCM | 0 - 25 | Regioselectivity is directed by existing substituents. |
References
- 1. impactfactor.org [impactfactor.org]
- 2. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ace.as-pub.com [ace.as-pub.com]
- 4. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 1360938-47-1 [smolecule.com]
- 7. This compound | 1360938-47-1 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthetic Routes to Novel 5-Fluoro-4-methylbenzimidazole Analogs
Introduction: The Significance of the Fluorinated Benzimidazole Scaffold
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone pharmacophore in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to its central role in numerous clinically approved drugs with activities spanning antiviral, anticancer, anti-inflammatory, and antiulcer applications.[2]
Strategic functionalization of the benzimidazole core is a key tactic in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. The incorporation of a fluorine atom, in particular, is a widely adopted strategy to enhance metabolic stability, improve binding affinity through unique electronic interactions, and increase lipophilicity, thereby positively impacting cell permeability. This application note provides a detailed guide to reliable and efficient synthetic routes for a specific, high-value scaffold: 5-fluoro-4-methylbenzimidazole. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical rationale to empower effective synthesis and innovation.
The primary precursor for all subsequent protocols is 4-fluoro-5-methyl-1,2-phenylenediamine . While commercially available, its synthesis is often achieved via a multi-step process starting from 4-fluoroaniline, involving acetylation, nitration, deacetylation, and finally, reduction of the nitro group to the diamine.[3] This document will focus on the cyclization strategies starting from this key intermediate.
Core Synthetic Strategies & Mechanistic Rationale
Three primary, field-proven strategies for the synthesis of this compound analogs are presented. Each method offers distinct advantages regarding substrate scope, reaction conditions, and scalability.
Strategy 1: Phillips-Ladenburg Condensation with Carboxylic Acids
This classical and robust method involves the condensation of an o-phenylenediamine with a carboxylic acid under strong acid catalysis and heat.[4][5] It is particularly effective for synthesizing 2-alkyl and 2-aryl substituted benzimidazoles.
Causality & Mechanism: The reaction is typically promoted by a mineral acid (e.g., HCl) or a dehydrating agent like polyphosphoric acid (PPA). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. This activation facilitates nucleophilic attack by one of the amino groups of the 4-fluoro-5-methyl-1,2-phenylenediamine. The resulting amide intermediate then undergoes an intramolecular cyclization, driven by the attack of the second amino group onto the amide carbonyl. A final dehydration step yields the aromatic benzimidazole ring.[6] This high-temperature, acid-catalyzed dehydration is the critical, rate-limiting step for aromatization.
Caption: Phillips-Ladenburg condensation mechanism.
Strategy 2: Oxidative Condensation with Aldehydes
This versatile, often one-pot, method condenses the diamine with an aldehyde. Unlike the Phillips-Ladenburg synthesis, this pathway requires an oxidant to achieve the final aromatic benzimidazole ring system.[7]
Causality & Mechanism: The reaction proceeds through the initial formation of a Schiff base between one of the amino groups and the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon, forming a non-aromatic benzimidazoline intermediate.[8] The crucial final step is the oxidation of this intermediate. The oxidant removes two hydrogen atoms (H₂), leading to the formation of the stable, aromatic benzimidazole ring. A variety of oxidants can be employed, from molecular oxygen (air) with a catalyst to reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or sodium metabisulfite.[8][9] The choice of oxidant can influence reaction time and yield.
Caption: Workflow for one-pot oxidative condensation.
Strategy 3: Microwave-Assisted Synthesis
Modern synthetic chemistry increasingly utilizes microwave irradiation to accelerate reactions, reduce side-product formation, and improve yields.[10][11] This "green chemistry" approach is highly applicable to benzimidazole synthesis, significantly shortening reaction times from hours to minutes.[12][13]
Causality & Rationale: Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the sample volume. This efficient energy transfer avoids the slow, surface-based heating of conventional oil baths, often leading to cleaner reactions and preventing thermal decomposition of sensitive substrates. For benzimidazole synthesis, whether via the carboxylic acid or aldehyde route, microwave assistance can dramatically reduce the time required for the key cyclization and dehydration/oxidation steps.[11]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: Phillips-Ladenburg Synthesis of 2-(4-chlorophenyl)-5-fluoro-4-methyl-1H-benzo[d]imidazole
This protocol details the synthesis via condensation with an aromatic carboxylic acid.
Materials:
-
4-Fluoro-5-methyl-1,2-phenylenediamine (1.0 eq, 1.40 g, 10.0 mmol)
-
4-Chlorobenzoic acid (1.05 eq, 1.64 g, 10.5 mmol)
-
Polyphosphoric acid (PPA) (~15 g)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Ethanol
-
Round-bottom flask (100 mL), magnetic stirrer, heating mantle with oil bath, condenser, Buchner funnel.
Procedure:
-
Combine 4-fluoro-5-methyl-1,2-phenylenediamine and 4-chlorobenzoic acid in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Carefully add polyphosphoric acid (~15 g) to the flask. The mixture will become a thick, stirrable slurry.
-
Fit the flask with a condenser and heat the mixture in an oil bath to 180-190 °C.
-
Maintain stirring at this temperature for 4-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 3:1 Hexane:Ethyl Acetate. (Note: A sample for TLC can be taken by carefully removing a small aliquot with a glass pipette and quenching it in a vial with water and ethyl acetate).
-
After completion, allow the reaction mixture to cool to approximately 80-90 °C.
-
Work-up: Slowly and carefully pour the warm mixture into a beaker containing ice water (~200 mL) with vigorous stirring.
-
The acidic solution is then cautiously neutralized by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with cold deionized water.
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure product as a crystalline solid. Dry under vacuum.
Expected Characterization Data:
-
¹H NMR (DMSO-d₆): Peaks corresponding to the aromatic protons and the N-H proton (typically a broad singlet >12 ppm).
-
Mass Spec (ESI): [M+H]⁺ peak consistent with the molecular weight of C₁₄H₁₀ClFN₂.
Protocol 2: One-Pot Oxidative Condensation Synthesis of 5-fluoro-4-methyl-2-phenyl-1H-benzo[d]imidazole
This protocol uses an aldehyde and a mild oxidant, suitable for room temperature or gentle heating.[9]
Materials:
-
4-Fluoro-5-methyl-1,2-phenylenediamine (1.0 eq, 1.40 g, 10.0 mmol)
-
Benzaldehyde (1.0 eq, 1.06 g, 1.02 mL, 10.0 mmol)
-
Sodium metabisulfite (NaHSO₃) (1.5 eq, 2.85 g, 15.0 mmol)
-
Ethanol (20 mL)
-
Deionized water
-
Round-bottom flask (50 mL), magnetic stirrer, condenser.
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-fluoro-5-methyl-1,2-phenylenediamine in ethanol (20 mL).
-
Add benzaldehyde to the solution and stir for 5 minutes at room temperature.
-
Add the sodium metabisulfite to the mixture.
-
Attach a condenser and stir the reaction mixture at 70 °C for 2-3 hours.
-
Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate). The starting diamine spot should disappear and a new, less polar product spot should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add deionized water (~40 mL).
-
A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Expected Characterization Data:
-
¹H NMR (DMSO-d₆): Aromatic proton signals, a singlet for the methyl group, and a broad N-H singlet.[14]
-
¹³C NMR (DMSO-d₆): Signals corresponding to the 14 carbons of the structure.[14]
-
Mass Spec (ESI): [M+H]⁺ peak for C₁₄H₁₁FN₂.
Data Summary & Method Comparison
The choice of synthetic route depends on the available starting materials, desired scale, and equipment. The following table summarizes the key aspects of the described protocols.
| Parameter | Strategy 1: Phillips-Ladenburg | Strategy 2: Oxidative Condensation | Strategy 3: Microwave-Assisted |
| Precursors | o-Phenylenediamine, Carboxylic Acid | o-Phenylenediamine, Aldehyde | Either precursor set |
| Key Reagent | Strong Acid (e.g., PPA, HCl) | Oxidant (e.g., NaHSO₃, DDQ, Air) | None (Energy Source) |
| Temperature | High (150-200 °C) | Mild (Room Temp to 80 °C) | High (Set by MW, typically 100-180 °C) |
| Reaction Time | Long (4-12 hours) | Moderate (1-4 hours) | Very Short (5-20 minutes)[11][12] |
| Typical Yields | Good to Excellent (60-90%) | Good to Excellent (70-95%) | Often higher than conventional methods[11] |
| Advantages | Robust, well-established, uses stable carboxylic acids. | Milder conditions, one-pot procedure, uses aldehydes which are widely available. | Drastically reduced reaction times, often cleaner reactions, high yields.[15] |
| Limitations | Harsh conditions, not suitable for sensitive functional groups. | Aldehydes can be prone to self-oxidation/polymerization. | Requires specialized microwave reactor, scalability can be a concern. |
Conclusion
The synthesis of novel this compound analogs is readily achievable through several reliable synthetic strategies. The classical Phillips-Ladenburg condensation provides a robust route from carboxylic acids, albeit under harsh conditions. For a milder and often more efficient approach, the one-pot oxidative condensation with aldehydes offers an excellent alternative. For rapid analog generation and process optimization, microwave-assisted synthesis stands out as a superior green chemistry method, offering dramatic reductions in reaction time and often leading to improved yields and purity. By understanding the mechanistic rationale behind each method, researchers can make informed decisions to best suit their synthetic goals, accelerating the discovery and development of new therapeutic agents based on this privileged scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 1360938-47-1 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. mdpi.com [mdpi.com]
- 13. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Gree...: Ingenta Connect [ingentaconnect.com]
- 14. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Benzimidazole Compounds
Welcome to the technical support center for the purification of fluorinated benzimidazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these unique and often highly valuable molecules. The introduction of fluorine into the benzimidazole scaffold dramatically alters its physicochemical properties, presenting specific purification hurdles that require a nuanced and well-understood approach.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, validated purification strategies.
I. Understanding the Core Challenges: The Impact of Fluorine
Before diving into specific troubleshooting scenarios, it's crucial to understand why fluorinated benzimidazoles can be difficult to purify. Fluorine's high electronegativity imparts unique properties that directly influence separation behavior.
Key Physicochemical Effects of Fluorination:
-
Altered Basicity (pKa): Fluorine acts as a strong electron-withdrawing group, which significantly lowers the pKa of the benzimidazole core, making it less basic than its non-fluorinated analogs.[1][2] This change affects solubility in acidic aqueous phases and interactions with silica gel.
-
Modified Lipophilicity: While highly electronegative, fluorine can increase lipophilicity (logP), a property that can enhance retention in reversed-phase chromatography but may also lead to solubility issues in polar solvents.[3]
-
Hydrogen Bonding Capabilities: The C-F bond is a poor hydrogen bond acceptor. However, the electron-withdrawing nature of fluorine can increase the acidity of nearby N-H protons, making them stronger hydrogen bond donors.[4] This can lead to strong interactions with polar stationary phases or solvents.
-
Dipole Moment Changes: Fluorination can significantly alter the molecule's overall dipole moment, affecting its interaction with both polar and non-polar stationary phases.
These combined effects often result in compounds that are "stuck in the middle"—not polar enough for straightforward normal-phase chromatography and not non-polar enough for easy reversed-phase chromatography, often leading to co-elution with impurities.
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of fluorinated benzimidazole derivatives in a practical question-and-answer format.
FAQ 1: My fluorinated benzimidazole shows poor retention and co-elutes with non-polar impurities in reversed-phase HPLC. What should I do?
This is a classic problem for moderately polar fluorinated compounds. The compound is too polar to be sufficiently retained on a standard C18 column.
Underlying Cause: The electron-withdrawing fluorine atoms can reduce the compound's overall hydrophobicity, leading to weak interactions with the non-polar C18 stationary phase.
Solutions:
-
Switch to a More Retentive Stationary Phase:
-
Phenyl-Hexyl or Biphenyl Phases: These columns offer π-π interactions with the aromatic benzimidazole core, which can provide a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase.
-
Fluorinated Phases (e.g., PFP, TDF): These are specifically designed for the separation of fluorinated compounds.[5] They work based on a "fluorous-fluorous" interaction, where the fluorinated analyte is more strongly retained.[6] The retention increases with the fluorine content of the molecule.[5]
-
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a hydrogen-bond donor and acceptor, which can change how the analyte interacts with the stationary phase.
-
Use Ion-Pairing Reagents: For compounds that retain some basicity, adding an ion-pairing reagent like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial. It helps to protonate the benzimidazole, ensuring a single ionic species and improving peak shape.
-
-
Consider an Orthogonal Technique: If co-elution persists, the impurity likely has very similar polarity. An orthogonal separation method, one that uses a different separation mechanism, is required.
-
Hydrophilic Interaction Chromatography (HILIC): This is an excellent choice for polar compounds that are poorly retained in reversed-phase. HILIC uses a polar stationary phase (like silica or amide) with a high-organic mobile phase.[7]
-
| Parameter | Standard Reversed-Phase (C18) | Recommended Alternatives | Rationale |
| Stationary Phase | Poor retention | Phenyl-Hexyl, Biphenyl, Perfluorophenyl (PFP) | Introduces alternative interaction mechanisms (π-π, fluorous) |
| Mobile Phase | Acetonitrile/Water + 0.1% Formic Acid | Methanol/Water + 0.1% TFA | Methanol can alter selectivity; TFA is a stronger ion-pairing agent. |
| Alternative Technique | N/A | HILIC | Utilizes a completely different separation mechanism based on partitioning into a water layer on the stationary phase.[7] |
FAQ 2: I'm struggling with peak tailing during column chromatography on silica gel. How can I improve the peak shape?
Peak tailing on silica is a common issue for benzimidazoles due to their basic nitrogen atoms.[8] Fluorination can exacerbate this by increasing the acidity of the N-H proton, leading to strong, sometimes irreversible, interactions with the acidic silanol groups on the silica surface.
Underlying Cause: Strong acid-base interactions between the benzimidazole's nitrogen atoms and the acidic silanol groups (Si-OH) of the silica gel stationary phase.
Solutions:
-
Deactivate the Silica Gel:
-
Add a Basic Modifier to the Eluent: The most common solution is to add a small amount of a basic modifier to your mobile phase. This base will preferentially interact with the acidic silanol groups, "masking" them from your compound.
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Dichloromethane/Methanol/TEA).
-
Ammonium Hydroxide: For very polar systems, a small amount of ammonium hydroxide can be effective.[7]
-
-
Use Treated Silica: Consider using silica gel that has been pre-treated with a base or end-capped to reduce the number of free silanol groups.
-
-
Dry Loading Technique: If your compound has poor solubility in the eluent, it can lead to band broadening at the origin.
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel to form a slurry, and then evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[7]
-
Experimental Workflow: Optimizing Silica Gel Chromatography for a Fluorinated Benzimidazole
Caption: Troubleshooting workflow for peak tailing in silica gel chromatography.
FAQ 3: My fluorinated benzimidazole is difficult to recrystallize. It either "oils out" or remains soluble even at low temperatures. What solvents should I try?
Recrystallization challenges often stem from the altered solubility profile caused by fluorination. The molecule may be too soluble in common polar solvents and not soluble enough in non-polar solvents for a good polarity mismatch.
Underlying Cause: Fluorination alters the delicate balance of polarity, hydrogen bonding, and crystal lattice energy, making it difficult to find a single solvent or solvent system that provides the ideal solubility curve (high solubility when hot, low solubility when cold).
Solutions:
-
Systematic Solvent Screening:
-
Start with Single Solvents: Test the solubility of a small amount of your compound in a range of solvents at room temperature and with gentle heating. Good candidates for single-solvent recrystallization are those where the compound is sparingly soluble at room temperature but fully dissolves upon heating.
-
Potential Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene.
-
-
Develop a Two-Solvent System: This is often the most effective method.
-
Principle: Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise until you see persistent cloudiness (the saturation point). Gently heat to redissolve, and then allow to cool slowly.
-
Common Pairs:
-
Methanol / Water
-
Ethanol / Hexanes
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Hexanes
-
-
-
-
Address "Oiling Out":
-
This happens when the solution becomes supersaturated before the temperature is low enough for crystal nucleation to occur.
-
Solutions:
-
Use a more dilute solution (more of the "good" solvent).
-
Cool the solution much more slowly.
-
After adding the anti-solvent, add a seed crystal of your pure compound if available.
-
Try scratching the inside of the flask with a glass rod to create nucleation sites.
-
-
FAQ 4: I see persistent impurities from my starting materials (o-phenylenediamine or carboxylic acid derivatives). How can I remove them effectively?
This is a common issue arising from incomplete reactions.[8] The purification strategy depends on the nature of the unreacted starting material.
Underlying Cause: The condensation reaction to form the benzimidazole ring did not go to completion.
Solutions:
-
Removal of Unreacted o-Phenylenediamine (Basic Impurity):
-
Acid Wash: During the work-up, perform an extraction with dilute aqueous acid (e.g., 1M HCl). The basic diamine will be protonated and move into the aqueous layer, while your less basic fluorinated benzimidazole should remain in the organic layer. Caution: Ensure your product is not significantly soluble in the acidic aqueous phase.
-
Chromatography: The diamine is typically more polar than the benzimidazole product and can be separated using silica gel chromatography.
-
-
Removal of Unreacted Carboxylic Acid (Acidic Impurity):
-
Base Wash: During the work-up, perform an extraction with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Your weakly basic product will remain in the organic layer.
-
Chromatography: The carboxylic acid is usually much more polar and will stick to the baseline in many silica gel chromatography systems.
-
Logical Flow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
III. Summary and Best Practices
Purifying fluorinated benzimidazoles requires a departure from standard protocols. The key to success lies in understanding how fluorine substitution alters the molecule's fundamental properties and selecting a purification technique that leverages these changes.
-
Characterize First: Always run a quick LC-MS or TLC on your crude material to understand the impurity profile before attempting large-scale purification.
-
Embrace Orthogonality: If one chromatography method fails, don't just tweak the gradient—switch to an orthogonal method like HILIC or a column with a different stationary phase chemistry.
-
Mind the pH: The pKa of your compound is critical. Use acidic mobile phase modifiers in reversed-phase to ensure consistent protonation and basic modifiers in normal-phase to prevent peak tailing.
-
Solvent Selection is Key: For recrystallization, be prepared to screen a wider range of solvents and solvent pairs than you would for non-fluorinated analogs.
By applying these principles and troubleshooting strategies, you can overcome the unique challenges posed by these fascinating molecules and achieve the high purity required for your research and development goals.
IV. References
-
BenchChem. (n.d.). Troubleshooting guide for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) experiments. Retrieved from 8
-
BenchChem. (n.d.). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. Retrieved from 7
-
Fjelbye, K., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry.
-
SiliCycle. (n.d.). Working with fluorinated silica phases. Retrieved from 5
-
Al-Hourani, B. J., & Al-Awaida, W. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. --INVALID-LINK--
-
Welch, J. T., & Lin, F. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A.
-
Zhang, L., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. --INVALID-LINK--
-
Ni, C., & Hu, J. (2020). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
-
Fjelbye, K., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. --INVALID-LINK--
-
Tretyakov, E. V., et al. (2022). Series of Fluorinated Benzimidazole-Substituted Nitronyl Nitroxides: Synthesis, Structure, Acidity, Redox Properties, and Magnetostructural Correlations. The Journal of Organic Chemistry, 87(20), 13693–13706. --INVALID-LINK--
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. silicycle.com [silicycle.com]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-4-methylbenzimidazole in Biological Assays
Welcome to the technical support center for 5-Fluoro-4-methylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the solubility of this compound in biological assays. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to overcome solubility hurdles, ensuring the reliability and reproducibility of your experimental data.
Introduction: Understanding the Molecule
This compound (C₈H₇FN₂, MW: 150.15 g/mol ) is a substituted benzimidazole, a heterocyclic aromatic compound.[1] The benzimidazole core is a critical pharmacophore in medicinal chemistry, and derivatives of this structure are known for a wide range of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects.[2] However, like many benzimidazole derivatives, this compound is characterized by low aqueous solubility, which can present significant challenges in biological assays.
This guide will walk you through a logical progression of troubleshooting steps, from preparing initial stock solutions to advanced solubilization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
Q2: Why is my this compound precipitating when I add it to my cell culture media or aqueous assay buffer?
A2: This is a common issue known as "solvent shock." It typically occurs when a concentrated stock solution of a poorly soluble compound, often prepared in a water-miscible organic solvent like 100% DMSO, is rapidly diluted into an aqueous environment. The abrupt change in solvent polarity causes the compound to crash out of solution. The key is to manage the transition from the organic stock solvent to the aqueous final medium more gradually.
Q3: What is the maximum recommended concentration of co-solvents like DMSO in a cell-based assay?
A3: The concentration of co-solvents should be kept to a minimum to avoid cellular toxicity and off-target effects.[5] For most cell lines, the final concentration of DMSO should not exceed 0.5% (v/v), and ideally should be kept below 0.1%. It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the co-solvent used to dissolve the test compound. This will help you to distinguish the effects of the compound from those of the solvent.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
If you are encountering precipitation or incomplete dissolution of this compound, follow this troubleshooting workflow.
Step 1: Optimizing Stock Solution Preparation
The first step in any experiment with a poorly soluble compound is the proper preparation of a high-concentration stock solution.
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Solvent Selection: Based on general principles for benzimidazoles, Dimethyl sulfoxide (DMSO) is a good first choice for a stock solution solvent due to its strong solubilizing power for a wide range of organic molecules.[6] Ethanol is another potential option.
-
Weighing the Compound: Accurately weigh a small amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Aiding Dissolution: To facilitate dissolution, you can gently warm the solution (e.g., to 37°C) and use a vortex mixer or sonicator. Ensure the vial is tightly capped to prevent solvent evaporation.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Step 2: Addressing "Solvent Shock" during Dilution
To avoid precipitation upon dilution into your aqueous assay buffer, a serial dilution strategy is recommended.
Workflow for Diluting Stock Solution:
Caption: Serial dilution workflow to prevent precipitation.
Step 3: Advanced Solubilization Techniques
If optimizing the dilution strategy is insufficient, consider the following advanced techniques.
The solubility of benzimidazole derivatives is often pH-dependent due to the presence of ionizable nitrogen atoms in the imidazole ring.[4]
Experimental Approach:
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add a small, consistent amount of your concentrated this compound stock solution to each buffer.
-
Incubate the samples with gentle agitation for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Visually inspect for precipitation. You can also quantify the dissolved compound by centrifuging the samples to pellet any precipitate and measuring the concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Note: Ensure that the chosen pH is compatible with your biological assay system.
If DMSO is causing toxicity issues or is not effective enough at low concentrations, other co-solvents can be explored.
| Co-solvent | Properties & Considerations | Recommended Max. Concentration in Cell Assays |
| DMSO | Strong solubilizing power for polar and nonpolar compounds.[7] | < 0.5% |
| Ethanol | Less toxic than DMSO for some cell lines. | < 1% |
| Polyethylene Glycol (PEG 300/400) | Can improve solubility and is generally well-tolerated. | Varies by cell type, typically < 1% |
| N,N-Dimethylformamide (DMF) | A strong solvent, but generally more toxic than DMSO. Use with caution. | < 0.1% |
It is imperative to run vehicle controls for any co-solvent used.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[8][9]
Protocol 2: Preparing a this compound-Cyclodextrin Formulation
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[9]
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to the desired concentration (e.g., 1-10% w/v).
-
Add the Compound: Add your this compound stock solution (preferably in a minimal amount of organic solvent) to the cyclodextrin solution with vigorous vortexing.
-
Equilibrate: Allow the mixture to equilibrate by rotating or shaking at room temperature or 37°C for several hours to overnight to facilitate the formation of the inclusion complex.
-
Filter: Pass the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
Assay: Use the filtered solution in your biological assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Decision Tree for Solubility Enhancement:
Caption: Troubleshooting workflow for solubility issues.
Summary of Expected Solubility
While quantitative data is limited, the following table provides a general guide to the expected solubility of this compound. Experimental verification is essential.
| Solvent | Expected Solubility | Notes |
| Water / Aqueous Buffers (pH 7.4) | Very Low / Poor | Benzimidazoles are generally poorly soluble in neutral aqueous solutions. |
| Aqueous Buffers (Acidic pH) | Potentially higher | Protonation of the imidazole ring at acidic pH can increase aqueous solubility.[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent, generally effective for benzimidazoles. |
| Ethanol | Soluble to Moderately Soluble | A polar protic solvent that can be effective. |
| Methanol | Soluble to Moderately Soluble | Similar to ethanol, often used for crystallization.[1] |
| Chloroform | Soluble | A nonpolar organic solvent, not suitable for most biological assays. |
Final Recommendations
When working with a poorly soluble compound like this compound, a systematic approach to solubilization is key to obtaining reliable data.
-
Always start with a high-quality, fully dissolved stock solution in an appropriate organic solvent like DMSO.
-
Employ a serial dilution strategy to minimize solvent shock when preparing working solutions in aqueous media.
-
Always include a vehicle control in your experiments to account for any effects of the solvent system.
-
If solubility remains an issue, systematically explore pH modification, alternative co-solvents, or the use of solubilizing excipients like cyclodextrins.
-
Document your final solubilization protocol thoroughly to ensure consistency across experiments.
By following these guidelines, you can confidently address the solubility challenges of this compound and focus on its biological effects in your research.
References
- 1. Buy this compound | 1360938-47-1 [smolecule.com]
- 2. maaz.ihmc.us [maaz.ihmc.us]
- 3. fishersci.com [fishersci.com]
- 4. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Methylbenzimidazole (CAS 614-97-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound | 1360938-47-1 | Benchchem [benchchem.com]
- 9. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | C15H13ClF2N4 | CID 78358206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Fluoro-4-methylbenzimidazole
Welcome to the technical support center for the synthesis of 5-Fluoro-4-methylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your synthesis is successful, reproducible, and scalable.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and classical method is the Phillips-Ladenburg condensation . This reaction involves the condensation of the key intermediate, 4-fluoro-5-methyl-1,2-phenylenediamine , with formic acid.[1] The reaction is typically catalyzed by a strong mineral acid, such as hydrochloric acid (HCl) or polyphosphoric acid (PPA), and often requires heating to drive the cyclization and dehydration steps.[1] Microwave-assisted synthesis has also been reported as an effective method to reduce reaction times significantly.[1]
Q2: Why is regioselectivity a critical issue in this synthesis?
A2: Regioselectivity is a major concern because the starting material, 4-fluoro-5-methyl-1,2-phenylenediamine, is an unsymmetrical diamine. The two amino groups are in chemically distinct environments due to the electronic effects of the adjacent fluoro (electron-withdrawing) and methyl (electron-donating) groups. This can lead to the formation of an undesired constitutional isomer, 6-Fluoro-5-methylbenzimidazole , alongside the target molecule. Controlling the reaction conditions to favor the formation of the desired 5-Fluoro-4-methyl isomer is paramount.
Q3: What are the primary impurities I should expect in my crude product?
A3: Besides the potential for an isomeric byproduct, common impurities include:
-
Unreacted starting materials : 4-fluoro-5-methyl-1,2-phenylenediamine and residual formic acid.
-
Incomplete cyclization intermediates : N-(2-amino-4-fluoro-5-methylphenyl)formamide, the mono-formylated intermediate that has not cyclized.
-
Over-formylation products : N,N'-(4-fluoro-5-methyl-1,2-phenylene)diformamide, where both amino groups are formylated without cyclization.
-
Degradation products : High temperatures and strong acids can lead to the formation of polymeric or tar-like substances.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is essential.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) is the most powerful tool for structural elucidation and distinguishing between the desired product and its isomer. The coupling patterns and chemical shifts will be distinct for each isomer.
-
Mass Spectrometry (MS) will confirm the molecular weight of the product (150.15 g/mol ).[2] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC) is crucial for assessing purity and quantifying the percentage of the main product versus impurities. Developing a method that can resolve the target isomer from the undesired one is critical.
-
Melting Point Analysis : A sharp melting point is a good indicator of purity. Broad melting ranges often suggest the presence of impurities.
Troubleshooting Guide: Side Reactions & Optimization
This section provides in-depth troubleshooting for specific issues you may encounter during the synthesis.
Problem 1: Low Yield and/or Presence of Isomeric Impurity (6-Fluoro-5-methylbenzimidazole)
This is the most common and challenging issue, stemming from a lack of regiocontrol during the initial acylation step of the Phillips condensation.
Root Cause Analysis
The mechanism of the Phillips condensation begins with the acylation of one of the amino groups, followed by cyclization and dehydration.[3][4] The regiochemical outcome is determined by which of the two amino groups of 4-fluoro-5-methyl-1,2-phenylenediamine is more nucleophilic and thus reacts faster with formic acid.
-
The methyl group at position 4 is electron-donating, increasing the electron density (and nucleophilicity) of the amino group at position 1.
-
The fluorine atom at position 5 is electron-withdrawing, decreasing the electron density of the amino group at position 2.
This electronic difference should theoretically favor the initial formylation at the amino group adjacent to the methyl group (position 1), which leads to the desired This compound . However, steric hindrance from the adjacent methyl group and the specific reaction conditions (acid catalyst, temperature, solvent) can influence this selectivity. Formation of the undesired 6-Fluoro-5-methyl isomer occurs if the amino group at position 2 is formylated first.
Troubleshooting Workflow & Solutions
Here is a decision-making workflow to address poor regioselectivity and yield.
Caption: Troubleshooting workflow for isomer formation.
Problem 2: Significant Amount of Uncyclized Formamide Intermediate Detected
This issue indicates that the first step (N-formylation) is occurring, but the subsequent cyclization and dehydration are stalled.
Root Cause Analysis
The cyclization step requires the second amino group to attack the carbonyl carbon of the newly formed formamide. This intramolecular reaction is often the rate-limiting step and is highly dependent on temperature and the effectiveness of the acid catalyst in promoting the dehydration of the tetrahedral intermediate.
-
Insufficient Heat : The energy barrier for the cyclization/dehydration process may not be overcome.
-
Ineffective Water Removal : The accumulation of water, a byproduct of the reaction, can inhibit the dehydration step and push the equilibrium back towards the intermediate.
-
Catalyst Deactivation : The acid catalyst may be too dilute or become neutralized over the course of the reaction.
Solutions & Optimization
| Parameter | Recommended Action | Scientific Rationale |
| Temperature | Ensure the reaction is heated to at least 100°C.[5] If using a high-boiling solvent, consider a modest temperature increase (e.g., to 110-120°C), but monitor for degradation. | Provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration. |
| Catalyst | Use a strong dehydrating acid like Polyphosphoric Acid (PPA). | PPA is an excellent catalyst and dehydrating agent, actively removing water to drive the reaction towards the cyclized product. |
| Reaction Time | Increase the reaction time and monitor progress by TLC or HPLC. | The cyclization step can be slow; ensuring the reaction runs to completion is crucial. |
| Water Removal | If the reaction setup allows, use a Dean-Stark trap to azeotropically remove water as it is formed. | Actively removing the water byproduct shifts the reaction equilibrium towards the final benzimidazole product, according to Le Chatelier's principle. |
Problem 3: Formation of Dark, Tarry Byproducts and Poor Mass Balance
This problem points towards thermal degradation of the starting materials or the product under the harsh reaction conditions.
Root Cause Analysis
Benzimidazoles and their precursors can be susceptible to decomposition at high temperatures, especially in the presence of strong mineral acids.[6][7] The combination of heat and acid can lead to uncontrolled side reactions, including polymerization and charring, resulting in the formation of insoluble, dark-colored materials.
Solutions to Mitigate Degradation
-
Strict Temperature Control : Avoid localized overheating. Use an oil bath with vigorous stirring for uniform heat distribution. Do not exceed 150°C.
-
Inert Atmosphere : Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidative side reactions that can contribute to the formation of colored impurities.
-
Microwave Synthesis : Consider using a dedicated microwave reactor. Microwave heating is rapid and uniform, often allowing reactions to be completed in minutes at lower overall temperatures, which can significantly reduce the formation of degradation byproducts.[1]
-
Gradual Addition : Add the formic acid slowly to the heated solution of the diamine and catalyst to control the initial exotherm of the acylation step.
Experimental Protocols
Protocol 1: Optimized Phillips Condensation
This protocol is designed to maximize the yield of the desired this compound isomer.
-
Reagent Preparation : In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-5-methyl-1,2-phenylenediamine (1.0 eq).
-
Acid Addition : Add 4N Hydrochloric Acid (approx. 10 volumes). Stir the mixture to ensure complete dissolution or a fine suspension.
-
Formic Acid Addition : Add 90% formic acid (1.2 eq) dropwise to the mixture.[5]
-
Reaction : Heat the mixture to 100-105°C using an oil bath and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of Ethyl Acetate/Hexane 1:1).
-
Work-up : Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing ice and slowly neutralize with a 10% sodium hydroxide solution until the pH is ~7-8.[5]
-
Isolation : The crude product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification : The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to remove isomeric and other impurities.[1][8]
Protocol 2: Synthesis of Precursor (4-Fluoro-5-methyl-1,2-phenylenediamine)
A representative synthesis for a similar precursor, 4-fluoro-1,2-phenylenediamine, provides a template for this crucial step.[9] The key is the regioselective nitration of the aniline precursor followed by reduction.
-
Acetylation : Protect the amino group of 3-fluoro-4-methylaniline by reacting it with acetic anhydride.
-
Nitration : Perform a regioselective nitration on the resulting acetanilide. This step is critical and must be carefully controlled (low temperature, controlled addition of nitric/sulfuric acid mixture) to favor nitration at the position ortho to the amino group and meta to the fluorine.
-
Hydrolysis : Remove the acetyl protecting group by acid-catalyzed hydrolysis to yield the 4-fluoro-5-methyl-2-nitroaniline intermediate.
-
Reduction : Reduce the nitro group using a standard reduction method, such as catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reduction (e.g., SnCl₂/HCl), to yield the final diamine precursor.[9]
Caption: Overall synthetic workflow.
References
- 1. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 3. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 4. adichemistry.com [adichemistry.com]
- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
Technical Support Center: Optimizing Reaction Conditions for N-alkylation of 5-Fluoro-4-methylbenzimidazole
Welcome to the technical support center for the N-alkylation of 5-Fluoro-4-methylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this specific synthetic transformation. The following information is structured to offer both quick-reference FAQs and a detailed troubleshooting section to address a range of experimental challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the N-alkylation of this compound, providing foundational knowledge for successful experimentation.
Q1: What are the key challenges in the N-alkylation of this compound?
The primary challenge in the N-alkylation of unsymmetrically substituted benzimidazoles, such as this compound, is controlling regioselectivity.[1] Due to the tautomeric nature of the benzimidazole ring, alkylation can occur at either the N-1 or N-3 position, leading to a mixture of regioisomers.[1] The electronic effects of the fluorine and methyl substituents, as well as steric hindrance, will influence the relative nucleophilicity of the two nitrogen atoms.[1][2]
Q2: Which bases are recommended for this reaction?
The choice of base is critical for successful N-alkylation. A range of bases can be employed, with the selection often depending on the reactivity of the alkylating agent and the desired reaction conditions.
-
Strong Bases: For complete deprotonation and to favor N-alkylation, strong bases like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF are often used.[3][4]
-
Weaker Inorganic Bases: Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective, particularly with more reactive alkylating agents.[3][5] Cs₂CO₃ is often reported to be highly effective in similar alkylations.[3]
Q3: What solvents are suitable for the N-alkylation of this compound?
Polar aprotic solvents are generally the best choice as they can dissolve the benzimidazole and the base, facilitating the reaction.[3] Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)[3]
The choice of solvent can significantly impact the reaction rate and yield.[3][7]
Q4: How does the choice of alkylating agent affect the reaction?
The reactivity of the alkylating agent is a key factor. The general order of reactivity for alkyl halides is I > Br > Cl.[8] If you are experiencing low reactivity with an alkyl chloride, switching to the corresponding bromide or iodide can significantly improve the reaction rate and yield.[6]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the N-alkylation of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Deprotonation: The base may be too weak or insufficient to fully deprotonate the benzimidazole, reducing its nucleophilicity.[1][3] 2. Low Reactivity of Alkylating Agent: Alkyl chlorides or sterically hindered halides may react slowly.[8] 3. Inappropriate Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.[6][8] 4. Poor Reagent Quality: Starting materials or solvents may contain impurities or moisture.[1] | 1. Optimize Base: Switch to a stronger base like NaH.[3] Ensure at least a stoichiometric amount of base is used. 2. Use a More Reactive Alkylating Agent: Switch from an alkyl chloride to a bromide or iodide.[6] Consider adding a catalytic amount of sodium or potassium iodide to promote the reaction with less reactive halides. 3. Adjust Temperature and Time: Gradually increase the reaction temperature and monitor the reaction progress by TLC.[8] Ensure the reaction is allowed to proceed for an adequate duration.[6] 4. Ensure Anhydrous Conditions: Use anhydrous solvents and dry reagents.[1] |
| Formation of a Mixture of Regioisomers (N-1 and N-3 alkylation) | 1. Tautomerism: The inherent tautomeric nature of the unsymmetrical benzimidazole ring leads to two possible sites of alkylation.[1] 2. Reaction Conditions: The choice of base, solvent, and temperature can influence the regioselectivity.[2] | 1. Steric Control: A bulky alkylating agent may preferentially react at the less sterically hindered nitrogen.[2] 2. Electronic Control: The electron-withdrawing fluorine atom and electron-donating methyl group will influence the electron density at each nitrogen, which can be exploited.[2] Careful selection of reaction conditions (e.g., specific base-solvent combinations) may favor one regioisomer over the other. 3. Purification: If a mixture is unavoidable, careful column chromatography is often required for separation. |
| Formation of Over-Alkylation Product (1,3-dialkylbenzimidazolium salt) | 1. Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to the formation of the quaternary salt.[1] 2. High Reactivity: The mono-alkylated product can sometimes be more nucleophilic than the starting benzimidazole. | 1. Control Stoichiometry: Use a controlled amount of the alkylating agent (typically 1.0 to 1.2 equivalents).[1] 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to avoid localized high concentrations.[9] 3. Lower Temperature: Running the reaction at a lower temperature may help to control the reactivity and prevent over-alkylation.[8] |
| Reaction Stalls or is Incomplete | 1. Product Inhibition: The N-alkylated product may coordinate to any catalyst used or interfere with the base. 2. Poor Solubility: The benzimidazole salt may not be fully soluble in the chosen solvent. | 1. Monitor Reaction Closely: Use TLC to track the consumption of starting material. 2. Solvent Screening: Experiment with different solvents to improve the solubility of all reaction components. A combination of solvents may also be beneficial. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the N-alkylation of this compound.
III. Experimental Protocols
Below are two general, step-by-step protocols for the N-alkylation of this compound using different base systems. These should be considered as starting points and may require optimization for specific alkylating agents.
Protocol 1: N-Alkylation using Sodium Hydride (NaH)
This protocol is suitable for less reactive alkylating agents or when complete deprotonation is desired.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMF (or THF) to the flask to create a suspension.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF (or THF) and add it dropwise to the stirred NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive alkylating agents.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃)
This protocol is often simpler and suitable for more reactive alkylating agents.
Materials:
-
This compound
-
Anhydrous potassium carbonate
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl bromide or iodide)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF).
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Isolation and Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
General Reaction Scheme
Caption: General reaction mechanism for the N-alkylation of this compound.
IV. References
-
BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline. Retrieved from 8
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Retrieved from 3
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. Retrieved from 4
-
BenchChem. (n.d.). Common side reactions in the alkylation of N-methylethanolamine and how to avoid them. Retrieved from 9
-
BenchChem. (n.d.). Optimizing reaction conditions for N-benzylation of benzimidazoles. Retrieved from 6
-
BenchChem. (n.d.). Benzimidazole N-Methylation: A Technical Support Guide. Retrieved from 1
-
BenchChem. (n.d.). Technical Support Center: Regioselective N-Methylation of Benzimidazoles. Retrieved from 2
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from 5
-
ResearchGate. (n.d.). Solvent effects on the benzylation with substituted imidazoles in acetonitrile and methanol. Retrieved from 7
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Stability of 5-Fluoro-4-methylbenzimidazole
Welcome to the Technical Support Center for 5-Fluoro-4-methylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the in vivo stability of this compound. As a Senior Application Scientist, my goal is to synthesize established scientific principles with practical, field-proven insights to help you navigate the complexities of your in vivo studies.
Introduction to this compound and its Stability Challenges
This compound is a substituted benzimidazole, a heterocyclic aromatic compound that is a cornerstone in many pharmacologically active agents.[1][2] The benzimidazole core is recognized for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[2] The strategic placement of a fluorine atom at the 5-position and a methyl group at the 4-position is intended to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, to enhance its therapeutic potential.[1]
However, like many benzimidazole derivatives, this compound may present challenges to in vivo stability, which can impact its bioavailability, efficacy, and safety profile. The primary hurdles often encountered are poor aqueous solubility and susceptibility to metabolic degradation. This guide will provide a structured approach to identifying and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo stability of benzimidazole derivatives like this compound?
A1: The in vivo stability of benzimidazole derivatives is primarily influenced by two factors:
-
Low Aqueous Solubility: Benzimidazoles are often hydrophobic, leading to poor solubility in physiological fluids. This can result in precipitation upon administration, reducing the concentration of the compound available for absorption.
-
Metabolic Degradation: The benzimidazole ring system is susceptible to metabolic transformations in the liver and other tissues, primarily mediated by cytochrome P450 (CYP) enzymes. Common metabolic pathways include oxidation, N-dealkylation, and conjugation.
The fluorine substituent on this compound is generally expected to increase metabolic stability by blocking potential sites of metabolism. However, the overall stability will depend on the interplay of all substituents and the inherent properties of the benzimidazole core.
Q2: How do the fluorine and methyl groups in this compound theoretically influence its stability?
A2: The substituents on the benzimidazole ring play a crucial role in its stability:
-
5-Fluoro Group: The electron-withdrawing nature of the fluorine atom can alter the electronic properties of the benzimidazole ring, potentially influencing its interaction with metabolic enzymes. Fluorine substitution is a common strategy in medicinal chemistry to block metabolic "soft spots" and enhance metabolic stability.
-
4-Methyl Group: The methyl group can also influence the compound's lipophilicity and how it binds to target proteins and metabolizing enzymes. Its position may sterically hinder access of enzymes to adjacent sites on the ring.
The combined effect of these substitutions aims to create a more stable and effective therapeutic agent, though experimental validation is essential.
Q3: What are the initial signs of in vivo instability in my experiments with this compound?
A3: Early indicators of in vivo instability can include:
-
High variability in pharmacokinetic (PK) data: Inconsistent plasma concentrations across subjects can suggest issues with absorption, which may be linked to poor solubility and precipitation.
-
Low oral bioavailability: A significant difference between the area under the curve (AUC) following oral versus intravenous (IV) administration points to either poor absorption or extensive first-pass metabolism.
-
Rapid clearance: A short half-life in plasma may indicate rapid metabolic degradation.
-
Detection of high levels of metabolites: Analysis of plasma or urine samples showing a high proportion of metabolites relative to the parent compound is a direct indication of metabolic instability.
Troubleshooting Guide: Addressing In Vivo Stability Issues
This section provides a structured, question-and-answer-based approach to troubleshooting common stability problems encountered during in vivo studies with this compound.
Issue 1: Poor and Variable Oral Bioavailability
Q: My oral dosing experiments with this compound show low and inconsistent plasma concentrations. What could be the cause and how can I address it?
A: Causality and Troubleshooting Strategy
Poor oral bioavailability is often a direct consequence of low aqueous solubility. When a compound with low solubility is administered orally, it may not fully dissolve in the gastrointestinal (GI) fluids, leading to incomplete absorption. The variability can arise from differences in GI physiology between individual animals.
Recommended Actions:
-
Characterize Physicochemical Properties:
-
Determine Aqueous Solubility: Measure the solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). This will help in understanding its dissolution behavior.
-
Assess Lipophilicity (LogP/LogD): The lipophilicity will influence its ability to cross the gut wall.
-
-
Formulation Optimization:
-
Co-solvents: For preclinical studies, using a co-solvent system (e.g., DMSO, PEG 400, ethanol) can enhance solubility. However, it is crucial to keep the percentage of organic solvent low to avoid "solvent shock," where the compound precipitates upon contact with aqueous GI fluids.
-
pH Adjustment: If the compound's solubility is pH-dependent, formulating it in a buffered solution at a pH where it is most soluble can improve absorption.
-
Amorphous Solid Dispersions: For more advanced formulations, creating a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate and extent.
-
Salt Formation: The nitrogen atoms in the imidazole ring can form salts with acids.[2] Preparing a salt form of this compound can significantly enhance its aqueous solubility.
-
Issue 2: Rapid Clearance and High First-Pass Metabolism
Q: Following intravenous administration, this compound is cleared very quickly from the plasma. How can I investigate and mitigate this?
A: Causality and Troubleshooting Strategy
Rapid clearance is typically due to extensive metabolism, primarily in the liver (first-pass metabolism). The body's enzymatic machinery efficiently modifies and eliminates the compound.
Recommended Actions:
-
In Vitro Metabolic Stability Assays:
-
Liver Microsomes/Hepatocytes: Incubate this compound with liver microsomes or hepatocytes to determine its intrinsic clearance. This will provide an in vitro measure of its metabolic stability.
-
CYP450 Reaction Phenotyping: Identify the specific CYP450 enzymes responsible for its metabolism using a panel of recombinant human CYP enzymes.
-
-
Metabolite Identification:
-
Analyze the samples from the in vitro metabolic stability assays using LC-MS/MS to identify the major metabolites. This will reveal the "soft spots" in the molecule that are susceptible to metabolism.
-
-
Prodrug Strategy:
-
If a specific metabolic liability is identified (e.g., a reactive site on the molecule), a prodrug approach can be employed. This involves chemically modifying the compound to mask the metabolic soft spot. The prodrug is designed to be inactive and stable in circulation, and then converted to the active parent drug at the target site or systemically through enzymatic or chemical means.[3][4]
Diagram of a General Prodrug Strategy
Caption: A prodrug enhances stability by masking metabolic liabilities.
-
Issue 3: Chemical Instability in Formulation or Under Physiological Conditions
Q: I suspect that this compound is degrading in my formulation or after administration. How can I confirm this and improve its chemical stability?
A: Causality and Troubleshooting Strategy
Chemical instability can occur due to hydrolysis, oxidation, or other degradation pathways, often influenced by pH, light, and temperature.
Recommended Actions:
-
Forced Degradation Studies:
-
Subject a solution of this compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal) as per ICH guidelines.
-
Analyze the stressed samples using a stability-indicating HPLC method to identify and quantify the degradation products.
-
-
pH-Stability Profile:
-
Determine the rate of degradation of the compound in buffers of different pH values to identify the pH range of maximum stability. This is crucial for developing a stable liquid formulation.
-
-
Formulation Excipient Compatibility:
-
Ensure that the excipients used in the formulation are compatible with this compound and do not accelerate its degradation.
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance of this compound.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the percentage of the compound remaining versus time to determine the degradation rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Diagram of In Vitro Metabolic Stability Workflow
References
Technical Support Center: Scale-Up Synthesis of 5-Fluoro-4-methylbenzimidazole for Preclinical Supply
Introduction: Welcome to the technical support guide for the scale-up synthesis of 5-Fluoro-4-methylbenzimidazole (C₈H₇FN₂). This molecule, featuring a benzimidazole core with fluorine and methyl substitutions, is a compound of significant interest in medicinal chemistry, often serving as a key intermediate in the development of novel therapeutic agents.[1][2] The strategic inclusion of a fluorine atom can enhance metabolic stability and cell permeability, making this scaffold valuable for drug discovery programs.[2][3]
This guide is designed for researchers, process chemists, and drug development professionals tasked with transitioning this synthesis from the laboratory bench to a multi-gram or kilogram scale required for preclinical testing.[4] Success at this stage hinges not only on achieving high yield but also on ensuring process robustness, scalability, and, most critically, consistent delivery of high-purity material that meets stringent regulatory standards.[5][6] We will focus on the most common and scalable synthetic route—the Phillips-Ladenburg condensation—and address the specific challenges you may encounter.
Section 1: The Synthetic Pathway - A Scalable Approach
The most robust and widely adopted method for constructing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][7] For the synthesis of this compound, the pathway involves the cyclization of the key intermediate, 4-fluoro-3-methyl-1,2-phenylenediamine, with formic acid, which serves as the C1 source for the imidazole ring.[2][8]
Caption: Overall workflow for the synthesis of preclinical grade this compound.
Section 2: Detailed Scale-Up Protocol: Phillips-Ladenburg Condensation
This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents:
-
4-Fluoro-3-methyl-1,2-phenylenediamine (1.0 eq)
-
Formic Acid (≥95%) (5-10 vol)
-
10 M Sodium Hydroxide (NaOH) solution
-
Activated Carbon (decolorizing grade)
-
Ethanol (reagent grade)
-
Water (deionized)
Equipment:
-
Jacketed glass reactor (2L) with overhead stirring, reflux condenser, and temperature probe
-
Addition funnel
-
Large Buchner funnel and filter flask
-
pH meter or pH strips
Procedure:
-
Reactor Setup: Charge the 2L jacketed reactor with 4-Fluoro-3-methyl-1,2-phenylenediamine (e.g., 126 g, 0.9 mol, 1.0 eq).
-
Reagent Addition: Under moderate stirring (e.g., 150 RPM), slowly add formic acid (e.g., 630 mL, ~5 vol) via the addition funnel over 30-45 minutes.
-
Senior Scientist's Note: This condensation is exothermic. Control the addition rate to maintain the internal temperature below 40°C. Uncontrolled exotherms can lead to side product formation and are a significant safety hazard at scale.[9]
-
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (~100-105°C) and maintain for 2-4 hours.
-
In-Process Check (IPC): Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS.
-
System: 1:1 Hexane:Ethyl Acetate. The product is significantly more polar than the starting diamine.
-
-
Cooling: Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Workup - Neutralization: Slowly and carefully pour the reaction mixture into a separate vessel containing ice and water (e.g., 2L). This will precipitate the crude product.
-
pH Adjustment: While stirring the slurry, slowly add 10 M NaOH solution to adjust the pH to ~7.5-8.0. The product will precipitate as a solid.
-
Senior Scientist's Note: This is a highly exothermic acid-base neutralization. Perform this step in an ice bath and add the NaOH solution slowly to maintain temperature control. This step is critical for precipitating the free base form of the benzimidazole.
-
-
Isolation: Isolate the crude solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Decolorization & Recrystallization:
-
Transfer the damp crude solid to a clean reactor.
-
Add ethanol (e.g., 5-8 volumes relative to crude mass).
-
Heat the mixture to reflux until all solids dissolve.
-
Add activated carbon (1-2% w/w of the crude product) and stir at reflux for 15-20 minutes.
-
Senior Scientist's Note: Phenylenediamines are prone to air oxidation, which can cause discoloration.[10] The carbon treatment effectively removes these colored impurities.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then further cool in an ice bath (0-5°C) for at least 1 hour to maximize crystallization.
-
-
Final Isolation & Drying: Collect the purified crystals by vacuum filtration. Wash the cake with a small amount of cold ethanol. Dry the product in a vacuum oven at 50-60°C to a constant weight.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the scale-up process in a question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the most likely causes?
A1: Low yield is a frequent scale-up challenge. A systematic investigation is key.[11]
-
Incomplete Reaction: The most common cause. Verify reaction completion with a reliable IPC like LC-MS. If the reaction has stalled, consider extending the reflux time. High concentrations of formic acid can sometimes require higher temperatures to drive the final dehydration step.
-
Suboptimal Temperature: While the reaction is typically run at reflux, poor heat transfer in a large reactor can lead to lower internal temperatures than expected.[12] Ensure your temperature probe is accurately measuring the internal reaction temperature, not just the jacket temperature.
-
Reagent Quality: The 4-fluoro-3-methyl-1,2-phenylenediamine intermediate is susceptible to oxidation. If it has darkened significantly during storage, its purity may be compromised. Using fresh or purified starting material is crucial.
-
Losses During Workup: The product has some solubility in water, especially at non-neutral pH. Ensure complete precipitation by adjusting the pH carefully to 7.5-8.0. Additionally, ensure the recrystallization solvent volume is not excessive, which would keep more product in solution.
Caption: Troubleshooting decision tree for addressing low reaction yield.
Q2: My final product is pink or dark brown, even after recrystallization. How can I improve the color?
A2: Color in the final product typically indicates the presence of oxidative impurities.
-
Starting Material Oxidation: The diamine starting material is highly sensitive to air and light. Store it under an inert atmosphere (nitrogen or argon) and in an amber bottle.
-
Reaction Conditions: Running the reaction under a nitrogen blanket can prevent air oxidation during the heating phase.
-
Workup: Ensure the activated carbon used for decolorization is of good quality and is thoroughly removed via hot filtration. If a single recrystallization is insufficient, a second one may be necessary. Alternatively, a trituration of the crude product with a solvent like diethyl ether before recrystallization can help remove some colored impurities.
Q3: Column chromatography is not practical for my 100g scale. How can I improve purity to >98%?
A3: Avoiding column chromatography at this scale is a common and important goal.
-
Optimize Recrystallization: This is the most powerful tool. A well-executed recrystallization can dramatically improve purity. Perform a solvent screen at a small scale to find the optimal system. A table of potential solvents is provided below.
-
Acid-Base Wash: If you have basic or acidic impurities, you can perform a liquid-liquid extraction during the workup. After dissolving the crude product in a suitable organic solvent (like ethyl acetate), you can wash it with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., 5% NaHCO₃) to remove acidic impurities.
-
Double Recrystallization: If a single crystallization gets you to ~95-97% purity, a second crystallization from the same or a different solvent system will often be sufficient to reach the >98% target.
Section 4: Scale-Up & Preclinical Considerations (FAQs)
Q1: What are the most critical parameters to manage when moving from a 1L flask to a 20L reactor?
A1: The primary challenges in scaling up are physical, not chemical.[13]
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. A reaction that was easily cooled in a 1L flask can become a dangerous runaway in a 20L reactor. You must rely on the reactor jacket and potentially internal cooling coils for temperature control. Slower addition rates and careful monitoring are non-negotiable.[9]
-
Mixing Efficiency: Achieving homogeneous mixing in a large volume is difficult. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side product formation. The stirrer type, speed, and baffle design of the reactor are critical parameters.[9][11]
-
Time: Everything takes longer at scale—charging reagents, heating, cooling, and filtering. Account for this in your process timing.
Q2: What level of purity and characterization is needed for a preclinical batch?
A2: For preclinical toxicology studies conducted under Good Laboratory Practices (GLP), the requirements are stringent.[5][6]
-
Purity: Typically, the purity of the active pharmaceutical ingredient (API) should be >98% as determined by a quantitative method like HPLC.
-
Impurity Profile: No single impurity should be present at a concentration greater than 0.1-0.5%. Any impurity above this threshold must be identified, and if possible, synthesized and tested for its own toxicological properties.
-
Characterization: A full certificate of analysis (CofA) is required. This must include:
-
Identity Confirmation: ¹H NMR, ¹³C NMR, Mass Spectrometry (HRMS or Elemental Analysis).
-
Purity Assay: Quantitative HPLC.
-
Appearance, solubility, and melting point.
-
Q3: Are there greener alternatives to this synthesis?
A3: Yes, green chemistry is an active area of research for benzimidazole synthesis.[14]
-
Microwave-Assisted Synthesis: This can dramatically reduce reaction times and sometimes improve yields, making it excellent for rapid optimization at the small scale.[15][16] However, scaling up microwave reactors can be challenging.
-
Alternative Catalysts: Solid acid catalysts are being explored to replace strong mineral acids, which simplifies workup and reduces waste.[9]
-
Solvent Choice: While this protocol uses ethanol for recrystallization, exploring greener solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME) could be beneficial for reducing environmental impact.[17]
Section 5: Data Summary Tables
Table 1: Critical Process Parameters for Scale-Up
| Parameter | Laboratory Scale (1L) | Pilot Scale (20L) | Rationale for Control |
|---|---|---|---|
| Reagent Addition | Manual, ~10-15 min | Pump/Funnel, >60 min | Control exotherm, prevent localized concentration.[9] |
| Heating/Cooling | Mantle/Ice Bath | Jacketed Reactor | Poor surface-to-volume ratio requires controlled heat transfer.[13] |
| Mixing | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures homogeneity, prevents hot spots.[11] |
| Atmosphere | Often open to air | Inert (N₂) blanket recommended | Minimizes oxidation of sensitive diamine starting material. |
| Workup | Manual Pour | Transfer lines/pumps | Safety and material handling at scale. |
Table 2: Recommended Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Solubility Profile | Notes |
|---|---|---|---|
| Ethanol/Water | 78-100 | High solubility in hot ethanol; low in cold aqueous ethanol. | Excellent system for inducing crystallization by adding water as an anti-solvent. |
| Isopropanol | 82 | Good solubility when hot, moderate when cold. | Good alternative to ethanol. |
| Acetonitrile | 82 | High solubility when hot, low when cold. | Can provide very pure crystals but is a more toxic solvent. |
| Toluene | 111 | Lower solubility, may require larger volumes. | Useful for removing more polar impurities. |
References
- 1. Buy this compound | 1360938-47-1 [smolecule.com]
- 2. This compound | 1360938-47-1 | Benchchem [benchchem.com]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 6. seed.nih.gov [seed.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of benzimidazole | PPT [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Technical Support Center: Analytical Method Validation for 5-Fluoro-4-methylbenzimidazole Quantification
Welcome to the technical support center for the analytical method validation of 5-Fluoro-4-methylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing and validating robust, reliable, and compliant analytical methods for quantifying this specific molecule. As a fluorinated benzimidazole derivative, this compound presents unique analytical challenges that demand a well-structured validation approach.[1]
This resource moves beyond simple checklists to provide in-depth, field-proven insights into the causality behind experimental choices. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you are likely to encounter during your experiments.
The Validation Workflow: A Roadmap to Compliance
A successful method validation demonstrates that an analytical procedure is suitable for its intended purpose.[2] The entire process, from development to routine use, should be logical and systematic.
Caption: Overall workflow for analytical method validation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the validation of an HPLC method for this compound, grounded in regulatory expectations.
Q1: What are the essential validation parameters I must evaluate according to ICH Q2(R1)?
A: The International Council for Harmonisation (ICH) guideline Q2(R1) is the global standard for validation parameters.[3] For a quantitative impurity test or an assay of this compound, you must evaluate the following core characteristics to ensure your method is fit for purpose.[2][4]
| Parameter | Purpose | Typical Acceptance Criteria (for Assay) |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from placebo, impurities, or degradants. | Peak purity index > 0.99; Baseline resolution (Rs ≥ 2.0) from adjacent peaks.[5] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | For Assay: 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by % recovery of spiked samples. | 98.0% to 102.0% recovery. |
| Precision | The degree of scatter between a series of measurements from the same sample. | Repeatability (Intra-day): RSD ≤ 2.0%.[6] Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≈ 3. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must pass under all varied conditions. |
Q2: How should I approach selecting the initial HPLC conditions for this compound?
A: Your goal is to achieve a sharp, symmetrical peak with a reasonable retention time. Based on the structure (a benzimidazole core), a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
-
Column Selection: Start with a C18 or C8 column of standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size). These are versatile and widely used for benzimidazole derivatives.[7][8]
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard.
-
Organic: Acetonitrile is often a good first choice as it typically provides good peak shape and lower backpressure than methanol.
-
Aqueous: A phosphate or acetate buffer (e.g., 20 mM potassium phosphate) is recommended. The pH is critical. Benzimidazoles have a basic imidazole nitrogen, so a slightly acidic pH (e.g., pH 3.0-4.5) will ensure the analyte is in a single ionic form, preventing peak tailing.[7][9]
-
-
Detection: The benzimidazole ring system has a strong UV chromophore. Perform a UV scan of this compound to find its wavelength of maximum absorbance (λ-max), which will likely be in the 230-290 nm range.[7][10]
-
Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 30-40°C are conventional starting points.
Q3: What is System Suitability Testing (SST), and what are the non-negotiable criteria?
A: System Suitability Testing (SST) is a mandatory check performed before any sample analysis to verify that the entire analytical system (instrument, column, mobile phase) is functioning correctly on the day of the analysis.[6][11] It is the self-validating heart of any robust protocol.[6] Failing SST invalidates the entire run.
| SST Parameter | Why It's Important | Typical Acceptance Limit |
| Tailing Factor (T) | Measures peak symmetry. Tailing can indicate undesirable interactions between the analyte and the stationary phase. | T ≤ 2.0[5] (often tightened to ≤ 1.5) |
| Theoretical Plates (N) | Measures column efficiency and peak sharpness. Low plate count leads to broad peaks and poor resolution. | N > 2000[5] (often > 5000 for a good column) |
| Resolution (Rs) | The most critical parameter for impurity methods. It measures the separation between two adjacent peaks. | Rs ≥ 2.0 between the main peak and the closest eluting impurity.[5] |
| Precision / Repeatability (%RSD) | Ensures the injector and pump are performing consistently. | %RSD of peak area for ≥5 replicate injections ≤ 2.0%.[5][6] |
| Retention Time (RT) | Monitors the stability of the mobile phase composition and flow rate. | Within ±2% of the standard value.[5] |
Q4: How do I prove my method is "stability-indicating" using forced degradation?
A: A stability-indicating method can separate the active pharmaceutical ingredient (API) from its degradation products. Forced degradation (or stress testing) is the process of intentionally degrading the sample to generate these products and prove your method can resolve them.[12][13] This is the cornerstone of specificity.
According to ICH Q1A(R2), you should expose this compound to the following conditions, aiming for 5-20% degradation:[14]
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: e.g., Dry heat at 105°C for 48 hours.
-
Photolytic Stress: e.g., Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12]
After stressing, run the samples on your HPLC system. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak, and the peak purity of the analyte passes.[15]
Troubleshooting Guide: From Problem to Solution
Encountering issues is a normal part of method validation. A systematic approach is key to resolving them efficiently.
Caption: Troubleshooting decision tree for peak tailing.
Q: My this compound peak is tailing severely. What are the likely causes and solutions?
A: Peak tailing is a common issue for basic compounds like benzimidazoles. It's typically caused by secondary interactions between the analyte and the column's stationary phase.
-
Primary Cause: Silanol Interactions. The silica backbone of C18 columns has free silanol groups (-Si-OH) which are acidic. At mid-range pH, these groups can become ionized (-Si-O⁻) and interact strongly with the protonated basic nitrogen of your molecule, causing tailing.
-
Solution 1 (Chemical): Lower the mobile phase pH to around 3.0. This protonates the silanol groups, minimizing ionic interactions.[16]
-
Solution 2 (Hardware): Use a modern, end-capped column specifically designed for good peak shape with basic compounds. These columns have fewer accessible silanol groups.
-
-
Secondary Cause: Column Contamination. Over time, strongly retained compounds can accumulate at the head of the column, creating active sites that cause tailing.
-
Solution: Flush the column with a strong, non-buffered solvent like 100% acetonitrile or isopropanol. If this fails, the column may need to be replaced.[16]
-
-
Tertiary Cause: Mismatched Injection Solvent. If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q: The retention time for my analyte is drifting. What should I investigate?
A: Retention time (RT) drift points to a lack of stability in the chromatographic system.
-
Mobile Phase Issues:
-
Cause: Inadequate equilibration time for the column, especially after a change in mobile phase or flow rate.
-
Solution: Ensure the column is equilibrated for at least 30 minutes or until a stable baseline is achieved.[5]
-
Cause: The mobile phase composition is changing due to the evaporation of a volatile component (like acetonitrile).
-
Solution: Keep mobile phase bottles covered. Prepare fresh mobile phase daily.[17]
-
-
Hardware Issues:
-
Cause: A leak in the system. Even a small leak can cause pressure fluctuations and RT drift.
-
Solution: Systematically check all fittings from the pump to the detector for any signs of leakage.[18]
-
Cause: Inconsistent pump performance. This could be due to air bubbles in the pump head or worn piston seals.
-
Solution: Purge the pump thoroughly to remove air bubbles. If the problem persists, the pump seals may need replacement as part of routine maintenance.[19]
-
-
Temperature Fluctuation:
-
Cause: The column temperature is not stable.
-
Solution: Always use a thermostatted column compartment to maintain a consistent temperature.[17]
-
Q: I'm seeing a noisy or drifting baseline. What are the common culprits?
A: A stable baseline is essential for accurate integration and achieving a low limit of quantitation (LOQ).
-
Mobile Phase Contamination:
-
Cause: Impurities in the solvents, buffers, or water. Using low-quality solvents is a common mistake.
-
Solution: Use only HPLC-grade solvents, filter all aqueous buffers through a 0.22 or 0.45 µm filter, and ensure proper degassing (e.g., sonication or online degasser).[16]
-
-
Detector Issues:
-
Cause: A failing detector lamp (e.g., UV lamp) or a contaminated flow cell.
-
Solution: Check the lamp energy. If it's low, replace the lamp. Flush the flow cell with a strong solvent like methanol or isopropanol to remove contaminants.[17]
-
-
System Issues:
-
Cause: Air bubbles in the system, which can get trapped in the detector flow cell.
-
Solution: Thoroughly degas the mobile phase and purge the system.[19]
-
Cause: Incomplete mobile phase mixing (in gradient systems or when mixing online).
-
Solution: Ensure the pump's mixer is functioning correctly. Premixing solvents manually can sometimes resolve this.
-
References
- 1. Buy this compound | 1360938-47-1 [smolecule.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. scispace.com [scispace.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. aelabgroup.com [aelabgroup.com]
- 19. mastelf.com [mastelf.com]
Technical Support Center: Minimizing Impurities in 5-Fluoro-4-methylbenzimidazole Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Fluoro-4-methylbenzimidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and achieve high-purity final products. Our approach is rooted in explaining the chemical causality behind experimental choices to empower you with a robust understanding of the synthesis process.
Introduction: The Synthetic Landscape of this compound
This compound is a key building block in pharmaceutical research, with its derivatives showing promise in various therapeutic areas.[1] The most common and direct route to this compound is the Phillips-Ladenburg condensation reaction, which involves the cyclization of 4-fluoro-5-methyl-1,2-phenylenediamine with formic acid under acidic conditions.[1] While seemingly straightforward, this synthesis can be prone to the formation of several impurities that can complicate purification and impact the quality of the final product. This guide will address the most common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the condensation of 4-fluoro-5-methyl-1,2-phenylenediamine with formic acid, often in the presence of a mineral acid like hydrochloric acid or a dehydrating agent like polyphosphoric acid, at elevated temperatures.[1] Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[1]
Q2: My final product is discolored (yellow or brown). What is the likely cause?
A2: Discoloration is a common issue in benzimidazole synthesis and is typically caused by the oxidation of the o-phenylenediamine starting material.[2] This can happen if the reaction is exposed to air for prolonged periods, especially at high temperatures.
Q3: I'm observing a low yield of my desired product. What are the potential reasons?
A3: Low yields can stem from several factors, including impure starting materials, incorrect stoichiometry of reactants, suboptimal reaction temperature or time, or inefficient work-up and purification.[2] It is crucial to use high-purity 4-fluoro-5-methyl-1,2-phenylenediamine and an appropriate excess of formic acid.[2]
Q4: What are the primary types of impurities I should be concerned about?
A4: The main impurities to be aware of are:
-
Oxidation byproducts from the diamine starting material.
-
Isomeric impurities , specifically 6-Fluoro-7-methylbenzimidazole, arising from a lack of complete regioselectivity.
-
N-methylated impurities , where the benzimidazole nitrogen is methylated.
-
Unreacted starting materials .
Troubleshooting Guide: A Deeper Dive into Impurity Minimization
This section provides detailed troubleshooting strategies for the most common impurity-related issues encountered during the synthesis of this compound.
Issue 1: Formation of Colored Impurities (Oxidation Byproducts)
Causality: The o-phenylenediamine starting material is susceptible to oxidation, especially at the elevated temperatures used in the condensation reaction. This oxidation leads to the formation of highly colored, often polymeric, impurities that can be difficult to remove.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for colored impurities.
Detailed Protocol: Activated Carbon Treatment
-
Dissolve the crude, discolored this compound in a minimal amount of hot ethanol.
-
Add a small scoop of activated carbon (approximately 5-10% by weight of your crude product).
-
Gently reflux the mixture for 15-30 minutes.
-
While hot, filter the solution through a pad of celite in a pre-heated funnel to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified, colorless crystals by filtration.
Issue 2: Presence of an Isomeric Impurity (6-Fluoro-7-methylbenzimidazole)
Causality: The cyclization of 4-fluoro-5-methyl-1,2-phenylenediamine with formic acid can theoretically proceed in two ways due to the two non-equivalent amino groups, leading to the desired this compound and the isomeric 6-Fluoro-7-methylbenzimidazole. The regioselectivity is influenced by the electronic and steric effects of the fluorine and methyl substituents. While the formation of the desired isomer is generally favored, the presence of the other isomer is a possibility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric impurities.
Analytical Detection:
-
HPLC: A reverse-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic or trifluoroacetic acid is a good starting point for separating the isomers.
-
NMR Spectroscopy: While the 1H NMR spectra of the two isomers are expected to be very similar, high-field NMR may reveal distinct sets of signals for the aromatic protons. 13C and 19F NMR would be more definitive in distinguishing the two isomers due to the different chemical environments of the carbons and the fluorine atom.
Purification Strategy:
-
Column Chromatography: Careful column chromatography on silica gel is the most common method for separating isomers. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.
-
Recrystallization: Fractional crystallization may be attempted, though it is often less effective for separating closely related isomers.
Issue 3: N-Methylated Impurity
Causality: While formic acid is primarily a source for the C2-carbon of the imidazole ring, under certain conditions, particularly at high temperatures, it can also act as a methylating agent, leading to the formation of 1-methyl-5-fluoro-4-methylbenzimidazole and/or 1-methyl-6-fluoro-7-methylbenzimidazole. The formation of a 1,3-dimethylbenzimidazolium salt is also a possibility with excess methylating agent, though less likely with formic acid.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-methylated impurities.
Analytical Detection:
-
Mass Spectrometry (MS): LC-MS is a powerful tool to detect N-methylated byproducts. You would look for a mass-to-charge ratio (m/z) that is 14 units higher than that of your desired product.
-
NMR Spectroscopy: The most definitive evidence for N-methylation is the appearance of a new singlet in the 1H NMR spectrum, typically in the range of 3.5-4.0 ppm, integrating to three protons.
Prevention and Purification:
-
Reaction Control: To minimize N-methylation, it is crucial to carefully control the reaction temperature and time. Lowering the temperature and reducing the reaction duration once the formation of the desired product is complete (monitored by TLC) can be effective.
-
Purification: N-methylated impurities can usually be separated from the desired NH-benzimidazole by column chromatography on silica gel. The N-methylated product is typically less polar than the parent benzimidazole.
Data Summary Table
| Impurity Type | Potential Structure | Causative Factor | Key Analytical Signature | Mitigation Strategy |
| Oxidation Byproduct | Complex/Polymeric | Air exposure at high temp. | Intense color in product | Inert atmosphere, purify starting material, activated carbon treatment |
| Isomeric Impurity | 6-Fluoro-7-methylbenzimidazole | Incomplete regioselectivity | Distinct HPLC peak, unique NMR signals | Lower reaction temp., screen catalysts, preparative chromatography |
| N-Methylated Impurity | 1-Methyl-5-fluoro-4-methylbenzimidazole | High temp., excess formic acid | M+14 in MS, N-CH3 signal in 1H NMR | Control reaction temp. and time, column chromatography |
Conclusion
Achieving high purity in the synthesis of this compound is attainable with a thorough understanding of the potential side reactions and a systematic approach to troubleshooting. By carefully controlling reaction conditions, ensuring the purity of starting materials, and employing appropriate analytical and purification techniques, researchers can consistently produce high-quality material for their drug discovery and development programs. This guide provides a framework for identifying and resolving common impurity-related challenges, ultimately leading to more efficient and successful syntheses.
References
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of 5-Fluoro-4-methylbenzimidazole Derivatives
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structure, capable of forming diverse weak interactions and readily accepting or donating protons, allows it to bind to a wide array of therapeutic targets.[1] This versatility has led to its incorporation into numerous FDA-approved drugs.[1]
The strategic addition of substituents to this core is a cornerstone of drug design, enabling the fine-tuning of a compound's biological activity.[2] This guide focuses on derivatives of 5-Fluoro-4-methylbenzimidazole , a specific scaffold where the introduction of a fluorine atom and a methyl group can significantly influence physicochemical properties. The high electronegativity of fluorine often enhances binding affinity and metabolic stability, while the methyl group can modulate steric and electronic characteristics, potentially leading to improved biological efficacy.[2]
This document provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds across various therapeutic areas, supported by experimental data and detailed protocols to guide researchers in the field.
Core Synthesis Principles: The Phillips-Ladenburg Condensation
The most common and direct method for synthesizing the benzimidazole ring system is the Phillips-Ladenburg condensation.[3] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as aldehydes or esters) under acidic conditions.[3] Modern advancements, including the use of microwave irradiation, have been employed to improve reaction yields and reduce environmental impact.[3][4]
Caption: General workflow for benzimidazole synthesis.
Comparative SAR Analysis Across Key Therapeutic Areas
The functionalization of the this compound scaffold has yielded derivatives with a wide spectrum of biological activities, including antimicrobial and anticancer effects.[3]
Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzimidazole derivatives have shown considerable promise in this area.[5][6]
Structure-Activity Relationship Insights:
-
Substitution at C5: The presence of an electron-withdrawing group at the C5 position generally enhances antifungal activity. For example, a 5-nitro (NO2) derivative was found to be five times more potent against Candida parapsilosis than a standard control drug.[5]
-
Substitution at C2 (Phenyl Ring): For derivatives with a phenyl ring at the C2 position, the location of further substituents is critical.
-
A study on fluorinated benzimidazoles revealed that a meta-fluoro substitution on the C2-phenyl ring (compound 18 in the study) resulted in high activity against Gram-negative bacteria (MIC of 31.25 µg/mL).[6]
-
The same study showed that 2-(m-fluorophenyl)-5-methylbenzimidazole (compound 18 ) also exhibited potent activity against the Gram-positive bacterium Bacillus subtilis (MIC of 7.81 µg/mL).[6] This suggests that the meta position is favorable for antibacterial action.
-
-
Hybrid Molecules: Incorporating other heterocyclic motifs, like 1,3,4-oxadiazole, into the benzimidazole structure can lead to compounds with broad-spectrum antimicrobial properties.[5]
-
DNA Intercalation: Some derivatives, such as a 3-fluorobenzyl benzimidazole linked to 5-fluorouracil, exert their antimicrobial effect by intercalating into DNA, which blocks replication.[7] This compound showed remarkable activity against Saccharomyces cerevisiae (MIC of 1 µg/mL) and MRSA (MIC of 2 µg/mL).[7]
Comparative Data for Antimicrobial Derivatives
| Compound ID (Reference) | Core Structure | Key Substituents | Target Organism | Activity (MIC in µg/mL) |
| Compound 18 [6] | 5-Methylbenzimidazole | C2: 3-fluorophenyl | Gram-negative bacteria | 31.25 |
| Compound 18 [6] | 5-Methylbenzimidazole | C2: 3-fluorophenyl | B. subtilis | 7.81 |
| Compound 14 [5] | 5-Nitrobenzimidazole | - | C. parapsilosis | 5x more potent than control |
| Compound 5c [7] | 5-Fluorouracil-Benzimidazole | N1: 3-fluorobenzyl | S. cerevisiae | 1 |
| Compound 5c [7] | 5-Fluorouracil-Benzimidazole | N1: 3-fluorobenzyl | MRSA | 2 |
| Compound 18 [4] | 5-Fluoro-benzohydrazide | N': 2-methylbenzylidene | E. coli O157:H7 | 0.49–0.98 |
Anticancer Activity
Benzimidazole derivatives are extensively studied for their anticancer potential due to their diverse mechanisms of action and minimal toxicity.[1]
Structure-Activity Relationship Insights:
-
Microtubule Inhibition: Certain substitutions can impart the ability to inhibit tubulin polymerization, a validated anticancer mechanism. The presence of a 2-hydroxyphenyl group and a 5-fluoro substitution, as seen in MBIC, confers a strong cytotoxic effect against breast cancer cells by inducing G2-M phase arrest.[1]
-
Kinase Inhibition: Dovitinib, a benzimidazole-quinolinone compound, functions as a multitargeted kinase inhibitor, binding to receptors like FLT3/c-Kit with very high affinity (IC50 of 1–2 nmol/L).[1] The 5-fluoro substitution is a key feature of this molecule.
-
C2 and N1 Substitutions: The nature of the groups at the C2 and N1 positions is paramount.
-
A C2-aryl group often enhances activity. The presence of a methoxy phenyl group, for instance, improved binding affinity to the colchicine site on tubulin and enhanced antiproliferative activity.[1]
-
Complex hybrid structures, such as an imidazo[1,5-a]pyridine-benzimidazole hybrid, have shown significant cytotoxicity against a panel of 60 human cancer cell lines, with GI50 values in the sub-micromolar range.[1]
-
-
Selective Cytotoxicity: A key goal is to design compounds that are highly toxic to cancer cells but spare normal cells. Compound 5l , the hybrid mentioned above, displayed no cytotoxicity in normal human embryonic kidney (HEK-293) cells, highlighting its cancer-selective profile.[1]
Comparative Data for Anticancer Derivatives
| Compound ID (Reference) | Core Structure | Key Features | Target / Cell Line | Activity Metric (Value) |
| Dovitinib [1] | Benzimidazole-quinolinone | 5-Fluoro, N-linked piperazine | FLT3/c-Kit Kinase | IC50 (1–2 nmol/L) |
| MBIC [1] | Benzimidazole | 5-Fluoro, C2: 2-hydroxyphenyl | Breast Cancer Cells | Strong Cytotoxicity |
| Compound 5l [1] | Imidazo[1,5-a]pyridine-benzimidazole hybrid | C2: methoxy phenyl group | 60 Cancer Cell Lines | GI50 (0.43–7.73 µmol/L) |
| Compound 2a [8] | Benzimidazole | - | MDA-MB-231 | High Cytotoxicity (165.02) |
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Workflow for Broth Microdilution Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds.
-
Controls: Include a positive control (broth + inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to ensure medium sterility.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate the desired cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is calculated by plotting a dose-response curve.[4]
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1360938-47-1 | Benchchem [benchchem.com]
- 3. Buy this compound | 1360938-47-1 [smolecule.com]
- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 5-Fluoro-4-methylbenzimidazole Compounds: Bridging the In Vitro-In Vivo Efficacy Gap
Introduction: The Promise of a Privileged Scaffold
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Its versatile structure, capable of forming various non-covalent interactions, allows for potent and selective modulation of diverse biological targets.[3] The strategic introduction of a fluorine atom, as seen in 5-Fluoro-4-methylbenzimidazole, can significantly enhance metabolic stability, binding affinity, and membrane permeability, often leading to improved biological activity.[1][4]
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of this compound derivatives. It is designed for researchers, scientists, and drug development professionals to navigate the critical transition from promising cell-based data to validated whole-organism efficacy. We will dissect the causality behind key experimental choices, provide robust, self-validating protocols, and analyze the pharmacokinetic and pharmacodynamic factors that govern the success or failure of this promising class of compounds.
Part 1: The In Vitro Efficacy Landscape: Potency in a Controlled Environment
In vitro assays are the bedrock of early-stage drug discovery, providing a rapid, high-throughput method to assess the biological activity of newly synthesized compounds. For this compound derivatives, the literature predominantly highlights their potential as anticancer, antimicrobial, and antiviral agents.[5]
Anticancer Activity: Targeting Uncontrolled Proliferation
A significant body of research has demonstrated the antiproliferative effects of fluorinated benzimidazole derivatives against a panel of human cancer cell lines.[4][6] These studies are crucial for initial screening and for elucidating the molecular mechanisms of action.
Commonly Observed In Vitro Activity:
Derivatives have shown potent activity against lung (A549), cervical (HeLa), liver (HepG2), and breast (MCF-7) cancer cell lines.[4][6][7] The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), with several compounds exhibiting potency in the sub-micromolar range, sometimes exceeding that of standard chemotherapeutic agents like methotrexate.[6][8]
Table 1: Representative In Vitro Antiproliferative Activity of Fluoro-Substituted Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| ORT14 | A549, A498, A375 | 0.377 | Methotrexate | - | [6] |
| ORT14 | HeLa, HepG2 | 0.188 | Methotrexate | - | [6] |
| ORT15 | A549, A498, HeLa | 0.354 | Methotrexate | - | [6] |
| ORT15 | A375, HepG2 | 0.177 | Methotrexate | - | [6] |
| Compound 10f | HCT116 | 7.4 | - | - | [9] |
| Compound 7 | MCF-7 | 25.72 | 5-Fluorouracil | 78.52 | [10] |
Causality in Experimental Design: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a ubiquitous method for assessing cell viability.[6][11] Its selection is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This provides a reliable, colorimetric readout of a compound's cytotoxic or cytostatic effects.
Detailed Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Rationale: This initial period allows cells to recover from trypsinization and enter the exponential growth phase, ensuring reproducibility.
-
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Rationale: A dose-response curve is essential to determine the IC50 value accurately. The vehicle control accounts for any effects of the solvent.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Rationale: This duration is typically sufficient to observe the effects of compounds that may act on different phases of the cell cycle.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC50 value.
Visualizing the Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
In Vitro Mechanisms of Action
Studies suggest that the anticancer effects of benzimidazole derivatives are multi-faceted.[1] They can act as:
-
Enzyme Inhibitors: Potent inhibition of enzymes critical for cancer progression, such as Poly (ADP-Ribose) Polymerase-1 (PARP-1), EGFR, and VEGFR-2, has been reported.[7][9][12]
-
Apoptosis Inducers: Many derivatives trigger programmed cell death (apoptosis) and can arrest the cell cycle at specific phases, such as G2/M.[10]
-
DNA Interacting Agents: Some compounds have been shown to bind to the minor groove of DNA, disrupting replication and transcription.[10]
Antimicrobial and Antiviral Activity
Fluorinated benzimidazoles also exhibit promising activity against various pathogens.[5]
-
Antibacterial/Antifungal: Derivatives have shown good inhibitory properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[13] The presence of a methyl group at position 5 of the benzimidazole ring has been noted to enhance antimicrobial activity.[13]
-
Antiviral: Various benzimidazole derivatives have been screened for activity against a panel of RNA and DNA viruses, with notable effects against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[14]
Table 2: Representative In Vitro Antimicrobial Activity of Fluoro-Benzimidazole Derivatives
| Compound ID | Pathogen | MIC (µg/mL) | Source |
| Compound 14 | Bacillus subtilis | 7.81 | [13] |
| Compound 18 | Escherichia coli O157:H7 | 0.49 - 0.98 | [3] |
| Compound 18 | Salmonella typhimurium | 0.49 - 0.98 | [3] |
Part 2: In Vivo Efficacy: The Whole Organism Challenge
A compound that excels in vitro may fail spectacularly in vivo. The transition from a simplified cell culture system to a complex, multi-organism introduces formidable barriers. This is where we evaluate not just the compound's effect on the target, but also how the organism affects the compound. This interplay is governed by ADME/T: Absorption, Distribution, Metabolism, Excretion, and Toxicity.[15]
Animal Models in Efficacy Testing
In vivo models are indispensable for validating in vitro findings. For anticancer research, the most common model is the tumor xenograft, where human cancer cells are implanted into immunocompromised mice.[16] For other activities like anti-inflammatory effects, models such as carrageenan-induced paw edema in rats are used.[2]
Reported In Vivo Activity:
While specific in vivo data for this compound is less common in the public domain, studies on related benzimidazole derivatives provide valuable insights.
-
Anticancer Efficacy: In a gastric carcinoma mouse model, a flavonoid benzimidazole derivative demonstrated dose-dependent tumor growth inhibition, with the high-dose group showing stronger efficacy (80.2% tumor inhibition rate) than the standard drug 5-Fluorouracil (60.8%).[16]
-
Analgesic and Anti-inflammatory Effects: Substituted benzimidazoles have shown significant central and peripheral analgesic activity, as well as anti-inflammatory effects in rodent models.[17][18][19]
Detailed Protocol: Murine Tumor Xenograft Model
-
Animal Acclimatization: House immunocompromised mice (e.g., NOD/SCID or athymic nude mice) for at least one week under specific pathogen-free conditions.
-
Rationale: Acclimatization reduces stress-related variables that could impact experimental outcomes. Immunocompromised mice are required to prevent rejection of the human tumor graft.
-
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million A549 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly for tumor growth. Begin treatment when tumors reach a palpable, measurable volume (e.g., 100-150 mm³).
-
Rationale: Starting treatment at a consistent tumor volume ensures uniformity across treatment groups.
-
-
Randomization and Treatment: Randomize mice into control (vehicle) and treatment groups. Administer the test compound and positive control (e.g., 5-FU) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 14 days).[16]
-
Data Collection: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and potentially process them for further analysis (e.g., histology, biomarker assessment).
-
Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) rate to quantify the compound's efficacy.
Visualizing the Workflow: Murine Xenograft Model
References
- 1. This compound | 1360938-47-1 | Benchchem [benchchem.com]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 1360938-47-1 [smolecule.com]
- 6. acgpubs.org [acgpubs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
- 14. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Fluoro-4-methylbenzimidazole
Introduction: The Imperative for Analytical Rigor
5-Fluoro-4-methylbenzimidazole is a substituted benzimidazole, a heterocyclic aromatic compound that forms the core of numerous pharmaceuticals.[1][2] Its derivatives are explored for a wide range of biological activities, including antimicrobial and anticancer properties.[1][3] In the journey from laboratory synthesis to clinical application, the ability to accurately and reliably quantify this molecule and its potential impurities is not merely a procedural step—it is the bedrock of quality, safety, and efficacy. The analytical methods employed must be rigorously validated to prove they are fit for their intended purpose.[4][5]
However, the lifecycle of a drug product often necessitates changes: a method developed in an R&D lab may need to be transferred to a QC environment, or a new, more sensitive technology may become available that offers significant advantages. In these scenarios, a simple validation is insufficient. We must perform a cross-validation : a systematic comparison to demonstrate the equivalency (or superiority) of two distinct analytical procedures.[6]
This guide provides a comprehensive framework for conducting a cross-validation study for this compound, comparing a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a modern Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) approach. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of the data, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[7][8]
The Contenders: Selecting the Right Tools for the Job
The choice of analytical methods for cross-validation should be deliberate, reflecting a common real-world scenario: comparing an established "workhorse" method with a high-sensitivity alternative.
-
Method A: HPLC-UV (The Established Workhorse)
-
Principle: This technique separates compounds based on their interaction with a stationary phase (the column) and a mobile phase.[9] A UV detector measures the analyte's absorbance of light at a specific wavelength.
-
Field-Proven Insight: HPLC-UV is robust, cost-effective, and ubiquitous in QC laboratories. Its simplicity makes it ideal for routine assays where the analyte concentration is relatively high. However, its sensitivity can be limiting for trace-level impurity analysis, and it may lack the specificity to distinguish the analyte from co-eluting compounds with similar UV spectra.[10]
-
-
Method B: UPLC-MS/MS (The High-Sensitivity Specialist)
-
Principle: UPLC utilizes columns with smaller particles (<2 µm), enabling faster run times and higher resolution compared to traditional HPLC.[11][12] The mass spectrometer adds an orthogonal level of detection, measuring the mass-to-charge ratio of the analyte and its fragments, providing exceptional sensitivity and structural confirmation.[13][14][15]
-
Field-Proven Insight: UPLC-MS/MS is the gold standard for bioanalysis and impurity characterization, where detecting minute quantities is critical.[16][17] Its ability to provide molecular weight and fragmentation data makes it incredibly specific.[18] The trade-offs are higher equipment cost, increased complexity, and the potential for matrix effects.
-
The rationale for this comparison is clear: to determine if the newer UPLC-MS/MS method can serve as a reliable, and potentially superior, alternative to the established HPLC-UV method for the quantification of this compound.
Designing the Cross-Validation Study: A Workflow for Confidence
A successful cross-validation is built upon a predefined protocol that assesses key analytical performance characteristics as laid out in the ICH Q2(R2) guideline.[19][20] The objective is to demonstrate that both methods yield comparable results for the same samples, within statistically defined limits.
Caption: Workflow for the cross-validation of two analytical methods.
The core validation parameters that must be evaluated for both methods are:
-
Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or degradation products.[21]
-
Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte over a defined concentration range.[22][23]
-
Accuracy: The closeness of the test results to the true value, typically assessed by analyzing samples with a known concentration (e.g., spiked samples) and calculating the percent recovery.[21][22]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[22]
Detailed Experimental Protocols
The following protocols are designed to be self-validating. By preparing standards and Quality Control (QC) samples from a separate, verified stock solution, we build a system of internal checks and balances.
1. Preparation of Stock and Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with a 50:50 mixture of methanol and water to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Quality Control (QC) Samples: Prepare a separate stock solution. From this stock, prepare QC samples at three concentrations: Low (3 µg/mL), Medium (30 µg/mL), and High (80 µg/mL). Causality Note: Using a separate stock for QCs ensures the validation is not biased by a potential error in the primary stock preparation.
2. Protocol for Method A: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% 20 mM Potassium Phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 285 nm (A plausible wavelength for a benzimidazole derivative).
-
Column Temperature: 30°C.
-
Run Time: 10 minutes.
3. Protocol for Method B: UPLC-MS/MS
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Start at 10% B, ramp to 95% B over 2.0 minutes, hold for 0.5 minutes, return to 10% B and re-equilibrate for 0.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
MRM Transitions: For C₈H₇FN₂ (MW: 150.16), a plausible transition would be Precursor ion (Q1) m/z 151.1 -> Product ion (Q3) m/z 134.1 (loss of NH₃). This must be optimized empirically.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Comparative Data Analysis
The following tables present hypothetical but realistic data from the cross-validation study.
Table 1: Comparison of Linearity and Limit of Quantitation
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | Acceptance Criteria |
| Range (µg/mL) | 1.0 - 100 | 0.005 - 10 | N/A |
| Correlation Coeff. (r²) | 0.9992 | 0.9998 | ≥ 0.995 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.005 µg/mL | Signal-to-Noise ≥ 10 |
-
Interpretation: Both methods exhibit excellent linearity within their respective ranges. The UPLC-MS/MS method demonstrates a significantly lower LOQ, making it 200 times more sensitive than the HPLC-UV method. This is a critical advantage for impurity analysis.
Table 2: Comparison of Accuracy and Precision (n=6 for each level)
| QC Level | Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | Acceptance Criteria |
| Low QC (3 µg/mL) | Accuracy (% Recovery) | 96.5% | 101.2% | 85-115% |
| Precision (% RSD) | 4.5% | 2.1% | ≤ 15% | |
| Mid QC (30 µg/mL) | Accuracy (% Recovery) | 101.8% | 99.5% | 85-115% |
| Precision (% RSD) | 1.8% | 0.9% | ≤ 15% | |
| High QC (80 µg/mL) | Accuracy (% Recovery) | 99.2% | 100.5% | 85-115% |
| Precision (% RSD) | 1.1% | 0.6% | ≤ 15% |
-
Interpretation: Both methods meet the standard acceptance criteria for accuracy and precision. However, the UPLC-MS/MS method shows consistently lower Relative Standard Deviation (% RSD), indicating superior precision, especially at the low concentration level.
Senior Scientist Insights: Choosing the Right Method for the Right Task
The data clearly shows that while both methods are valid, they are not created equal. The choice of which method to employ is not simply about which is "better," but which is "fitter for purpose."
Caption: Decision logic for selecting an appropriate analytical method.
-
For Routine API Release Testing: The HPLC-UV method is the logical choice. The concentration of the active pharmaceutical ingredient (API) is high, and the superior sensitivity of UPLC-MS/MS is unnecessary. The HPLC method is more cost-effective in terms of both instrument time and solvent consumption, and its robustness is ideal for a high-throughput QC environment.
-
For Impurity Profiling and Stability Studies: The UPLC-MS/MS method is unequivocally superior. Regulatory guidelines require the identification and quantification of impurities at very low levels (e.g., below 0.1%). The low LOQ and high specificity of the MS detector are essential for this task.
-
For Method Transfer and Harmonization: This cross-validation study provides the objective evidence needed to prove the methods are interchangeable for their intended purpose. If a manufacturing site only has HPLC-UV, this data supports its use for API assay. Conversely, if a method needs to be transferred to a more advanced analytical lab, this study confirms the UPLC-MS/MS method will provide reliable, and likely superior, results.
Conclusion
Cross-validation is a cornerstone of good analytical practice within the pharmaceutical industry. It provides the documented evidence to ensure consistency and reliability of data across different methods, instruments, and laboratories. This guide has demonstrated a scientifically sound approach to comparing an HPLC-UV and a UPLC-MS/MS method for the analysis of this compound.
The results confirm that while both methods are valid, the UPLC-MS/MS method offers significant advantages in sensitivity and precision. The final choice of method should always be driven by the specific analytical requirements, a principle we term "fit-for-purpose." By following a rigorous, ICH-guided protocol, scientists can make informed, data-driven decisions that uphold the highest standards of scientific integrity and ensure the quality of the final drug product.
References
- 1. Buy this compound | 1360938-47-1 [smolecule.com]
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- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. fda.gov [fda.gov]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. tandfonline.com [tandfonline.com]
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- 12. biomedres.us [biomedres.us]
- 13. drugtargetreview.com [drugtargetreview.com]
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- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. biopharminternational.com [biopharminternational.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. m.youtube.com [m.youtube.com]
- 23. gmpinsiders.com [gmpinsiders.com]
A Comparative Benchmarking Guide: Evaluating the Anticancer Efficacy of 5-Fluoro-4-methylbenzimidazole Against Standard Chemotherapeutic Agents
This guide provides a comprehensive framework for benchmarking the anticancer activity of the novel compound 5-Fluoro-4-methylbenzimidazole. It is designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities. By comparing its performance against well-characterized, clinically relevant drugs—5-Fluorouracil, Doxorubicin, and Cisplatin—we can establish a robust profile of its potency, selectivity, and potential mechanism of action. This document provides not only the scientific rationale behind the experimental design but also detailed, field-tested protocols to ensure data integrity and reproducibility.
Section 1: Unraveling the Mechanisms of Action: A Foundation for Comparison
An effective benchmarking study begins with a clear understanding of the molecular mechanisms of both the investigational compound and the established drugs. This knowledge informs the selection of appropriate assays and provides a basis for interpreting the experimental outcomes.
The Benzimidazole Scaffold: A Privileged Structure in Oncology
The benzimidazole core is a heterocyclic pharmacophore that structurally mimics naturally occurring purine nucleotides, allowing it to interact with a wide array of biological targets.[1] Consequently, its derivatives have been shown to exert anticancer effects through diverse and potent mechanisms.[1][2] These include:
-
Disruption of Microtubule Dynamics: Certain benzimidazole derivatives, such as mebendazole, inhibit tubulin polymerization, which is critical for mitotic spindle formation. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[3][4]
-
Inhibition of Key Kinases: Many derivatives act as inhibitors of oncogenic kinases, such as those in the PI3K/AKT and MAPK signaling pathways, thereby disrupting signals that promote cancer cell proliferation and survival.[3]
-
DNA Intercalation and Topoisomerase Inhibition: Some compounds can insert themselves into the DNA minor groove or inhibit topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication. This leads to DNA damage, cell cycle arrest, and apoptosis.[1]
-
Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways by modulating the expression of pro- and anti-apoptotic proteins.[3][4]
-
Epigenetic Modulation: Emerging evidence shows that some benzimidazoles can act as inhibitors of epigenetic targets like histone deacetylases (HDACs), altering gene expression to suppress tumor growth.[5]
The inclusion of a fluorine atom, as in this compound, can enhance metabolic stability and cell membrane permeability, often leading to improved biological activity.[6][7]
Benchmark 1: 5-Fluorouracil (5-FU)
5-Fluorouracil is a pyrimidine analog and an antimetabolite that has been a cornerstone of chemotherapy for decades.[8] Its primary mechanism involves the inhibition of thymidylate synthase (TS), an enzyme essential for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[9][10] The depletion of dTMP leads to a "thymineless death," which is particularly effective against rapidly dividing cancer cells.[8][9] Additionally, 5-FU metabolites can be fraudulently incorporated into both RNA and DNA, leading to RNA processing errors and DNA damage, further contributing to its cytotoxicity.[9][10]
Benchmark 2: Doxorubicin (DOX)
Doxorubicin is an anthracycline antibiotic with broad-spectrum anticancer activity. Its mechanisms are pleiotropic and complex.[11][12] The primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, distorting the helical structure and inhibiting DNA replication and transcription.[13][]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands after they have been cleaved. This leads to the accumulation of double-strand breaks and triggers apoptosis.[11][13]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone form, a process that generates free radicals. These ROS induce oxidative stress, causing damage to DNA, proteins, and cellular membranes.[13][15]
Benchmark 3: Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent used to treat a variety of solid tumors.[16] Upon entering a cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules in a process called aquation.[17] The aquated, positively charged platinum complex then binds to the N7 reactive centers on purine bases (guanine and adenine) in DNA.[16] This binding primarily results in 1,2-intrastrand cross-links, which create kinks in the DNA structure.[16][17] These DNA adducts obstruct DNA replication and transcription, triggering DNA repair mechanisms. If the damage is too extensive to be repaired, the cell undergoes apoptosis.[18]
Section 2: Designing a Robust In Vitro Benchmarking Strategy
A multi-faceted approach is essential for a thorough comparison. This involves assessing the compound's general cytotoxicity across a diverse panel of cancer cell lines and then probing its specific effects on key cellular processes like apoptosis and cell cycle progression.
Rationale for Experimental Choices
-
Cell Line Panel: The use of a panel of well-characterized human cancer cell lines from different tissue origins (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], and HepG2 [liver]) is critical. This approach, pioneered by programs like the NCI-60 screen, helps determine the breadth of the compound's activity and may reveal tissue-specific sensitivities.[19][20] Comparing activity in cell lines with different genetic backgrounds (e.g., p53 wild-type vs. mutant) can also provide early mechanistic clues.
-
Primary Endpoint (Cytotoxicity): The primary assessment is the compound's ability to inhibit cancer cell growth. This is quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell viability by 50%. A lower IC50 value indicates higher potency.[21] The MTT or CellTiter-Glo assays are industry standards for this purpose.[22][23]
-
Secondary Endpoints (Mechanistic Assays): To understand how the compound kills cancer cells, secondary assays are employed.
-
Apoptosis Assay: Differentiates between viable, apoptotic, and necrotic cells, confirming if the compound induces programmed cell death.
-
Cell Cycle Analysis: Determines if the compound causes cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M), which is a hallmark of drugs that interfere with DNA synthesis or mitosis.[24][25]
-
Section 3: Detailed Experimental Protocols
Reproducibility is the cornerstone of trustworthy science. The following protocols are detailed to ensure consistency and accuracy.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
This compound, 5-FU, Doxorubicin, Cisplatin (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the test compounds and benchmark drugs in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the existing medium from the wells and replace it with 100 µL of medium containing the various drug concentrations. Include a "vehicle control" group treated with medium containing only DMSO.[21]
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. Protect the plate from light.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide)
This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Materials:
-
Cells treated with IC50 concentrations of drugs for 48 hours
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Harvesting: After drug treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Section 4: Comparative Efficacy Analysis
The primary output of the cytotoxicity screening is a quantitative comparison of IC50 values. The data presented in the table below is a representative synthesis based on activities reported for similar fluorinated benzimidazole scaffolds in the scientific literature.[26][27]
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| This compound | 0.35 | 0.18 | 1.25 | 0.41 |
| 5-Fluorouracil | 4.5 | 15.2 | 2.8 | 25.0 |
| Doxorubicin | 0.09 | 0.15 | 0.21 | 0.33 |
| Cisplatin | 3.1 | 5.8 | 4.2 | 7.5 |
Interpretation of Data: This table allows for a direct comparison of potency. In this hypothetical dataset, this compound demonstrates potent anticancer activity, with IC50 values in the sub-micromolar range against several cell lines. Its potency appears significantly greater than that of 5-FU and Cisplatin and is comparable to, though slightly less potent than, Doxorubicin in some lines. Notably, its high efficacy against the A549 lung cancer cell line (IC50 = 0.18 µM) suggests a potential area for further investigation.
Section 5: Mechanistic Insights and Future Perspectives
While IC50 values define if a compound is active, secondary assays and further studies are needed to understand how it works.
Elucidating the Mechanism
If results from the cell cycle analysis show a significant accumulation of cells in the G2/M phase, it would strongly suggest that this compound acts as a mitotic inhibitor, likely by disrupting tubulin polymerization, a known mechanism for many benzimidazole derivatives.[3][4] If, however, the primary observation is a strong induction of apoptosis without a clear cell cycle arrest point, the mechanism might involve direct activation of apoptotic pathways or DNA damage.
Future Directions
The promising in vitro profile of this compound warrants further investigation to translate these findings toward clinical relevance.
-
Target Deconvolution: Identifying the specific molecular target(s) is paramount. Techniques such as thermal proteome profiling, affinity chromatography, or computational docking studies can be employed.
-
In Vivo Efficacy: The compound's efficacy must be validated in preclinical animal models, such as xenograft models where human cancer cells are implanted in immunodeficient mice.[22] These studies will assess its ability to reduce tumor volume and provide crucial pharmacokinetic and toxicity data.
-
Combination Studies: Investigating the synergistic potential of this compound with existing chemotherapies or targeted agents could reveal more effective treatment regimens.[28]
Conclusion
This guide outlines a systematic and scientifically rigorous approach to benchmarking the anticancer activity of this compound. By leveraging established protocols and comparing its performance against standard-of-care drugs, researchers can generate a comprehensive dataset that illuminates the compound's therapeutic potential. The initial data suggests that this compound is a highly potent agent, justifying its advancement into more complex preclinical models to fully characterize its mechanism and evaluate its potential as a next-generation cancer therapeutic.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. This compound | 1360938-47-1 | Benchchem [benchchem.com]
- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorouracil - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Cisplatin - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 20. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. noblelifesci.com [noblelifesci.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scilit.com [scilit.com]
- 26. acgpubs.org [acgpubs.org]
- 27. tandfonline.com [tandfonline.com]
- 28. Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Reported Synthesis of 5-Fluoro-4-methylbenzimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and independent verification of the synthetic routes to 5-Fluoro-4-methylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to offer a practical and scientifically rigorous comparison of the available methodologies, grounded in established chemical principles and supported by experimental data from analogous systems. This document moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring a trustworthy and authoritative resource for researchers in the field.
Introduction: The Significance of this compound
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents. The introduction of a fluorine atom and a methyl group at the 5- and 4-positions, respectively, of the benzimidazole ring system can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its potential as a therapeutic agent. This compound and its derivatives have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. Given its potential, the reliable and efficient synthesis of this target molecule is of paramount importance.
This guide will focus on the most prominently reported and chemically sound method for the synthesis of this compound: the Phillips-Ladenburg condensation . We will also explore a modern alternative, microwave-assisted synthesis , and provide a comparative analysis to aid in the selection of the most appropriate method for your research needs.
The Classical Approach: Phillips-Ladenburg Condensation
The Phillips-Ladenburg condensation is the cornerstone of benzimidazole synthesis, involving the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[1] For the synthesis of this compound, this translates to the cyclocondensation of 4-fluoro-5-methyl-1,2-phenylenediamine with formic acid .
Synthesis of the Key Precursor: 4-Fluoro-5-methyl-1,2-phenylenediamine
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-4-methylbenzimidazole
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Fluoro-4-methylbenzimidazole (CAS No. 1360938-47-1). As a fluorinated heterocyclic compound, its handling and disposal are governed by stringent regulations that require a deep understanding of its chemical properties and potential hazards. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Hazard Assessment and Chemical Profile
-
Halogenated Organic Compound: The presence of fluorine classifies it as a halogenated organic compound.[3] This is the single most critical factor for waste segregation. Halogenated solvents and reagents can form highly toxic gases (like hydrogen halides) during improper incineration and require specialized disposal processes.[4][5]
-
Benzimidazole Core: Benzimidazole derivatives can be biologically active and may present irritant properties.[6] General safe handling practices include avoiding contact with skin and eyes and preventing inhalation or ingestion.[6]
-
Assumed Hazards: Based on related compounds, it is prudent to treat this compound as a substance that may cause skin, eye, and respiratory irritation.[7] It should be handled in a well-ventilated area, preferably a chemical fume hood.[5][6]
Due to these characteristics, this compound must be treated as a hazardous waste, subject to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
The Core Principle: Waste Segregation
The cornerstone of compliant chemical disposal is rigorous waste segregation. Mixing incompatible waste streams is not only a regulatory violation but also poses a significant safety risk. The primary decision point for this compound is its classification as a halogenated organic compound.
Causality: Halogenated waste must be incinerated at very high temperatures in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen fluoride). Mixing it with non-halogenated waste can damage standard incinerators and release toxic pollutants, which is why a dedicated "Halogenated Waste" stream is mandatory in laboratory settings.[4][5]
The following workflow diagram illustrates the decision process for segregating waste generated from work with this compound.
Caption: Waste Segregation Workflow for this compound.
Standard Operating Procedure (SOP) for Waste Accumulation
Follow these steps meticulously to ensure safety and compliance at the point of generation.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, at a minimum, wear:
-
Lab Coat: To protect from splashes.
-
Nitrile Gloves: Check the manufacturer's compatibility chart. Double-gloving may be appropriate.[4]
-
ANSI-rated Safety Goggles: To provide splash protection for the eyes.[6]
Selecting the Correct Waste Container
-
Compatibility: Use a container made of a material chemically resistant to halogenated organics, such as high-density polyethylene (HDPE) or glass.[5] Avoid metal containers for acidic waste.[9]
-
Condition: The container must be in good condition, free of cracks or deterioration, with a secure, leak-proof, threaded cap.[4][10]
-
Size: Choose a container appropriate for the expected volume of waste to avoid prolonged storage of nearly empty containers.
Labeling the Waste Container
Proper labeling is a critical OSHA and EPA requirement.[11]
-
Obtain a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.
-
Before adding any waste , affix the label to the container.
-
Clearly write the words "Hazardous Waste" .[4]
-
List all chemical constituents by their full, unabbreviated names . For example: "Waste this compound in Acetonitrile."
-
Indicate the approximate percentage of each component.
-
Mark the relevant hazard characteristics (e.g., Toxic, Flammable if in a flammable solvent).
Accumulating Waste in a Satellite Accumulation Area (SAA)
The SAA is the designated location within the lab for storing hazardous waste.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][10]
-
Containment: All liquid waste containers must be placed in a secondary containment bin or tray to contain potential leaks.[9][12]
-
Closure: Keep the waste container closed at all times except when adding waste.[10][12] This prevents the release of volatile organic compounds (VOCs).
-
Capacity: Do not fill containers beyond 90% capacity to allow for vapor expansion.[9]
-
Storage Time: A container can be stored in the SAA for up to one year.[10] Once a container is full, you must contact EHS for pickup within three days.[10]
Protocol for Managing Spills and Contaminated Materials
Accidental spills must be managed promptly and correctly.
-
Minor Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material like vermiculite.
-
Collect all contaminated absorbent materials and any broken glass using forceps or a scoop.
-
Place all collected materials into a designated "Halogenated Organic Solids" waste container or a sealed, properly labeled bag for disposal.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert others and prevent entry into the area.
-
Contact your institution's EHS or emergency response team immediately.[12]
-
All materials used for cleanup, including gloves, wipes, and absorbents, are considered hazardous waste and must be disposed of in the solid halogenated waste stream.[12]
Protocol for Disposing of Empty Containers
An "empty" container that held a hazardous chemical is often still regulated as hazardous waste.
-
Ensure the container is thoroughly emptied of all contents.
-
The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as liquid hazardous waste in your "Halogenated Organic Liquids" container.[12]
-
Self-Validation: For chemicals of high toxicity (a prudent assumption for novel compounds), the first three rinses must be collected as hazardous waste.[12]
-
After rinsing, allow the container to air-dry completely in a fume hood.
-
Deface the original label on the container to prevent ambiguity.
-
Follow your institution's specific policy for the disposal of triple-rinsed, empty chemical containers. Some may be discarded in glass recycling, while others require special handling.
Arranging for Final Disposal
Laboratory personnel are responsible for accumulation and labeling, but final disposal must be handled by professionals.
-
EHS Office: Your institution's Environmental Health & Safety (EHS) office is your primary resource. They manage the hazardous waste program, provide labels, and schedule pickups.
-
Licensed Transporters: EHS contracts with licensed hazardous waste disposal companies that transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[9]
Regulatory Framework Summary
Adherence to this guide ensures compliance with the primary regulations governing laboratory waste in the United States.
| Requirement | Governing Body/Regulation | Key Details |
| Hazard Determination | OSHA Hazard Communication Standard (29 CFR 1910.1200) | Employers must identify and communicate all chemical hazards to employees.[11][13] |
| Waste Classification | EPA Resource Conservation and Recovery Act (RCRA) | Waste is classified as hazardous based on characteristics (ignitability, corrosivity, reactivity, toxicity) or by being on specific lists (F, K, P, U).[8] |
| Container Management | EPA RCRA (40 CFR § 262.15) | Containers must be closed, in good condition, and compatible with the waste.[10][14] |
| Labeling | EPA & OSHA | Containers must be clearly marked with "Hazardous Waste" and the full chemical names of the contents.[4][9] |
| On-Site Accumulation | EPA RCRA (Satellite Accumulation Area rules) | Allows for waste accumulation at the point of generation under specific volume and time limits.[10][14] |
| Sewer Disposal Ban | EPA Clean Water Act & RCRA | The sewering of hazardous waste pharmaceuticals is strictly prohibited.[15] |
References
- 1. Buy this compound | 1360938-47-1 [smolecule.com]
- 2. This compound | 1360938-47-1 | Benchchem [benchchem.com]
- 3. uakron.edu [uakron.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | C15H13ClF2N4 | CID 78358206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 14. epa.gov [epa.gov]
- 15. Content Retired - Compliance Assistance Centers [caiweb.com]
Personal protective equipment for handling 5-Fluoro-4-methylbenzimidazole
Essential Safety & Handling Guide: 5-Fluoro-4-methylbenzimidazole
A Senior Application Scientist's Guide to the Safe Handling, Personal Protective Equipment (PPE), and Disposal of this compound.
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS 1360938-47-1). As a fluorinated benzimidazole derivative, this compound requires careful handling to mitigate potential health risks. While a comprehensive toxicological profile for this specific molecule is not widely published, the following procedures are based on established best practices for analogous halogenated heterocyclic compounds and are designed to ensure maximum personnel safety and experimental integrity.
The core principle of laboratory safety is risk minimization. For compounds like this compound, where data may be limited, we adopt a conservative approach, treating it as potentially hazardous upon skin contact, eye contact, inhalation, and ingestion. The following operational and disposal plans are designed to create a self-validating system of safety, ensuring that each step minimizes exposure and mitigates risk.
Hazard Assessment & Risk Mitigation
Based on safety data for structurally similar fluorinated and chlorinated benzimidazoles, this compound should be handled as a compound that may cause skin, eye, and respiratory irritation.[1][2] The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. Therefore, all handling procedures must be designed to prevent the generation of dust and to protect all potential routes of exposure.
Key Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to control airborne particles.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low ambient concentrations of any chemical vapors or dusts.[4]
-
Emergency Equipment: An eyewash station and emergency shower must be readily accessible and tested regularly.[5]
Personal Protective Equipment (PPE): Your Final Barrier
The selection of appropriate PPE is the most critical step in direct handling. The following table outlines the mandatory PPE, with the rationale grounded in the potential hazards of this chemical class.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 5 mil thickness) | To prevent skin contact and absorption. Nitrile offers good resistance to a range of chemicals. Double-gloving is recommended for extended handling or when working with solutions.[1][6] |
| Eye & Face Protection | Chemical Safety Goggles (ANSI Z87.1 certified) | To protect eyes from dust particles and accidental splashes. Standard safety glasses are insufficient.[6] |
| Face Shield | Must be worn in addition to goggles during procedures with a high risk of splashing (e.g., dissolving, transferring large quantities).[2] | |
| Respiratory Protection | NIOSH-approved N95 or P100 Respirator | Required when handling the powder outside of a fume hood or if dust generation is unavoidable. This prevents the inhalation of fine particles which may cause respiratory tract irritation.[6] |
| Protective Clothing | Disposable, solid-front Gown or a dedicated Lab Coat with knit cuffs | Provides a barrier against skin contamination. Cuffs should be tucked into the outer glove to ensure a complete seal. Contaminated clothing must be removed immediately.[2][4] |
| Footwear | Closed-toe, chemical-resistant shoes | To protect feet from spills. |
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict, logical workflow is paramount for safety. The following diagram and steps outline the process from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Protocol for Donning and Doffing PPE:
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the disposable gown, ensuring it is securely fastened.
-
Put on the N95/P100 respirator (if required).
-
Put on safety goggles.
-
Put on the first (inner) pair of gloves.
-
Put on the second (outer) pair of gloves, ensuring the cuffs go over the gown's sleeves.[4]
-
-
Doffing (Taking Off): This process is designed to prevent self-contamination.
-
Remove the outer pair of gloves. Dispose of them in a designated hazardous waste container.
-
Remove the gown by rolling it away from the body. Dispose of it in the hazardous waste container.
-
Perform hand hygiene with the inner gloves still on.
-
Remove the face shield (if used) and goggles.
-
Remove the inner pair of gloves.
-
Remove the respirator (if used).
-
Wash hands thoroughly with soap and water.[1]
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4][6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[4][5]
-
Spill: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste. Do not use water to clean up a dry spill as it may create an inhalation hazard.[5]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, weigh paper, and absorbent materials from spills. It must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused compound and reaction mixtures must be disposed of in a designated "Halogenated Organic Waste" container. Never dispose of this chemical down the drain.[3]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal environmental regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific protocols.[1][5]
By integrating these safety protocols into your standard operating procedures, you build a foundation of trust in your experimental outcomes and, most importantly, in the safety and well-being of your laboratory personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
